2-Amino-4-bromopyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGFRZWGORWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613857 | |
| Record name | 2-Amino-4-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114335-54-5 | |
| Record name | 2-Amino-4-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromopyridin-3-ol from 4-Bromopyridine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a plausible multi-step synthetic pathway for the preparation of 2-Amino-4-bromopyridin-3-ol, a highly functionalized pyridine derivative of interest in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-bromopyridine hydrochloride. While a direct, one-pot synthesis is not prominently described in the current literature, this guide outlines a logical and scientifically grounded sequence of reactions to achieve the target molecule. The proposed route involves the initial formation of 2-amino-4-bromopyridine, followed by regioselective nitration at the 3-position. Subsequent reduction of the nitro group to an amine, and a final diazotization-hydroxylation sequence, affords the desired this compound. Each step is detailed with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and relevant safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Substituted Pyridinols
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly interesting scaffold, possessing an amino group, a hydroxyl group, and a bromine atom. This trifunctionalized arrangement offers multiple points for further chemical modification, making it a valuable building block for the synthesis of complex molecular architectures.
The bromine atom can participate in a variety of cross-coupling reactions, the amino group is a key pharmacophore and can be further derivatized, and the hydroxyl group can act as a hydrogen bond donor or be converted into other functional groups. This guide details a rational, multi-step approach to access this valuable compound from 4-bromopyridine hydrochloride.
Overall Synthetic Strategy
The proposed synthetic pathway from 4-bromopyridine hydrochloride to this compound is depicted below. The strategy hinges on the sequential introduction of the required functional groups onto the pyridine ring.
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Synthesis
Step 1: Synthesis of 2-Amino-4-bromopyridine from 4-Bromopyridine Hydrochloride
The initial step involves the conversion of 4-bromopyridine hydrochloride to 2-amino-4-bromopyridine. A robust method for this transformation is a multi-step sequence involving esterification, amination, and a Hofmann degradation.[2]
3.1. Reaction Scheme
This transformation is a multi-step process that can be summarized as the introduction of a carboxamide group at the 2-position, followed by a Hofmann rearrangement to yield the 2-amino group.
3.2. Detailed Experimental Protocol
-
Part A: Esterification to Ethyl 4-bromopyridine-2-carboxylate
-
In a suitable reaction vessel, suspend 4-bromopyridine hydrochloride in dichloromethane.
-
Cool the suspension to 0°C and add ethyl pyruvate, followed by the portion-wise addition of ferrous sulfate.
-
Slowly add a solution of hydrogen peroxide, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up involves quenching the reaction with a solution of sodium thiosulfate, separating the organic layer, and washing with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude ethyl 4-bromopyridine-2-carboxylate.
-
-
Part B: Amination to 4-bromopyridine-2-carboxamide
-
Dissolve the crude ester from the previous step in a suitable solvent such as methanol.
-
Saturate the solution with ammonia gas at 0°C, then seal the reaction vessel.
-
Heat the mixture in a pressure vessel at a temperature of 80-100°C for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford 4-bromopyridine-2-carboxamide.
-
-
Part C: Hofmann Degradation to 2-Amino-4-bromopyridine
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.
-
Add the 4-bromopyridine-2-carboxamide from the previous step to the sodium hypobromite solution.
-
Heat the reaction mixture, typically to around 70-80°C, until the reaction is complete.
-
Cool the mixture and collect the precipitated product by filtration. The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield pure 2-amino-4-bromopyridine.[3]
-
3.3. Key Parameters
| Parameter | Value |
| Starting Material | 4-Bromopyridine Hydrochloride |
| Key Reagents | Ethyl pyruvate, H₂O₂, FeSO₄, NH₃, Br₂, NaOH |
| Solvent | Dichloromethane, Methanol, Water |
| Temperature | 0°C to 100°C (step-dependent) |
| Typical Yield | 60-70% (overall) |
Step 2: Nitration of 2-Amino-4-bromopyridine
The next step is the regioselective nitration of 2-amino-4-bromopyridine to introduce a nitro group at the 3-position. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the amino group. The 3-position is generally favored.[4]
4.1. Reaction Scheme
Caption: Nitration of 2-Amino-4-bromopyridine.
4.2. Detailed Experimental Protocol
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly and in small portions, add 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature does not rise above 5°C.[4]
-
Once the addition is complete, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.
-
After the addition, allow the reaction to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional period.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Neutralize the resulting slurry with a 40% sodium hydroxide solution to a pH of 7-8.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 2-amino-4-bromo-3-nitropyridine.[5]
4.3. Key Parameters
| Parameter | Value |
| Starting Material | 2-Amino-4-bromopyridine |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Temperature | 0-5°C |
| Typical Yield | 70-80% |
Step 3: Reduction of 2-Amino-4-bromo-3-nitropyridine
The third step involves the reduction of the nitro group at the 3-position to an amino group, yielding 2,3-diamino-4-bromopyridine. A common and effective method for this transformation is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[6]
5.1. Reaction Scheme
Caption: Reduction of the nitro group.
5.2. Detailed Experimental Protocol
-
To a solution of 2-amino-4-bromo-3-nitropyridine in a suitable solvent like methanol or ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon.[6]
-
Seal the vessel and flush with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas into the vessel (typically at balloon pressure or slightly higher).
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield 2,3-diamino-4-bromopyridine.
5.3. Key Parameters
| Parameter | Value |
| Starting Material | 2-Amino-4-bromo-3-nitropyridine |
| Key Reagents | Hydrogen gas, 10% Palladium on Carbon |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Step 4: Diazotization and Hydrolysis to this compound
The final step is the conversion of the 3-amino group of 2,3-diamino-4-bromopyridine to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This reaction needs to be carefully controlled to favor the diazotization of the 3-amino group over the 2-amino group.[7][8]
6.1. Reaction Mechanism
The reaction proceeds via the formation of a diazonium salt intermediate from the 3-amino group upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then displaced by water to form the hydroxyl group.[8][9]
Caption: Mechanism of diazotization and hydrolysis.
6.2. Detailed Experimental Protocol
-
Dissolve 2,3-diamino-4-bromopyridine in a dilute aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5°C).
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, keeping the temperature strictly below 5°C.
-
After the addition is complete, continue to stir the mixture at low temperature for a short period (e.g., 30 minutes).
-
Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.
-
After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.
6.3. Key Parameters
| Parameter | Value |
| Starting Material | 2,3-Diamino-4-bromopyridine |
| Key Reagents | Sodium Nitrite, Sulfuric Acid |
| Solvent | Water |
| Temperature | 0-5°C, then heating |
| Typical Yield | Moderate (can be variable) |
Safety and Handling
-
4-Bromopyridine Hydrochloride: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Peroxide: A strong oxidizer. Avoid contact with organic materials.
-
Bromine: Highly toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care and appropriate PPE.
-
Sodium Nitrite: Toxic and an oxidizer.
-
Diazonium Salts: Can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step.
Conclusion
This technical guide has outlined a plausible and chemically sound multi-step synthesis for the preparation of this compound from 4-bromopyridine hydrochloride. While the presented pathway is constructed from established chemical transformations on similar substrates, it provides a strong foundation for researchers and scientists to develop a robust and optimized synthesis for this valuable heterocyclic building block. The successful execution of this synthesis will provide access to a versatile scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]
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PubMed. (n.d.). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Retrieved from [Link]
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- BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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- CymitQuimica. (n.d.). CAS 114414-17-4: 2-Amino-3-hydroxy-4-bromopyridine HBr.
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- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
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- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- PMC - NIH. (2022). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromopyridin-3-ol (CAS: 114335-54-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Amino-4-bromopyridin-3-ol (CAS Number: 114335-54-5) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1][2] Its structural features, including an amino group, a hydroxyl group, and a bromine atom on the pyridine core, offer multiple points for chemical modification, making it a versatile building block for the synthesis of complex bioactive molecules.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, for optimizing reaction conditions, developing robust purification methods, and for predicting the properties of its downstream derivatives. This guide provides a detailed examination of the known and predicted physicochemical characteristics of this compound, alongside actionable experimental protocols for its characterization.
Physicochemical Data Summary
A consolidated summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data are derived from experimental measurements, others are computationally predicted and should be regarded as estimates.
| Property | Value | Source |
| IUPAC Name | 2-amino-4-bromo-3-pyridinol | |
| Synonyms | 2-Amino-4-bromo-3-pyridinol; 3-Pyridinol, 2-amino-4-bromo-; 2-Amino-3-hydroxy-4-bromopyridine | [2] |
| CAS Number | 114335-54-5 | [3] |
| Molecular Formula | C₅H₅BrN₂O | [3] |
| Molecular Weight | 189.01 g/mol | [3][4] |
| Appearance | White crystalline powder (reported) | [3] |
| Melting Point | 171 °C (with a reported range of 119-173 °C) | [3] |
| Boiling Point | 365.7 ± 42.0 °C at 760 mmHg (Computed) | [1][5] |
| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |
| XLogP3 | 2.19 (Computed) | [5] |
| pKa | No experimental data available. The presence of the amino and hydroxyl groups suggests both acidic and basic character. | |
| Storage Conditions | 2-8°C, keep in a dark place under an inert atmosphere. | [2] |
Structural and Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons for the amino and hydroxyl groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.
-
Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as N-H and O-H stretching vibrations from the amino and hydroxyl groups, respectively, as well as C=C and C=N stretching of the pyridine ring.
Core Physicochemical Properties: In-Depth Analysis
Solubility Profile
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines a standardized "shake-flask" method to determine the equilibrium solubility of this compound in various solvents at a controlled temperature.[6]
Objective: To quantitatively determine the solubility of this compound in a selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO)).
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
Causality Behind Experimental Choices:
-
The shake-flask method is a gold-standard technique for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute.
-
Equilibration for 24-48 hours is necessary to ensure that the dissolution process has reached a steady state.
-
Filtration is a critical step to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.
-
HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved compound, providing accurate and reproducible results.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The chemical stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. Pyridine derivatives can be susceptible to degradation under various conditions, including exposure to light, heat, and oxidative stress.[9]
Experimental Protocol: Forced Degradation Study
This protocol provides a general workflow for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.[9]
Objective: To identify potential degradation pathways and the conditions under which this compound is unstable.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a set duration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven.
-
Photodegradation: Expose a solid sample or a solution to a controlled light source in a photostability chamber, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A PDA or MS detector is highly recommended for identifying and characterizing any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Causality Behind Experimental Choices:
-
Forced degradation intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential stability issues.
-
The use of acid, base, peroxide, heat, and light covers the most common degradation pathways for organic molecules.
-
A stability-indicating HPLC method is essential to ensure that the decrease in the parent compound's peak is accurately measured and that any degradation products are resolved.
-
PDA and MS detectors are invaluable for obtaining spectral information about the degradation products, which aids in their identification.
Caption: Forced Degradation Study Workflow.
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of novel compounds. This guide has consolidated the available physicochemical data and provided detailed, actionable protocols for its further characterization. By applying these standardized experimental methodologies, researchers can obtain reliable data on the solubility and stability of this compound, enabling its more effective and predictable use in drug discovery and development workflows. The insights gained from such studies are fundamental to ensuring the quality, reproducibility, and success of synthetic and formulation efforts.
References
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 114335-54-5 | Product Name : this compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]
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Anax Laboratories. (n.d.). 114335-54-5 | this compound. Retrieved from [Link]
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A Technical Guide to 2-Amino-4-bromopyridin-3-ol: Properties, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4-bromopyridin-3-ol is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core is decorated with an amino group, a bromine atom, and a hydroxyl group, creating a versatile scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, discusses potential synthetic strategies, and explores its applications as a key building block in the design of targeted therapeutics, particularly kinase inhibitors. Safety and handling protocols are also summarized to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Value of a Trifunctional Pyridine Scaffold
Substituted pyridines are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals. Their ability to engage in hydrogen bonding, their metabolic stability, and their favorable physicochemical properties make them ideal for constructing bioactive molecules. This compound emerges as a particularly valuable building block due to its three distinct functional groups. This trifunctionality offers chemists precise control over molecular diversification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
The amino group serves as a key hydrogen bond donor and a nucleophilic handle for amide bond formation or alkylation.
-
The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The hydroxyl group acts as both a hydrogen bond donor and acceptor and can be converted into ethers or esters to modulate potency and pharmacokinetic properties.
This unique combination makes this compound a powerful starting material for generating libraries of novel compounds aimed at complex biological targets.
Physicochemical Properties
A precise understanding of a compound's properties is foundational to its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 114335-54-5 | [1][2][3][4] |
| Molecular Formula | C₅H₅BrN₂O | [1][3][4] |
| Molecular Weight | 189.01 g/mol | [1][3][4] |
| Synonyms | 2-Amino-4-bromo-3-pyridinol; 2-Amino-3-hydroxy-4-bromopyridine | [3] |
| Boiling Point | 365.7 ± 42.0 °C at 760 mmHg (Predicted) | [2] |
| Storage Conditions | 2-8°C, Store under inert gas, Protect from light | [2][3] |
Synthesis of this compound
While this compound is commercially available from specialized suppliers, detailed, peer-reviewed synthetic protocols are not widely published in the provided literature. However, based on established principles of pyridine chemistry, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway: Regioselective Bromination
A logical approach involves the regioselective bromination of a readily available precursor, 2-aminopyridin-3-ol. The amino and hydroxyl groups are both activating, ortho-, para-directing groups. Bromination would be expected to occur at the positions ortho or para to these groups (C4, C6). Careful control of reaction conditions would be critical to favor substitution at the C4 position and avoid over-bromination.
Sources
An In-depth Technical Guide to the Solubility of 2-Amino-4-bromopyridin-3-ol in Common Laboratory Solvents
Introduction
2-Amino-4-bromopyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate is intrinsically linked to its physicochemical properties, among which solubility is paramount. A thorough understanding of a compound's solubility profile is critical for designing synthetic routes, purification strategies, and formulation development. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its molecular structure, and presents a detailed experimental protocol for its systematic determination in common laboratory solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below. While specific experimental solubility data is not widely published, these properties provide a foundation for predicting its behavior.
| Property | Value | Reference |
| CAS Number | 114335-54-5 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂O | [1][2][3] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| Appearance | White crystalline powder (predicted) | [1] |
| XLogP3 | 2.19 | [4] |
Theoretical Solubility Profile Based on Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[1] The structure of this compound contains several functional groups that dictate its solubility characteristics.
Caption: Molecular structure of this compound with key functional groups influencing solubility.
Key Structural Features and Their Impact on Solubility:
-
Amino (-NH₂) and Hydroxyl (-OH) Groups: These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors. The presence of these groups suggests that this compound will exhibit solubility in polar protic solvents like water, ethanol, and methanol. The extent of this solubility will depend on the overall balance with the nonpolar parts of the molecule. The introduction of hydroxyl groups generally increases the aqueous solubility of pyridine derivatives.[5][6]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity and potential for interaction with protic solvents.
-
Bromo (-Br) Group: The bromine atom is large and hydrophobic, which can decrease aqueous solubility.[7] However, it also increases the overall molecular weight and can enhance solubility in nonpolar organic solvents.[8][9]
Predicted Solubility in Common Lab Solvents:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of hydrogen bond donating and accepting groups, the compound is expected to have moderate to good solubility in these solvents. Solubility in water may be limited by the hydrophobic pyridine ring and bromine atom.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as these solvents are excellent at solvating polar molecules with hydrogen bonding capabilities. Acetonitrile may be a less effective solvent due to its lower polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have low to negligible solubility in nonpolar solvents. The polar amino and hydroxyl groups will not interact favorably with these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility might be observed in these solvents of intermediate polarity.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound.
Materials and Equipment:
-
This compound
-
A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Toluene, Hexane, DMSO, DMF)
-
Small test tubes or vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Experimental Workflow:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation: Label a series of clean, dry test tubes or vials, one for each solvent to be tested.
-
Weighing the Solute: Accurately weigh approximately 5 mg of this compound into each labeled tube. Record the exact mass.
-
Initial Solvent Addition: Add 0.1 mL of the first solvent to the corresponding tube.
-
Mixing: Cap the tube and vortex vigorously for 1 minute.
-
Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is considered very soluble in that solvent (>50 mg/mL).
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.4 mL of the solvent to bring the total volume to 0.5 mL.
-
Further Mixing: Vortex the tube for another minute.
-
Final Observation and Classification:
-
If the solid is now completely dissolved, the compound is considered soluble (approx. 10 mg/mL).
-
If a significant portion of the solid has dissolved but some remains, it is partially soluble .
-
If the solid appears largely undissolved, it is considered insoluble .
-
Data Presentation:
The results should be compiled into a clear and organized table for easy comparison.
| Solvent | Solvent Class | Predicted Solubility | Experimental Observation |
| Water | Polar Protic | Moderate | |
| Methanol | Polar Protic | Good | |
| Ethanol | Polar Protic | Good | |
| DMSO | Polar Aprotic | Very Good | |
| DMF | Polar Aprotic | Very Good | |
| Acetonitrile | Polar Aprotic | Moderate | |
| Dichloromethane | Chlorinated | Moderate | |
| Toluene | Nonpolar | Low | |
| Hexane | Nonpolar | Insoluble |
Conclusion
While published data on the solubility of this compound is scarce, a systematic analysis of its molecular structure allows for reasoned predictions of its solubility profile. The presence of both hydrophilic (amino, hydroxyl) and hydrophobic (bromo, pyridine ring) moieties suggests a nuanced behavior, with a preference for polar solvents. The provided experimental protocol offers a straightforward and reliable method for researchers to determine the solubility of this compound in a range of common laboratory solvents, thereby facilitating its effective use in synthesis and drug discovery workflows.
References
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Kopanichuk, I. V., et al. (n.d.). The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water–n-Decane Reverse Micelles. ResearchGate. Available at: [Link][5]
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Kopanichuk, I. V. (n.d.). The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water– n -Decane Reverse Micelles. Russian Journal of Bakhtin Studies. Available at: [Link][6]
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Solubility of Things. (n.d.). Bromine. Available at: [Link][8]
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National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Available at: [Link]
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ACS Publications. (2021). Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Crystal Growth & Design. Available at: [Link]
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ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Available at: [Link][7]
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Pharmaffiliates. (n.d.). This compound. Available at: [Link][3]
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literature review of 2-Amino-4-bromopyridin-3-ol and its analogs
An In-depth Technical Guide to 2-Amino-4-bromopyridin-3-ol and its Analogs: Synthesis, Properties, and Therapeutic Potential
Abstract
The 2-aminopyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth review of a key derivative, this compound, and its analogs. We delve into the physicochemical properties and paramount importance of the core molecule as a synthetic intermediate for potent therapeutics, including kinase inhibitors. The guide offers a detailed examination of various synthetic pathways, presenting step-by-step protocols and comparative analyses to inform methodological choices in a research and development setting. Furthermore, we explore the synthesis of diverse analogs through modern techniques like multicomponent reactions and survey their broad spectrum of biological activities, from anticancer and antimicrobial to neuroprotective effects. This document is designed for researchers, scientists, and drug development professionals, aiming to be an authoritative resource grounded in scientific literature, complete with detailed experimental workflows, data summaries, and mechanistic diagrams.
Chapter 1: The 2-Aminopyridine Scaffold: A Privileged Pharmacophore
The 2-aminopyridine moiety is a simple, low-molecular-weight, and functionally versatile heterocyclic structure that has proven to be an invaluable building block in drug discovery.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets, leading to a wide range of pharmacological effects.[3] Chemists and pharmacologists have long exploited these features, grafting the 2-aminopyridine core onto more complex structures to synthesize novel compounds with significant therapeutic potential.[4]
The significance of this scaffold is underscored by its presence in numerous commercially available drugs, demonstrating its clinical relevance across various disease areas.[4] The simple design of the 2-aminopyridine unit facilitates straightforward synthetic modifications, allowing for the generation of large compound libraries with minimal side reactions.[1] This makes it an ideal starting point for identifying and optimizing lead compounds in drug development programs.
Table 1: Marketed Drugs Containing the 2-Aminopyridine Moiety [4]
| Drug Name | Therapeutic Class | Core Function of 2-Aminopyridine |
| Piroxicam | Anti-inflammatory (NSAID) | Integral part of the core pharmacophore |
| Tenoxicam | Anti-inflammatory (NSAID) | Key structural component |
| Sulfasalazine | Anti-inflammatory | Links the sulfonamide and salicylate moieties |
| Delavirdine | Antiviral (Anti-HIV) | Part of the non-nucleoside reverse transcriptase inhibitor |
| Sulfapyridine | Antibacterial | A classic sulfa drug scaffold |
| Tripelennamine | Antihistaminic | Component of the ethylenediamine class of antihistamines |
The derivatives of 2-aminopyridine have demonstrated an exceptionally broad range of biological activities, including antitumoral, anti-Alzheimer, antimicrobial, antiviral, analgesic, anti-inflammatory, and anticonvulsant properties, among others.[4][5]
Chapter 2: Focus on this compound - The Core Molecule
Within the vast family of 2-aminopyridine derivatives, this compound stands out as a particularly valuable synthetic intermediate. Its strategically placed functional groups—the amino, bromo, and hydroxyl groups—offer multiple points for chemical modification, making it a versatile building block for complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 114335-54-5 | [6][7][8] |
| Molecular Formula | C₅H₅BrN₂O | [6][7] |
| Molecular Weight | 189.01 g/mol | [6][7] |
| Appearance | White crystalline powder | [6] |
| Boiling Point | 365.7 ± 42.0°C at 760 mmHg | [9] |
| Storage | 2-8°C, protect from light | [9] |
Significance as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, most notably in the development of kinase inhibitors.[9] Its structure is particularly well-suited for creating compounds that target the ATP-binding pocket of kinases, a critical area for cancer therapy. The molecule serves as a crucial precursor in the synthesis of Crizotinib, a potent ALK and ROS1 inhibitor used in cancer treatment.[8] Its utility also extends to the preparation of agrochemicals and functional dyes, owing to its ability to participate in cross-coupling reactions and form stable heterocyclic systems.[9]
Chapter 3: Synthesis of this compound
The efficient synthesis of this compound is critical for its application in drug discovery and development. The primary objectives of any synthetic route are to achieve high yields, ensure scalability for industrial production, and utilize cost-effective and readily available starting materials.[10][11] Several methods have been reported, with two prominent strategies outlined below.
Protocol 1: Multi-step Synthesis from 4-Bromopyridine Hydrochloride
This classical approach involves a three-step sequence starting from 4-bromopyridine hydrochloride.[11] The rationale involves introducing a carboxylate group which is then converted to an amide, setting the stage for a Hoffmann degradation to install the amino group at the 2-position.
Caption: Workflow for synthesis from 4-Bromopyridine HCl.
Step-by-Step Methodology: [11]
-
Esterification: 4-Bromopyridine hydrochloride is reacted with an appropriate reagent like ethyl pyruvate in the presence of an acid and a catalyst to yield the ethyl 4-bromopyridine-2-carboxylate crude product.
-
Amination: The crude ester from the previous step is treated with ammonia (ammoniation) to convert the ester group into a primary amide, yielding 4-bromopyridine-2-carboxamide.
-
Hoffmann Degradation: The resulting carboxamide undergoes a Hoffmann degradation reaction. This classic organic reaction uses a reagent like sodium hypobromite to convert the primary amide into a primary amine with one less carbon atom, affording the final product, 2-amino-4-bromopyridine (which can then be hydroxylated).
Protocol 2: High-Yield Synthesis from 2,4-Dibromopyridine-N-oxide
A more recent and efficient method has been developed that significantly reduces the number of steps and increases the overall yield, making it highly suitable for large-scale production.[10] This pathway leverages the reactivity of a pyridine-N-oxide precursor.
Caption: High-yield, two-step synthesis workflow.
Step-by-Step Methodology: [10]
-
Ammoniation: The starting material, 2,4-dibromopyridine-N-oxide, undergoes a nucleophilic aromatic substitution reaction with ammonia water in a sealed vessel. The reaction is typically heated to between 60-110°C. The amino group preferentially displaces the bromo group at the 2-position.
-
Reduction: The intermediate N-oxide is then reduced to afford the final 2-amino-4-bromopyridine product. This reduction step removes the oxygen from the pyridine nitrogen. The patent claims a total yield of up to 80.5%.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as available starting materials, required scale, and desired efficiency.
Table 3: Comparison of Synthetic Protocols
| Feature | Protocol 1 (from 4-Bromopyridine HCl) | Protocol 2 (from 2,4-Dibromopyridine-N-oxide) |
| Starting Material | 4-Bromopyridine hydrochloride | 2,4-Dibromopyridine-N-oxide |
| Number of Steps | 3+ | 2 |
| Key Reactions | Esterification, Amination, Hoffmann Degradation | Ammoniation, Reduction |
| Reported Yield | Lower overall yield | High total yield (up to 80.5%)[10] |
| Scalability | Less suitable for large scale | Suitable for large-scale preparation[10] |
| Advantages | Uses a more common starting material | Fewer steps, higher yield, more efficient[10] |
Chapter 4: Synthesis and Exploration of Analogs
The modification of the this compound core is a central activity in medicinal chemistry. The goal is to synthesize analogs with improved potency, enhanced selectivity for the biological target, better pharmacokinetic (ADME) properties, and reduced toxicity.
Key Synthetic Methodologies for Analogs: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in modern medicinal chemistry, allowing for the synthesis of complex molecules in a single step from three or more reactants. This strategy is highly efficient, convergent, produces minimal waste, and often results in high yields, making it ideal for creating libraries of diverse analogs.[5] A prominent example is the synthesis of substituted 2-aminopyridines from enaminones.
Detailed Protocol: MCR for 2-Amino-3-cyanopyridine Derivatives [5] This method provides efficient and easy access to a variety of substituted 2-aminopyridines under solvent-free conditions.
-
Reactant Preparation: An enaminone, malononitrile, and a primary amine are selected as the three components.
-
One-Pot Reaction: The reactants are mixed together without any solvent.
-
Thermal Conditions: The reaction mixture is heated. Optimal conditions are often found around 80°C for approximately 3 hours.
-
Product Isolation: After the reaction is complete, the resulting single product is isolated and purified.
Caption: Proposed mechanism for the MCR synthesis of 2-aminopyridines.[5]
Case Studies of Bioactive Analogs
-
CDK8 Inhibitors for Cancer Therapy: Based on the structure of sorafenib bound to Cyclin-Dependent Kinase 8 (CDK8), a series of novel 2-amino-pyridine derivatives were designed and synthesized as potential treatments for colon cancer. One compound demonstrated strong inhibitory activity against CDK8 with an IC₅₀ value of 46 nM and favorable selectivity.[12]
-
Antimicrobial Agents: Using the multicomponent reaction described above, new 2-amino-3-cyanopyridine derivatives were synthesized and tested for antimicrobial activity. One analog showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg·mL⁻¹.[5]
-
Neuroprotective Agents: The search for drugs that can protect neurons from damage is critical for treating neurodegenerative diseases and chemotherapy-induced neurotoxicity. A 2-amino-1,3,4-thiadiazole derivative, 4BrABT, has shown significant neuroprotective activity in vitro. It was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and could protect these cells from damage caused by excitotoxicity and toxins like cisplatin.[13]
Chapter 5: Biological Evaluation and Therapeutic Applications
Once synthesized, new analogs must undergo rigorous biological evaluation to determine their therapeutic potential. This typically involves a hierarchical screening process.
Caption: General workflow for biological screening of new analogs.
Detailed Protocols for Biological Assays
Antimicrobial Potency Testing (Disk Diffusion & MIC) [5] This protocol is fundamental for assessing the antibacterial or antifungal activity of newly synthesized compounds.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the microbial inoculum across the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized compound. Place these disks onto the surface of the inoculated agar plate. Also include positive control (known antibiotic) and negative control (solvent) disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone indicates higher activity.
-
Minimum Inhibitory Concentration (MIC) Determination: To quantify potency, perform a broth microdilution assay. Prepare a series of dilutions of the compound in a 96-well plate with liquid growth medium. Inoculate each well with the microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.
In Vitro Neuroprotection Assay (MTT Assay) [13] This assay measures cell viability to determine if a compound can protect cells from a neurotoxin.
-
Cell Culture: Plate neuronal, astrocyte, or oligodendrocyte cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a neurotoxin (e.g., 100 μM cisplatin for oligodendrocytes) with and without the test compound (e.g., 10 µM 4BrABT) for a specified period (e.g., 24 hours). Include control wells with no toxin or compound.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Incubate for a few hours, then add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. Higher absorbance corresponds to greater cell viability. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the toxin compared to the toxin alone.
Chapter 6: Future Perspectives and Conclusion
This compound is a testament to the enduring utility of the 2-aminopyridine scaffold in modern drug discovery. Its value as a versatile synthetic intermediate provides a reliable platform for the development of sophisticated and potent therapeutic agents. The analogs derived from this core have shown remarkable diversity in their biological activities, addressing critical unmet needs in oncology, infectious diseases, and neurology.
Future research will likely focus on several key areas. The development of novel, even more efficient and sustainable synthetic routes for the core molecule and its derivatives will remain a priority. The application of computational chemistry and machine learning will accelerate the design of analogs with enhanced selectivity and optimized ADME-T properties, reducing off-target effects and improving safety profiles. As our understanding of complex disease pathways deepens, the 2-aminopyridine scaffold will undoubtedly be adapted to create next-generation therapeutics targeting novel biological pathways. The journey from this simple, yet powerful, building block to life-saving medicines continues to be a vibrant and promising field of scientific inquiry.
References
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ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
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ACS Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Retrieved from [Link]
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Chembeo. (n.d.). This compound. Retrieved from [Link]
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TSEALINE. (n.d.). 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
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A Technical Guide to 2-Amino-4-bromopyridin-3-ol for Researchers and Drug Development Professionals
Introduction
2-Amino-4-bromopyridin-3-ol is a substituted pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its trifunctional nature, featuring an amino group, a hydroxyl group, and a bromine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it a valuable starting material for the construction of compound libraries aimed at various biological targets. This guide provides an in-depth overview of the commercial availability, cost, and key technical considerations for researchers and drug development professionals working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 114335-54-5 | |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Off-white to light yellow solid (typical) | [2] |
| Purity | ≥95% (typical commercial grade) | [1] |
| Storage Conditions | 2-8°C, protected from light | [3] |
Commercial Availability and Cost
This compound is available from a range of chemical suppliers specializing in research and development compounds. The cost is influenced by the quantity, purity, and the supplier. Below is a summary of representative commercial suppliers and their offerings.
| Supplier | Purity | Representative Quantities & Cost (USD) | Notes |
| Biosynth | N/A | 1 g: ~ | Offers price matching.[4] |
| Pharmaffiliates | High Purity | Price available upon login/request | Also provides related impurities and metabolites.[3] |
| Abovchem | 95% | Price available upon request | Provides basic safety information.[1] |
| Cenmed Enterprises | ≥98% | 50 mg: Price available upon request | |
| BLD Pharm | N/A | Price available upon request | Provides links to analytical data (NMR, HPLC, etc.).[5] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain quotes from multiple suppliers for the most accurate and up-to-date pricing.
Synthesis of a Key Precursor: 2-Amino-4-bromopyridine
Synthetic Workflow Overview
Caption: Synthetic pathway for 2-amino-4-bromopyridine.
Detailed Experimental Protocol (Example)
Step 1: Ammoniation of 2,4-Dibromopyridine-N-oxide [6]
-
In a sealed reaction vessel, suspend 2,4-dibromopyridine-N-oxide in ammonia water.
-
Heat the mixture under pressure at a temperature ranging from 60-110°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the intermediate product.
Step 2: Reduction to 2-Amino-4-bromopyridine [6]
-
Suspend the intermediate from Step 1 in a suitable solvent such as ethanol.
-
Add a reducing agent. Two common methods are:
-
Method A: Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux (approximately 76°C) for several hours.[6]
-
Method B: Use Raney Nickel as a catalyst and hydrogen gas at atmospheric pressure.
-
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst/reagents.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-4-bromopyridine as a solid. A reported yield for this two-step process is approximately 80.5%.[6]
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[7] The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The bromine atom at the 4-position of this compound serves as a convenient handle for introducing further molecular complexity and diversity through palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations
The primary utility of this compound in medicinal chemistry lies in its ability to undergo various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Caption: Key cross-coupling reactions of this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a 2-amino-4-bromopyridine derivative, which can be adapted for this compound.[2]
Materials:
-
2-Amino-4-bromopyridine derivative (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 2-amino-4-bromopyridine derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related compound 2-Amino-5-bromopyridin-3-ol, the following precautions should be taken[8]:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[8]
-
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
Use only outdoors or in a well-ventilated area.[9]
-
-
First Aid:
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
Researchers should always consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment for any experimental procedures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly in the pursuit of new kinase inhibitors for therapeutic applications. Its commercial availability from a range of suppliers, albeit at a relatively high cost for early-stage research quantities, makes it accessible to the drug discovery community. While detailed synthetic and application protocols for this specific molecule are not abundant in public literature, established methodologies for similar 2-aminopyridine derivatives provide a solid foundation for its incorporation into synthetic campaigns. As with all research chemicals, adherence to strict safety protocols is paramount for its handling and use in the laboratory.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 2-Amino-4-bromopyridine.
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Cenmed Enterprises. (n.d.). This compound (C007B-609473). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 114335-54-5 | Product Name : this compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 114335-54-5 | Product Name : this compound. Retrieved from [Link]
- Thermo Fisher Scientific. (2024).
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
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The Intricacies of Aminobromopyridines: A Technical Guide to Reactivity and Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its presence in a vast array of pharmaceuticals and biologically active compounds underscoring its importance.[1] The strategic functionalization of this heterocycle with substituents that modulate its electronic properties and reactivity is a key strategy in drug design and development. Among the myriad of substituted pyridines, aminobromopyridines represent a particularly versatile class of building blocks. The interplay between the electron-donating amino group and the multifaceted bromo group—electron-withdrawing by induction and a handle for further functionalization—creates a rich and nuanced chemical landscape.
This technical guide provides an in-depth exploration of the reactivity and electronic effects of aminobromopyridines. We will delve into the fundamental principles governing their behavior, provide detailed experimental protocols for their synthesis and key transformations, and offer insights into how the positional isomerism of the amino and bromo substituents dictates reaction outcomes.
Understanding the Electronic Landscape of Aminobromopyridines
The reactivity of an aminobromopyridine is fundamentally governed by the electronic interplay of the amino group, the bromo group, and the electron-deficient pyridine ring.
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-deficient aromatic system. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen.[2] Conversely, electrophilic aromatic substitution is generally more difficult than for benzene and typically occurs at the 3- and 5-positions.[3]
The Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through its positive resonance effect (+R), which involves the delocalization of the nitrogen's lone pair into the pyridine ring. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group. The amino group also exerts a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom.
The Bromo Group (-Br): The bromo group exhibits a dual electronic nature. It is electron-withdrawing through its negative inductive effect (-I) due to the high electronegativity of bromine. However, it is also a weak electron-donating group through its positive resonance effect (+R), where its lone pairs can be delocalized into the ring. The inductive effect generally outweighs the resonance effect, making bromine a net deactivating group in electrophilic aromatic substitution.
The combined influence of these groups dictates the overall electron density at each position of the aminobromopyridine ring, thereby influencing its basicity (pKa) and its reactivity in various chemical transformations.
Quantifying Electronic Effects: pKa and Hammett Constants
The electronic effects of the amino and bromo substituents can be quantitatively assessed through pKa values and Hammett substituent constants.
pKa Values: The pKa of the conjugate acid of a substituted pyridine is a direct measure of its basicity. Electron-donating groups increase the electron density on the ring nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups decrease the basicity and lower the pKa. The position of the substituents is critical. For instance, an amino group at the 2- or 4-position can more effectively donate electron density to the ring nitrogen through resonance than an amino group at the 3-position.[4]
Table 1: pKa Values of Selected Aminopyridines
| Compound | pKa of Conjugate Acid | Reference(s) |
| Pyridine | 5.25 | [5] |
| 2-Aminopyridine | 6.86 | [4] |
| 3-Aminopyridine | 6.0 | [1] |
| 4-Aminopyridine | 9.17 | [4] |
| 2-Amino-5-bromopyridine | ~5.25 (pyridinium ion) | [5] |
Table 2: Hammett Substituent Constants (σ) for Amino and Bromo Groups on Pyridine
| Substituent | Position | σ Value | Reference(s) |
| -NH₂ | para | -0.66 | [6] |
| -NH₂ | meta | -0.04 | [6] |
| -Br | para | +0.23 | [6] |
| -Br | meta | +0.40 | [6] |
| 2-pyridyl | - | 0.71 | [7] |
| 3-pyridyl | - | 0.55 | [7] |
| 4-pyridyl | - | 0.94 | [7] |
Synthesis of Aminobromopyridine Building Blocks
A variety of methods exist for the synthesis of aminobromopyridines, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Electrophilic Bromination of Aminopyridines
The electron-donating amino group activates the pyridine ring towards electrophilic substitution, making direct bromination a feasible synthetic route. The regioselectivity is governed by the directing effect of the amino group.
Protocol 1: Synthesis of 2-Amino-5-bromopyridine [8]
-
Materials: 2-Aminopyridine, Acetic acid, Bromine, 40% Sodium hydroxide solution, Petroleum ether.
-
Procedure:
-
Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Dilute with water (750 ml) to dissolve the precipitated hydrobromide.
-
Neutralize the solution with 40% sodium hydroxide solution with stirring and cooling.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Wash the crude product with hot petroleum ether to remove the dibrominated byproduct.
-
The resulting 2-amino-5-bromopyridine is typically obtained in 62-67% yield.
-
Protocol 2: Synthesis of 2-Amino-3-bromopyridine
-
Materials: 2-Aminopyridine, Organic solvent (e.g., chloroform), Liquid bromine, Acetic acid, Sodium hydroxide solution.
-
Procedure:
-
Dissolve 2-aminopyridine in an organic solvent and cool to below 0°C.
-
Add half of the total liquid bromine dropwise.
-
Warm the mixture to 14-17°C and add acetic acid dropwise.
-
Cool the mixture again to below 0°C and add the remaining half of the liquid bromine.
-
Warm the reaction to 53-57°C and stir for 0.5-1.2 hours.
-
Cool the mixture and neutralize with sodium hydroxide solution.
-
Extract the product with an organic solvent and concentrate under vacuum.
-
Protocol 3: Synthesis of 4-Amino-3-bromopyridine [7]
-
Materials: 4-Aminopyridine, Acetonitrile, N-bromosuccinimide (NBS).
-
Procedure:
-
To a mixture of 4-aminopyridine (0.21 mol) in acetonitrile (300.0 mL) at 0°C, add NBS (0.22 mol) in batches, protecting the reaction from light.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 4-amino-3-bromopyridine (91.4% yield).
-
Caption: General workflow for the synthesis of aminobromopyridines via electrophilic bromination.
Reactivity in Key Synthetic Transformations
The dual functionality of aminobromopyridines makes them valuable substrates in a variety of synthetic transformations, including nucleophilic and electrophilic substitutions, and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to SNAr. A bromo substituent at these positions is a good leaving group. The outcome of SNAr on aminobromopyridines is highly dependent on the relative positions of the substituents.
-
Activation: A bromo group at the 2- or 6-position is highly activated towards nucleophilic attack because the electronegative ring nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate.[2]
-
Influence of the Amino Group: The electron-donating amino group can either enhance or diminish the reactivity towards SNAr depending on its position relative to the bromo group. If the amino group's electron-donating resonance effect increases the electron density at the carbon bearing the bromine, it can deactivate the substrate towards nucleophilic attack.
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the strong activating effect of the amino group can enable such reactions. The regioselectivity is a result of the combined directing effects of the ring nitrogen (directs to the 3- and 5-positions) and the amino group (directs ortho and para).
Nitration: The nitration of aminopyridines often requires harsh conditions and can lead to a mixture of products. For example, the nitration of 2-aminopyridine can yield both 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The nitration of 2-amino-5-bromopyridine is a key step in the synthesis of 2,3-diaminopyridine.[8]
Protocol 4: Nitration of 2-Amino-5-bromopyridine [8]
-
Materials: 2-Amino-5-bromopyridine, Sulfuric acid, 95% Nitric acid, 40% Sodium hydroxide solution.
-
Procedure:
-
In a flask immersed in an ice bath, add 2-amino-5-bromopyridine (0.5 mole) to sulfuric acid (500 ml) while keeping the temperature below 5°C.
-
Add 95% nitric acid (0.57 mole) dropwise at 0°C.
-
Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50-60°C for 1 hour.
-
Cool the reaction and pour it onto ice.
-
Neutralize with 40% sodium hydroxide solution to precipitate the product, 2-amino-5-bromo-3-nitropyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are powerful tools for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: This reaction couples the aminobromopyridine with an organoboron reagent to form a C-C bond. The reactivity of the C-Br bond is influenced by its position on the ring and the electronic effects of the amino group.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 5: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
-
Materials: 2-Amino-4-bromopyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a reaction flask, combine 2-amino-4-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 90°C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aminobromopyridine with an amine. The amino group on the pyridine ring can potentially interfere with the reaction, making careful selection of ligands and reaction conditions crucial.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Cyclization Reactions: Building Fused Heterocyclic Systems
Aminobromopyridines are excellent precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The amino and bromo groups can participate in intramolecular or intermolecular cyclization reactions to form new rings.
A common example is the synthesis of imidazopyridines, which are important scaffolds in medicinal chemistry. This can be achieved through the reaction of an aminopyridine with an α-haloketone or, in more modern approaches, through transition-metal-catalyzed cyclizations.
Protocol 6: Synthesis of Imidazo[1,2-a]pyridines via (3 + 2) Cycloaddition [10]
-
Materials: 2-Aminopyridine derivative, Propargyl alcohol, tert-Butyl hydroperoxide (TBHP), Sodium periodate (NaIO₄), Chlorobenzene.
-
Procedure:
-
In a reaction vessel, combine the propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), TBHP (1.5 mmol), and NaIO₄ (40 mol%) in chlorobenzene (4.0 mL).
-
Stir the solution at 120°C for 12 hours.
-
After the reaction is complete, concentrate the mixture under vacuum.
-
Purify the residue by flash column chromatography to afford the desired imidazo[1,2-a]pyridine product.
-
Conclusion
Aminobromopyridines are a class of highly versatile and valuable building blocks in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Their reactivity is a finely tuned interplay of the electronic properties of the electron-donating amino group, the electron-withdrawing (by induction) bromo group, and the inherently electron-deficient pyridine ring. The positional isomerism of these substituents provides a powerful tool for directing the regiochemical outcome of a wide range of chemical transformations.
A thorough understanding of the principles outlined in this guide, from the fundamental electronic effects to the practical application in key synthetic reactions, empowers researchers to rationally design and execute synthetic strategies to access novel and complex molecules with desired properties. The provided protocols serve as a starting point for the synthesis and functionalization of these important heterocyclic scaffolds, paving the way for future discoveries in drug development and materials science.
References
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- Campbell, A., et al. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 11, 1194-1197.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem Technical Guide.
- CN103664765A. (2014). Preparation method of 2-amino-3-bromopyridine.
- Wikipedia. (2023).
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. (n.d.).
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7). Retrieved January 15, 2026, from [Link]
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Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. (n.d.). Retrieved January 15, 2026, from [Link]
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Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Retrieved January 15, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate | Request PDF. (2025, August 6). Retrieved January 15, 2026, from [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8). Retrieved January 15, 2026, from [Link]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF. (2025, August 6). Retrieved January 15, 2026, from [Link]
-
Theoretical pKa calculations of substituted pyridines - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020, June 13). Retrieved January 15, 2026, from [Link]
-
CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 15, 2026, from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved January 15, 2026, from [Link]
-
hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved January 15, 2026, from [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. (2025, May 12). Retrieved January 15, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems - ScholarWorks@UARK. (n.d.). Retrieved January 15, 2026, from [Link]
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pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved January 15, 2026, from [Link]
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The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine | Request PDF. (2025, August 6). Retrieved January 15, 2026, from [Link]
- Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. (n.d.).
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Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines. (n.d.). Retrieved January 15, 2026, from [Link]
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"Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. (n.d.). Retrieved January 15, 2026, from [Link]
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Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC - PubMed Central. (2023, March 29). Retrieved January 15, 2026, from [Link]
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Electrophilic substitution on pyridine. - Química Organica.org. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (n.d.). Retrieved January 15, 2026, from [Link]
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(PDF) Electrophilic Substitution In Azines - ResearchGate. (2025, August 7). Retrieved January 15, 2026, from [Link]
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A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT. (n.d.). Retrieved January 15, 2026, from [Link]
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(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 4). Retrieved January 15, 2026, from [Link]
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Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). Retrieved January 15, 2026, from [Link]
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Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.). Retrieved January 15, 2026, from [Link]
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Benzo-fused N-Heterocycle synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]
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The Unexplored Potential of 2-Amino-4-bromopyridin-3-ol: A Scaffold for Novel Therapeutics
A Technical Guide for Medicinal Chemists
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have shown a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[3][4] Within this privileged class of heterocycles, 2-Amino-4-bromopyridin-3-ol presents itself as a largely unexplored, yet highly promising, starting point for the development of novel therapeutics. This technical guide will delve into the potential applications of this compound in medicinal chemistry, providing a strategic roadmap for its derivatization and evaluation against key biological targets. We will explore its reactive handles, propose robust synthetic methodologies, and identify high-value therapeutic areas where its derivatives could make a significant impact.
The Strategic Value of the this compound Scaffold
This compound is a trifunctionalized pyridine core, offering multiple points for chemical modification. This versatility is a key asset in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[5] The three key functional groups—the amino group, the hydroxyl group, and the bromine atom—each possess distinct reactivity profiles, enabling selective and diverse chemical transformations.
-
The 2-Amino Group: This exocyclic amino group is a potent nucleophile and a hydrogen bond donor. It is a common feature in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket.[6][7]
-
The 3-Hydroxyl Group: The phenolic hydroxyl group is both a hydrogen bond donor and acceptor. It can be a key pharmacophoric element for interacting with target proteins and can be derivatized to modulate physicochemical properties such as solubility and metabolic stability.
-
The 4-Bromo Substituent: The bromine atom at the C4 position is an ideal handle for modern cross-coupling reactions. Its position on the pyridine ring is activated towards nucleophilic aromatic substitution, and it readily participates in palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings.[8][9]
The interplay of these three functional groups provides a rich chemical space to explore for the generation of novel and potent bioactive molecules.
Derivatization Strategies: Building a Focused Compound Library
The true potential of this compound lies in its capacity to be elaborated into a diverse library of compounds. Below are key derivatization strategies targeting its three reactive sites.
Palladium-Catalyzed Cross-Coupling at the C4 Position
The bromine atom is arguably the most versatile handle for introducing molecular diversity. Suzuki-Miyaura and Buchwald-Hartwig amination reactions are foundational tools in modern drug discovery for their broad substrate scope and functional group tolerance.[9][10]
The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl and heteroaryl moieties at the C4 position.[8][11] This is particularly valuable for accessing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C4-arylated derivative.
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-substituted pyridines, introducing a key hydrogen bond donor/acceptor group and a vector for further diversification.[12][13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04 eq.), and a strong base such as NaOtBu (1.4 eq.).[12]
-
Add an anhydrous solvent, typically toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the C4-aminated product.
Modification of the 2-Amino and 3-Hydroxyl Groups
The amino and hydroxyl groups can be functionalized through acylation and etherification reactions, respectively. These modifications can modulate the compound's electronic properties, lipophilicity, and interaction with biological targets.
Acylation of the 2-amino group introduces an amide functionality, which can act as a hydrogen bond donor and acceptor and can be used to probe the steric and electronic requirements of a binding pocket.[14][15]
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) in an aprotic solvent such as dichloromethane or THF.
-
Add a base, for instance, triethylamine or pyridine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and evaporate the solvent.
-
Purify the resulting amide by recrystallization or column chromatography.
Etherification of the 3-hydroxyl group can enhance metabolic stability and introduce new interaction points with a target protein.[16][17] The Williamson ether synthesis is a classic and reliable method for this transformation.
Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
Suspend this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base, such as K₂CO₃ or NaH (1.2 eq.), and stir at room temperature for 30 minutes to form the alkoxide.
-
Add the desired alkyl halide (e.g., benzyl bromide or an alkyl iodide) (1.1 eq.).
-
Heat the reaction mixture, if necessary, to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude ether by column chromatography.
Potential Biological Targets and Therapeutic Areas
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with several important classes of biological targets.[1] Derivatives of this compound are prime candidates for screening against these targets.
Protein Kinases
The 2-aminopyridine motif is a well-established hinge-binding element in a multitude of kinase inhibitors.[6] The nitrogen atom of the pyridine ring and the exocyclic amino group form a characteristic hydrogen-bonding pattern with the kinase hinge region.
-
Potential Targets: c-Jun N-terminal kinases (JNKs), Vaccinia-related kinases (VRK1/2), and Cyclin-dependent kinases (CDKs).[6][18][19]
-
Therapeutic Areas: Inflammation, neurodegenerative diseases, and oncology.
Ion Channels
Aminopyridines are known modulators of ion channels, particularly voltage-gated potassium (Kv) and calcium (Cav) channels.[20][21] They can influence neuronal excitability and neurotransmitter release.
-
Potential Targets: Voltage-activated calcium channels (HVACCs) and various potassium channels.[21][22]
-
Therapeutic Areas: Neurological disorders such as multiple sclerosis, spinal cord injury, and epilepsy.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of drug targets.[23][24] The pyridine nucleus is present in many GPCR-targeting drugs, and amiloride derivatives, which share some structural features with aminopyridines, are known allosteric modulators of several GPCRs.[25]
-
Potential Targets: Adrenergic, dopamine, and adenosine receptors.[25]
-
Therapeutic Areas: Cardiovascular diseases, central nervous system disorders, and metabolic diseases.
Proposed Discovery Workflow
A structured approach is essential for efficiently exploring the therapeutic potential of this compound. The following workflow outlines a logical progression from library synthesis to lead optimization.
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- 20. Changing the “Channel”♦: Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
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safety and handling precautions for 2-Amino-4-bromopyridin-3-ol
An In-depth Technical Guide to the Safe Handling of 2-Amino-4-bromopyridin-3-ol
Introduction: A Proactive Approach to Safety
In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds are the building blocks of innovation. This compound, a substituted pyridine derivative, represents a class of molecules with significant potential as intermediates in the synthesis of complex therapeutic agents. However, its structural alerts—an aminopyridine core coupled with a halogen—necessitate a rigorous and informed approach to laboratory safety. The toxicological profile of many pyridine derivatives is well-documented, often involving skin, eye, and respiratory irritation, with potential for more severe systemic effects.[1][2][3]
This guide moves beyond a simple recitation of standard safety data. It is designed for the practicing researcher and drug development professional, providing a framework for understanding the causality behind safety protocols. By grounding our recommendations in the fundamental chemical and toxicological properties of related compounds, we aim to foster a proactive safety culture where potential hazards are anticipated and mitigated with scientific precision. This document serves as a self-validating system for handling this compound, ensuring that both scientific integrity and personal safety are held to the highest standard.
Chemical Identification and Physicochemical Properties
A foundational understanding of a compound's identity and physical characteristics is the first step in a comprehensive safety assessment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | 2-Amino-4-bromo-3-pyridinol; 3-Pyridinol, 2-amino-4-bromo- | [5][6] |
| CAS Number | 114335-54-5 | [4][5][6][7] |
| Molecular Formula | C₅H₅BrN₂O | [4][6][7] |
| Molecular Weight | 189.01 g/mol | [4][6][7][8] |
| Appearance | White to pale yellow crystalline solid or powder | [4][9] |
| Storage Temperature | 2-8°C, protect from light | [5][10] |
Hazard Analysis and Toxicological Profile
While comprehensive toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed from the Globally Harmonized System (GHS) classifications of its hydrobromide salt and closely related aminobromopyridine analogs. This approach, known as "read-across," is a standard practice in chemical safety for assessing research compounds.
GHS Hazard Classification
The following classifications are based on data for this compound hydrobromide and similar substituted pyridines.[10][11][12][13]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Toxicological Summary and Routes of Exposure
The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[10]
-
Inhalation: As a solid powder, the primary inhalation risk comes from aerosolized dust generated during weighing or transfer. Inhaling the dust can lead to irritation of the nose, throat, and lungs.[12]
-
Skin (Dermal) Contact: The compound is classified as a skin irritant.[10] Prolonged contact may cause redness, itching, and dermatitis. The aminopyridine structure suggests that dermal absorption is a potential route for systemic exposure.[3]
-
Eye Contact: Direct contact with the solid or its dust will cause serious irritation, potentially leading to pain, redness, and watering of the eyes.[10]
-
Ingestion: The compound is classified as harmful if swallowed.[10] Accidental ingestion can lead to systemic toxicity, with potential symptoms including nausea, dizziness, and headache, consistent with pyridine-based compounds.[1][14]
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with engineering controls to contain the hazard at its source, supplemented by appropriate PPE as the last line of defense.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1][2][15] This is the most crucial control measure, as it contains aerosolized particles and vapors, protecting the user's breathing zone.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust that may escape primary containment.[1][2]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the workstation.[12][15]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The rationale for each piece of equipment is as critical as its use.
| Protection Type | Specific Recommendations | Rationale | Source(s) |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex. | Provides robust chemical resistance against pyridine derivatives. Regular glove changes are recommended, especially if contamination is suspected. | [1][16] |
| Eye/Face Protection | Chemical splash goggles. | Protects against dust particles and accidental splashes that can cause serious eye irritation. | [1][12] |
| Skin/Body Protection | A fully buttoned, chemical-resistant lab coat. | Prevents incidental skin contact with the solid powder or solutions. | [1][15] |
| Respiratory Protection | Not required if work is conducted in a fume hood. | A fume hood provides adequate respiratory protection. If a hood is unavailable or malfunctioning, work must not proceed. | [11][16] |
Experimental Protocols: Step-by-Step Methodologies
Adherence to standardized protocols is the cornerstone of reproducible science and laboratory safety.
Protocol for Weighing and Transferring Solid Compound
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place a clean weighing vessel, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood.
-
Tare: Tare the balance with the empty weighing vessel.
-
Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of solid into the weighing vessel. Perform this action slowly and deliberately to minimize dust generation. Avoid tapping or shaking the spatula.
-
Seal and Clean: Securely close the stock container. Gently wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol) to collect residual dust. Dispose of the cloth in the appropriate solid chemical waste container.
-
Documentation: Record the final weight and proceed with the experiment.
Protocol for Preparing a Solution
-
Prerequisites: Weigh the required amount of this compound following the protocol above (4.1).
-
Solvent Dispensing: In the fume hood, measure the required volume of the desired solvent into a suitable flask equipped with a magnetic stir bar.
-
Addition: Slowly add the weighed solid to the solvent while stirring to facilitate dissolution and prevent clumping.
-
Rinsing: If using a weighing boat, rinse it with a small amount of the solvent and add the rinsing to the flask to ensure a complete quantitative transfer.
-
Mixing: Cover the flask and allow the solution to stir until all solid has dissolved.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.
Workflow for Safe Handling Lifecycle
The following diagram outlines the critical decision points and safety procedures from the moment the chemical is received until its waste is properly disposed of.
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[11][12][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[11][12][18]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[12][18][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[13][17][18]
Spill Management
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the spill size from a safe distance. Do not proceed with cleanup if the spill is large or you feel it is unsafe to do so. Contact your institution's Environmental Health & Safety (EHS) department.
-
Contain (for small spills): Wearing full PPE, gently cover the solid spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[11]
-
Collect: Carefully sweep or scoop the material into a designated, sealable waste container. Avoid dry sweeping, which can generate dust.[11]
-
Decontaminate: Clean the spill area with a cloth dampened with an appropriate solvent (e.g., water or ethanol), followed by soap and water.
-
Dispose: Seal and label the waste container and dispose of it through the institutional chemical waste program.[11]
Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[13][20]
-
Hazards: The compound is not highly flammable, but containers may burn.[11] Combustion may produce hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide.[12][20]
-
Action: For small fires, use an appropriate extinguisher. For larger fires, evacuate the area and contact emergency services. Firefighters must wear a self-contained breathing apparatus (SCBA).[13][20]
Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, designated for toxic or irritant compounds.[1][11][15] Recommended storage is at refrigerator temperatures (2-8°C).[5]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[12][15][20]
-
Labeling: Ensure containers are clearly labeled with the full chemical name and primary hazard warnings.
Disposal
-
Waste Collection: Collect all waste material (residual solid, contaminated consumables, solutions) in a dedicated, sealed, and clearly labeled hazardous waste container.[11][15]
-
Procedure: Do not dispose of this chemical down the drain.[12][20] All waste must be handled and disposed of in accordance with local, state, and federal environmental regulations, typically through an institutional EHS program.
References
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-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
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- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
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PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]
- Echemi. (n.d.). 3-Amino-4-bromopyridine SDS.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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- BLD Pharm. (n.d.). This compound.
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ChemBK. (2024, April 9). 3-Amino-4-bromopyridine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-4-bromopyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Aminopyridinols
Substituted 2-aminopyridin-3-ol scaffolds are privileged structures in medicinal chemistry and drug discovery. Their unique electronic and steric properties, combined with their ability to form multiple hydrogen bonds, make them key components in a wide array of biologically active molecules.[1] The development of efficient and versatile synthetic methodologies to functionalize this core is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and highly functional group tolerant approach to the synthesis of complex molecules.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-4-bromopyridin-3-ol in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the potential influence of the amino and hydroxyl functionalities on the reaction outcomes.
The Unique Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the interplay of its three functional groups. The bromine atom at the 4-position of the pyridine ring is the primary site for oxidative addition to the palladium(0) catalyst. The electron-withdrawing nature of the pyridine nitrogen activates the C4-Br bond for this crucial initial step of the catalytic cycle.
The amino group at the 2-position and the hydroxyl group at the 3-position are not merely spectators. Their presence can influence the reaction in several ways:
-
Ligand Effects: The amino and hydroxyl groups can potentially coordinate to the palladium center, influencing its reactivity and stability. This can be either beneficial, by stabilizing the active catalyst, or detrimental, by leading to catalyst inhibition.
-
Directing Effects: The hydroxyl group, in particular, can act as a directing group, influencing the regioselectivity of the reaction and potentially accelerating the catalytic cycle through the formation of a palladium alkoxide intermediate.[3]
-
Proton Source: The acidic proton of the hydroxyl group can participate in the reaction, for instance, by influencing the nature of the active catalytic species or by participating in protonolysis side reactions.
Understanding these potential interactions is key to optimizing the reaction conditions for each specific cross-coupling reaction.
Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
Catalyst Selection: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings.[5] For more challenging substrates, or to minimize side reactions, catalysts with more specialized ligands like dppf can be advantageous.
-
Base: The base is crucial for the activation of the boronic acid to form a boronate species, which facilitates the transmetalation step.[6] The choice between a carbonate and a phosphate base can influence the reaction rate and yield, with K₃PO₄ often being more effective for less reactive substrates.
-
Solvent System: The use of a biphasic solvent system, such as dioxane/water, is common in Suzuki couplings. Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Potential for Hydroxyl Group Participation: The 3-hydroxyl group could potentially form a boronate ester in situ, which might affect the rate of transmetalation. This directing effect can sometimes be beneficial, leading to higher yields and selectivity.[3]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | [7] |
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[8] For this compound, this reaction enables the introduction of primary and secondary amines at the 4-position, leading to valuable 2,4-diaminopyridin-3-ol derivatives.
Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
RuPhos or BrettPhos (2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equivalents)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and the ligand to a dry Schlenk flask.
-
Add this compound and the base.
-
Add the anhydrous solvent, followed by the secondary amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Insights:
-
Catalyst System: The use of bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos is critical for the amination of electron-rich and sterically hindered aryl halides.[9] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base like LiHMDS is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10]
-
Handling Precautions: The palladium catalysts and ligands, as well as the strong base, are air and moisture sensitive. Therefore, strict anhydrous and anaerobic conditions are essential for the success of this reaction.
-
Influence of the Amino Group: The existing 2-amino group on the pyridine ring can potentially compete in the coupling reaction. However, its lower nucleophilicity compared to the added amine, especially under the reaction conditions, generally allows for selective amination at the 4-position.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
III. Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and heteroaryl alkynes.[11] Applying this reaction to this compound provides access to 4-alkynyl-substituted 2-aminopyridin-3-ols, which are versatile intermediates for further synthetic transformations.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%) or Pd(CF₃COO)₂ (Palladium(II) trifluoroacetate) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (if using Pd(CF₃COO)₂) (5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Solvent: DMF or THF (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, copper(I) iodide, and triphenylphosphine (if required) under an inert atmosphere.
-
Add the anhydrous solvent and stir for 30 minutes.
-
Add this compound, the terminal alkyne, and the amine base.
-
Heat the reaction mixture to 60-100 °C. For the highly analogous 2-amino-3-bromopyridine, optimal conditions were found to be 100°C in DMF.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system of palladium and copper.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.
-
Base and Solvent: An amine base, such as triethylamine, serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.[12]
-
Copper-Free Variants: While the copper co-catalyst is highly effective, it can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Copper-free Sonogashira protocols have been developed to circumvent this issue.
-
Substrate Scope: A study on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrated that a wide range of terminal alkynes, including aryl, alkyl, and silyl-protected alkynes, can be successfully coupled with high yields.[9][12]
Data Summary: Sonogashira Coupling Conditions for a Close Analog
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield Range | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96% | [12] |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. For Suzuki and Buchwald-Hartwig reactions, the use of more specialized, bulky phosphine ligands can be beneficial. In Sonogashira couplings, ensuring the quality of the copper(I) iodide is important.
-
Side Reactions: In Suzuki couplings, protodeboronation of the boronic acid can be a side reaction. Using a stronger base or anhydrous conditions can sometimes mitigate this. In Sonogashira couplings, alkyne homocoupling can be minimized by using copper-free conditions or by slow addition of the alkyne.
-
Catalyst Deactivation: The amino and hydroxyl groups of the substrate can potentially chelate to the palladium center and inhibit catalysis. The use of bulky ligands can help to prevent this.
-
Purification: The products of these reactions often have similar polarities to the starting materials and byproducts, which can make purification challenging. Careful selection of the chromatographic eluent system is crucial.
Conclusion
This compound is a valuable building block for the synthesis of highly functionalized pyridine derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide powerful and versatile methods for its elaboration. By understanding the underlying mechanisms and the potential influence of the amino and hydroxyl substituents, researchers can effectively employ these reactions to access a diverse range of novel molecules for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of these transformative synthetic methods.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][12]
-
Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 137(27), 8712-5. [Link][3]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-7. [Link][9]
-
Surry, D. S., & Buchwald, S. L. (2011). A General Method for the Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 13(1), 132-135. [Link][10]
-
Li, J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
-
Ikram, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link][2]
-
Molecules Editorial Office. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link][5]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][14]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ali, H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link][4]
-
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][15]
Sources
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
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Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridin-3-ol
Introduction: Synthesizing Complexity in Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in medicinal chemistry and drug development for the construction of complex molecular architectures.[2] Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their functionalization is of paramount importance. The Sonogashira coupling of substituted bromopyridines, such as 2-Amino-4-bromopyridin-3-ol, provides a direct pathway to novel alkynylpyridine derivatives, which are valuable intermediates for the synthesis of biologically active heterocycles.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with the multi-functionalized substrate, this compound. We will delve into the mechanistic rationale behind the protocol design, offer a step-by-step experimental procedure, and discuss critical parameters for successful execution and optimization. The presence of three distinct functional groups—an amino group, a hydroxyl group, and the pyridine nitrogen—presents unique challenges and considerations that will be thoroughly addressed to ensure a robust and reproducible methodology.
Understanding the Reaction: The Sonogashira Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Figure 1: Catalytic cycle of the Sonogashira coupling reaction.
The palladium cycle initiates with the oxidative addition of the aryl bromide (in this case, this compound) to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the nucleophilic copper acetylide. Finally, the desired product is formed via reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst.[4]
Strategic Considerations for a Multi-Functionalized Substrate
The substrate, this compound, possesses three key functional groups that can influence the course of the Sonogashira coupling:
-
2-Amino Group: The electron-donating nature of the amino group can increase the electron density of the pyridine ring, potentially slowing down the rate-determining oxidative addition step.[2]
-
3-Hydroxyl Group: While Sonogashira couplings are generally tolerant of unprotected hydroxyl groups, the acidic proton of the phenol-like hydroxyl group can react with the base.[5] This necessitates the use of a sufficient excess of base.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6]
To address these challenges, the following strategic choices are incorporated into the recommended protocol:
-
Catalyst and Ligand Selection: The use of a palladium(II) precatalyst that is readily reduced in situ to the active palladium(0) species is a common and practical approach.[1] For electron-rich and potentially coordinating heteroaromatic substrates, bulky and electron-rich phosphine ligands are often beneficial.[4][5] These ligands can promote the reductive elimination step and stabilize the palladium center, preventing deactivation.[4] While triphenylphosphine (PPh₃) is often effective, more sterically demanding and electron-rich ligands like tri(tert-butyl)phosphine or Josiphos-type ligands could be explored for optimization if yields are low.[3]
-
Base Selection: An amine base, such as triethylamine (Et₃N), serves a dual purpose: it acts as a scavenger for the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne to form the copper acetylide.[1] Given the presence of the acidic hydroxyl group, using a sufficient excess of the base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, sometimes in combination with an amine.[1]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for the formation of the reactive copper acetylide species, which accelerates the transmetalation step.[1] However, the presence of copper can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling).[3] Therefore, conducting the reaction under a strictly inert atmosphere is paramount. In cases where Glaser coupling is a persistent issue, copper-free Sonogashira protocols can be considered.
Experimental Protocol
This protocol is a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific alkynes.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Terminal Alkyne | ≥98% | Commercially available | |
| Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) | Catalyst grade | Commercially available | Other Pd(II) or Pd(0) sources can be used. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially available | |
| Copper(I) iodide (CuI) | ≥98% | Commercially available | Should be a fine, off-white to light tan powder. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available | Should be freshly distilled or from a sealed bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | |
| Argon or Nitrogen | High purity | For maintaining an inert atmosphere. |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Ar or N₂) supply with manifold
-
Standard laboratory glassware, syringes, and needles
Step-by-Step Procedure:
Figure 2: General experimental workflow for Sonogashira coupling.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) trifluoroacetate (0.025 equiv, 2.5 mol%), triphenylphosphine (0.05 equiv, 5.0 mol%), and copper(I) iodide (0.05 equiv, 5.0 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the this compound.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add triethylamine (3.0-4.0 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.[7] The optimal temperature may vary depending on the reactivity of the alkyne and may require optimization (e.g., in the range of 80-120 °C).
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).[7]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-alkynylpyridin-3-ol.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper inert atmosphere techniques. |
| Poor quality base or solvent | Use freshly distilled and anhydrous base and solvent. | |
| Catalyst inhibition | Consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos). | |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Ensure a rigorously inert atmosphere throughout the reaction. Degas the solvent thoroughly. |
| High copper concentration | Reduce the loading of CuI. Consider a copper-free protocol. | |
| Decomposition of starting material or product | Reaction temperature too high | Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. |
Conclusion
The Sonogashira coupling of this compound provides an efficient route to valuable 2,3,4-trisubstituted pyridine derivatives. The protocol presented herein, based on established methodologies for similar challenging substrates, offers a solid foundation for successful synthesis.[7] Careful consideration of the unique electronic and coordinating properties of the substrate, coupled with meticulous experimental technique, particularly the maintenance of an inert atmosphere, is paramount for achieving high yields and purity. This guide empowers researchers to confidently employ this powerful cross-coupling reaction in the pursuit of novel molecular entities for drug discovery and development.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- BenchChem. (2023). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Reddit. (2022). Sonogashira coupling in presence of hydroxyl groups. r/chemistry.
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- BenchChem. (2023). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- BenchChem. (2023). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton.
- Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
Sources
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Application Notes & Protocols: 2-Amino-4-bromopyridin-3-ol as a Versatile Building Block for Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2-aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the kinase active site. This guide provides an in-depth exploration of 2-amino-4-bromopyridin-3-ol, a strategically functionalized building block designed for the efficient synthesis and exploration of novel kinase inhibitor libraries. We will detail its properties, provide validated synthetic protocols for its elaboration, and outline methodologies for biological evaluation, offering researchers a comprehensive resource for leveraging this scaffold in drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The 2-aminopyridine moiety is a well-established pharmacophore that effectively mimics the adenine portion of ATP, enabling it to anchor small molecules into the enzyme's active site.[1][2][3] The simple, low molecular weight design of this core allows for the creation of diverse molecules with favorable drug-like properties.[3]
This compound is not merely another 2-aminopyridine derivative; it is a highly versatile synthetic intermediate engineered for combinatorial chemistry and structure-activity relationship (SAR) studies. It presents three distinct, orthogonal points for chemical modification:
-
The 2-amino group: Serves as the primary hinge-binding element and can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents.
-
The 4-bromo substituent: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups that can probe deep into the kinase active site.
-
The 3-hydroxyl group: Can be alkylated or used to form esters, introducing vectors that can interact with the solvent-exposed region of the ATP-binding pocket, often influencing solubility and selectivity.
This multi-functional design empowers medicinal chemists to rapidly generate libraries of analogues to systematically optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis and formulation.
| Property | Value | Source |
| CAS Number | 114335-54-5 | [4][5][6][7] |
| Molecular Formula | C₅H₅BrN₂O | [4][5][6][8] |
| Molecular Weight | 189.01 g/mol | [4][5][6][8] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 119-173 °C (range observed) | [4] |
| SMILES | C1=CN=C(C(=C1Br)O)N | [4] |
Synthetic Elaboration of the Scaffold
The true power of this compound lies in its synthetic tractability. The following protocols provide a representative workflow for its elaboration into a potential kinase inhibitor.
Core Concept: A Suzuki Coupling Approach
The Suzuki cross-coupling reaction is a robust and widely used method in medicinal chemistry for forming carbon-carbon bonds. Here, we utilize it to append an aryl group at the 4-position of the pyridinol core, a common strategy for targeting the hydrophobic regions of the kinase active site.
Caption: General workflow for Suzuki cross-coupling.
Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)pyridin-3-ol
This protocol details the coupling of the building block with 4-methoxyphenylboronic acid. This specific choice serves as a common starting point, as the methoxy group can be a hydrogen bond acceptor or later demethylated to a phenol for further functionalization.
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for Suzuki couplings. It is effective for a broad range of substrates.
-
Base (K₂CO₃): An aqueous solution of potassium carbonate is a mild and effective base. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
-
Solvent (Dioxane/H₂O): A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic-soluble pyridinol starting material and the water-soluble inorganic base, ensuring all reactants are in the same phase for the reaction to proceed efficiently.
-
Inert Atmosphere (N₂): The palladium(0) catalyst is sensitive to oxidation by air, which would deactivate it. Performing the reaction under an inert atmosphere of nitrogen or argon is critical to protect the catalyst and ensure a high yield.
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 189 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (15 mL).
-
Inerting the System: Seal the flask with a septum, and bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 58 mg, 0.05 mmol). Reseal the flask and ensure it remains under a positive pressure of nitrogen.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Application in Kinase Inhibition Assays
Once a library of compounds is synthesized, they must be evaluated for biological activity.
Rationale: The Hinge-Binding Paradigm
The 2-aminopyridine scaffold is highly effective because the pyridine nitrogen and the exocyclic amino group can form two or three crucial hydrogen bonds with the backbone amide residues of the "hinge" region that connects the N- and C-lobes of the kinase. This interaction mimics the binding of ATP and effectively blocks the enzyme's catalytic function.
Caption: Inhibitor binding to the kinase hinge region.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining a compound's IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using a commercially available kit like Promega's Kinase-Glo®. The assay measures the amount of ATP remaining after a kinase reaction; lower light output indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction Setup: In a separate 384-well assay plate, add the kinase buffer, the target protein kinase (e.g., Aurora A), and the substrate (a suitable peptide).
-
Initiate Reaction: Add a fixed concentration of ATP (typically at or near the Km value for the specific kinase) to all wells to start the enzymatic reaction. Immediately add 1 µL of the compound dilutions from the compound plate to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent lyses the components and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: Incubate for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Proliferation Assay (MTS Assay)
This assay determines the effect of a compound on the proliferation of cancer cells, providing a measure of its cellular potency (EC₅₀). It complements the biochemical assay by assessing if the compound can enter cells and inhibit its target in a complex biological environment.
Caption: Workflow for a typical cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Using a suitable cancer cell line (e.g., HeLa, HCT116), seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in cell culture media and add it to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Return the plate to the incubator and allow the cells to proliferate for 72 hours.
-
MTS Addition: Add MTS reagent (or a similar reagent like WST-1) to each well according to the manufacturer's instructions. This reagent is converted by metabolically active (i.e., living) cells into a colored formazan product.
-
Color Development: Incubate for 1-4 hours until a visible color change occurs.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the EC₅₀ value.
Conclusion
This compound is a high-value, strategically designed building block for the discovery of novel kinase inhibitors. Its three-point functionalization allows for the rapid and systematic exploration of chemical space around a proven pharmacophore. By combining robust synthetic methodologies, such as the Suzuki cross-coupling, with validated biochemical and cell-based screening protocols, researchers can efficiently advance hit-to-lead campaigns. The protocols and insights provided herein serve as a comprehensive guide for harnessing the potential of this versatile scaffold in the ongoing quest for next-generation targeted therapies.
References
-
Liu, S., Huang, C., Huang, C., Huang, Y., Yu, Y., Wu, G., ... & Zhang, J. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Acta Pharmaceutica Sinica B, 13(10), 4237-4253. Retrieved from [Link][9]
-
Wang, Y., Ren, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., ... & Ren, J. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 249, 115167. Retrieved from [Link][10]
-
Li, M., Zhang, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., ... & Liu, H. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Retrieved from [Link][11]
-
ResearchGate. (n.d.). (A–C) General synthetic routes of 2-aminopyridine derivatives. Retrieved from [Link][12]
-
Berdini, V., O'Brien, M. A., O'Reilly, M., O'Shea, M., Pillai, G. V., McTigue, M., ... & Wyatt, P. G. (2012). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 22(11), 3783-3788. Retrieved from [Link][13]
-
ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved from [Link][1]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][5]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Retrieved from [Link][2]
-
Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine. Retrieved from [14]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. Retrieved from [Link][15]
-
Charrier, J. D., Miller, A., Kay, D. P., Brenchley, G., Twin, H. C., Collier, P. N., ... & Jimenez, J. M. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2341-2350. Retrieved from [Link][16]
-
Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Retrieved from [17]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link][8]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link][18]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Retrieved from [Link][3]
-
Charrier, J. D., et al. (2011). Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Journal of Medicinal Chemistry, 54(7), 2341–2350. Retrieved from [Link][19]
-
Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Batley, B. L., Panek, R. L., ... & Dahring, T. K. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Retrieved from [Link][20]
-
ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link][21]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Retrieved from [Link][22]
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- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Experimental Procedure for N-Functionalization of 2-Amino-4-bromopyridin-3-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-amino-3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of numerous therapeutic agents, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib[1]. The specific substrate, 2-Amino-4-bromopyridin-3-ol, offers multiple reaction sites for further elaboration. However, this multi-functionality presents a significant challenge in achieving regioselective modification. This application note provides a comprehensive guide to the selective N-functionalization of the exocyclic amino group of this compound. We will explore the underlying principles of reactivity and detail robust protocols for N-alkylation, N-arylation, and N-acylation, with a primary focus on a detailed, field-proven protocol for reductive amination.
Scientific Foundation: Understanding Substrate Reactivity
Successful functionalization of this compound hinges on understanding the competitive reactivity of its nucleophilic centers.
-
Exocyclic Amino Group (-NH₂): This is the primary target for N-functionalization. It is a potent nucleophile, but its reactivity can be modulated by the electron-withdrawing nature of the pyridine ring.
-
Endocyclic Pyridine Nitrogen: As a tertiary amine within an aromatic system, this nitrogen is significantly less nucleophilic and generally participates in reactions by acting as a Brønsted-Lowry base (protonation) or a Lewis base (coordination to metal catalysts). Direct alkylation to form a pyridinium salt is possible but typically requires harsh conditions.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is also nucleophilic, particularly upon deprotonation to the phenoxide. This creates the primary challenge: competing O-functionalization. Selectivity is often achieved by exploiting the generally higher intrinsic nucleophilicity of the amino group or by choosing reaction conditions that favor N-functionalization.
-
Bromo Group (-Br): The C4-bromo substituent is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), but it also influences the electronic properties of the ring, making the C2/C6 and C4 positions more electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions[2].
The goal is to exploit the subtle differences in reactivity to direct the transformation to the desired nitrogen atom.
Methodologies for Selective N-Functionalization
Several robust methods can be employed to achieve selective N-functionalization. The choice of method depends on the desired substituent (alkyl, aryl, acyl) and the overall synthetic strategy.
N-Alkylation via Reductive Amination
This is arguably the most versatile and selective method for introducing primary and secondary alkyl groups. The reaction proceeds via the in situ formation of an imine or iminium ion from the condensation of the amine with an aldehyde or ketone, which is then reduced by a hydride source.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like NaBH₄, it is mild enough not to reduce the starting aldehyde/ketone carbonyl, tolerates weakly acidic conditions required for imine formation, and selectively reduces the iminium ion as it forms. This prevents side reactions and improves yield.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and the intermediate imine.
-
Catalyst: A catalytic amount of acetic acid (AcOH) is often added to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine and facilitating the dehydration step to form the iminium ion.
N-Arylation via Buchwald-Hartwig Cross-Coupling
For the synthesis of N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method. This reaction couples the amine with an aryl halide or triflate.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos, or tBuBrettPhos) is critical[3]. The bulky, electron-rich ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, generating the active nucleophile without interfering with the catalyst or substrates.
N-Acylation
The introduction of an acyl group is typically straightforward using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl or carboxylic acid byproduct. Selectivity is generally high for N-acylation over O-acylation due to the superior nucleophilicity of the amino group.
Detailed Protocol: N-Alkylation via Reductive Amination
This protocol details the synthesis of N-benzyl-4-bromo-2-aminopyridin-3-ol as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound[4] | ≥95% | e.g., Biosynth | Starting material. |
| Benzaldehyde | ReagentPlus®, ≥99% | e.g., Sigma-Aldrich | Representative aldehyde. |
| Sodium triacetoxyborohydride (STAB) | 95% | e.g., Sigma-Aldrich | Mild reducing agent. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Reaction solvent. |
| Glacial Acetic Acid (AcOH) | ≥99.7% | e.g., Fisher Scientific | Catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | - | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying organic layer. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed inside a certified chemical fume hood.
-
Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and can release hydrogen gas upon contact with strong acids. Benzaldehyde is a combustible liquid and an irritant. DCM is a volatile suspected carcinogen[5]. Handle all chemicals with care and consult their Safety Data Sheets (SDS)[5][6].
Experimental Workflow Diagram
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.29 mmol, 1.0 eq.).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 25 mL). Stir until the solid is fully dissolved. Add benzaldehyde (0.59 mL, 5.82 mmol, 1.1 eq.) followed by glacial acetic acid (0.03 mL, 0.53 mmol, 0.1 eq.).
-
Initiation: Cool the mixture to 0°C using an ice bath. Slowly add sodium triacetoxyborohydride (1.68 g, 7.94 mmol, 1.5 eq.) in small portions over 15 minutes. Note: Portion-wise addition is crucial to control any initial exotherm.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Initial gas evolution (CO₂) may occur.
-
Workup - Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure N-benzylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Insufficient catalyst. 2. Inactive reducing agent (degraded by moisture). 3. Sterically hindered aldehyde/ketone. | 1. Add another 0.1 eq. of acetic acid. 2. Use a fresh bottle of STAB. 3. Increase reaction temperature to 35-40°C and prolong reaction time. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup (product may have some water solubility). 3. Formation of dialkylated byproduct. | 1. Ensure starting material is fully consumed before workup. 2. Back-extract the aqueous layer with additional DCM. 3. Use a smaller excess of the aldehyde (1.05 eq.). |
| Presence of O-alkylated byproduct | Reaction conditions favoring O-alkylation. | This is less common in reductive amination but if observed, ensure conditions remain weakly acidic. Avoid strong bases which would deprotonate the hydroxyl group. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography (e.g., DCM/Methanol). If the product is basic, adding 1% triethylamine to the eluent can improve peak shape. |
Summary of N-Functionalization Strategies
The following diagram and table summarize the primary pathways for functionalizing the exocyclic amino group of this compound.
Caption: Key N-functionalization pathways.
| Functionalization | Method | Key Reagents | Typical Conditions | Selectivity Principle |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, cat. AcOH | DCM or DCE, 0°C to RT, 12-24h | Chemoselective reduction of the intermediate iminium ion over carbonyls. |
| N-Arylation | Buchwald-Hartwig | Aryl Halide, Pd₂(dba)₃, Phosphine Ligand, NaOtBu | Toluene or Dioxane, 80-110°C, 4-16h | Pd-catalyzed cycle favors C-N bond formation over C-O bond formation with proper ligand choice.[7] |
| N-Acylation | Acylation | Acyl Chloride or Anhydride, Et₃N or Pyridine | DCM or THF, 0°C to RT, 1-4h | Higher nucleophilicity of the primary amine compared to the hydroxyl group. |
References
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Le, D. C. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts . ChemRxiv. [Link]
-
Barberis, C., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds . Molecules. [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols . DSpace@MIT. [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids . National Institutes of Health. [Link]
-
CAS No : 114335-54-5 | Product Name : this compound . Pharmaffiliates. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? . ResearchGate. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. This compound - CAS:114335-54-5 - Abovchem [abovchem.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Note: A Scalable Synthesis of 2-Amino-4-bromopyridin-3-ol for Chemical Library Production
Introduction: The Strategic Importance of 2-Amino-4-bromopyridin-3-ol in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-aminopyridine scaffold being a particularly privileged motif found in numerous approved drugs and clinical candidates. This compound is a highly valuable, yet synthetically challenging, building block for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. Its trifunctional nature—a nucleophilic amino group, a hydroxyl group capable of hydrogen bonding and further functionalization, and a strategically placed bromine atom for cross-coupling reactions—offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies. This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound, designed to be a self-validating system for researchers in both academic and industrial drug discovery settings.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of this compound is approached via a robust two-step sequence. The first step involves the synthesis of the precursor, 2-aminopyridin-3-ol, from readily available starting materials. The second, and more critical step, is the regioselective bromination of this precursor at the C4 position. The directing effects of the activating amino and hydroxyl groups on the pyridine ring present a significant challenge in achieving high regioselectivity. This protocol is optimized to favor the formation of the desired 4-bromo isomer, with detailed guidance on purification to isolate the target compound in high purity.
PART 1: Synthesis of 2-Aminopyridin-3-ol
The synthesis of the 2-aminopyridin-3-ol precursor is adapted from a reliable method utilizing the hydrogenation of 2-hydroxy-3-nitropyridine.[1] This approach is favored for its high yield and the commercial availability of the starting material.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Hydroxy-3-nitropyridine | 98% | Commercially Available |
| Palladium on Carbon (Pd/C) | 10% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Hydrogen (H₂) Gas | High Purity | Gas Cylinder |
| Celite® | --- | Commercially Available |
| Round-bottom flask | Appropriate size for scale | Standard laboratory glassware |
| Magnetic stirrer/overhead stirrer | --- | Standard laboratory equipment |
| Hydrogenation apparatus | Parr shaker or similar | Standard laboratory equipment |
| Filtration apparatus | Büchner funnel, filter paper | Standard laboratory equipment |
| Rotary evaporator | --- | Standard laboratory equipment |
Experimental Protocol: Synthesis of 2-Aminopyridin-3-ol
-
Reaction Setup: In a suitable round-bottom flask, dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Flush the system with an inert gas (e.g., argon or nitrogen), then introduce hydrogen gas to the desired pressure (typically balloon pressure or as specified by the apparatus).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-aminopyridin-3-ol.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization or column chromatography can be employed.
PART 2: Scale-Up Synthesis of this compound
This part details the regioselective bromination of 2-aminopyridin-3-ol. The choice of brominating agent and reaction conditions is critical to favor bromination at the C4 position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering milder reaction conditions compared to liquid bromine.[2]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Aminopyridin-3-ol | As prepared in Part 1 | --- |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Prepared in-house |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | Prepared in-house |
| Brine | --- | Prepared in-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | --- | Commercially Available |
| Round-bottom flask | Appropriate size for scale | Standard laboratory glassware |
| Magnetic stirrer/overhead stirrer | --- | Standard laboratory equipment |
| Ice bath | --- | --- |
| Separation funnel | Appropriate size for scale | Standard laboratory glassware |
| Rotary evaporator | --- | Standard laboratory equipment |
| Column chromatography setup | Silica gel, solvents | Standard laboratory equipment |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridin-3-ol (1.0 eq) in anhydrous acetonitrile (15-20 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Remove the acetonitrile under reduced pressure. To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Process Optimization and Scale-Up Considerations
-
Temperature Control: Maintaining a low temperature during the bromination step is crucial to minimize the formation of di-brominated byproducts.
-
Stoichiometry of NBS: A slight excess of NBS is used to ensure complete consumption of the starting material. However, a large excess should be avoided to prevent over-bromination.
-
Solvent Choice: Acetonitrile is a suitable solvent for this reaction. Other polar aprotic solvents can also be explored.
-
Purification: On a larger scale, recrystallization of the crude product may be a more efficient purification method than column chromatography.
Caption: Synthetic workflow for this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by a suite of analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons and the amino and hydroxyl protons. The coupling patterns will confirm the substitution pattern. |
| ¹³C NMR | Peaks corresponding to the five carbons of the pyridine ring. |
| LC-MS | A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | Purity assessment, typically aiming for >95% for use in library synthesis. |
| Melting Point | A sharp melting point range. |
Troubleshooting
| Issue | Potential Cause | Solution |
| Incomplete reaction in Step 1 | Inactive catalyst, insufficient hydrogen pressure. | Use fresh catalyst, ensure the system is properly sealed and under positive hydrogen pressure. |
| Low yield in Step 2 | Incomplete reaction, loss of product during work-up. | Monitor the reaction closely by TLC/LC-MS. Ensure efficient extraction by performing multiple extractions. |
| Formation of multiple products in Step 2 | Over-bromination, lack of regioselectivity. | Strictly control the temperature at 0 °C. Add NBS slowly. Consider alternative, more selective brominating agents. |
| Difficulty in purification | Co-eluting isomers. | Optimize the chromatography solvent system. Consider derivatization of the crude mixture to facilitate separation. |
Safety Precautions
-
2-Hydroxy-3-nitropyridine: Handle with care as nitro compounds can be energetic.
-
Palladium on Carbon: The catalyst is flammable, especially when dry and in the presence of organic solvents. Handle in a well-ventilated area and avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-proof.
-
N-Bromosuccinimide: A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Methanol, acetonitrile, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block for chemical library synthesis. By following the detailed procedures and considering the process optimization and safety guidelines, researchers can reliably produce this valuable intermediate in sufficient quantities for their drug discovery programs. The self-validating nature of the described protocols, coupled with robust analytical characterization, ensures the generation of high-quality material for downstream applications.
References
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved from [Link]
- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Semantic Scholar. (n.d.). Regioselective synthesis of 4-functionalized pyridines. Retrieved from [Link]
-
ResearchGate. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Retrieved from [Link]
Sources
Application Notes: 2-Amino-4-bromopyridin-3-ol as a Versatile Scaffold for Agrochemical Synthesis
Introduction: The Pyridine Core in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the world of agrochemicals, forming the core of numerous commercially successful herbicides, fungicides, and insecticides. Its unique electronic properties, metabolic stability, and the ability to present substituents in a defined three-dimensional space make it an ideal building block for molecules that interact with specific biological targets in pests and weeds. The strategic functionalization of the pyridine ring is a cornerstone of modern agrochemical discovery.
This guide focuses on the synthetic utility of a highly functionalized, yet underexplored, pyridine derivative: 2-Amino-4-bromopyridin-3-ol . This molecule offers three distinct and orthogonally reactive functional groups—an amino group, a bromo substituent, and a hydroxyl group—all positioned on a pyridine core. This trifecta of reactivity makes it an exceptionally versatile starting material for the synthesis of diverse agrochemical candidates. By leveraging these functional groups, researchers can rapidly generate libraries of complex molecules for high-throughput screening, accelerating the discovery of new crop protection agents.
Strategic Functionalization of this compound
The power of this compound lies in the ability to selectively address each of its functional groups. The amino group is a potent nucleophile, the bromo group is primed for cross-coupling reactions, and the hydroxyl group can be readily alkylated or arylated. This allows for a modular approach to library synthesis.
Caption: Synthetic pathways from this compound.
Application in Herbicide Synthesis: Pyridyl Ureas and Sulfonamides
The 2-amino group is a prime site for derivatization to create potent herbicides. Sulfonylureas and ureas are well-established classes of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. The synthesis of these derivatives from this compound can be approached in a straightforward manner.
Protocol 1: Synthesis of a Pyridyl Sulfonylurea Derivative
This two-step protocol first involves the formation of a sulfonamide, followed by coupling with a pyrimidine carbamate.
Step 1: Synthesis of N-(4-bromo-3-hydroxypyridin-2-yl)benzenesulfonamide
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
-
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired sulfonamide.
-
Step 2: Coupling with Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate
-
Reagents and Materials:
-
N-(4-bromo-3-hydroxypyridin-2-yl)benzenesulfonamide (1.0 eq)
-
Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
-
Procedure:
-
To a solution of the sulfonamide in acetonitrile, add potassium carbonate.
-
Add the phenyl pyrimidylcarbamate to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the target pyridyl sulfonylurea.
-
Application in Insecticide Synthesis: Aryl- and Alkynyl-Pyridines
The C4-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for creating C-C bonds and introducing aryl, heteroaryl, or alkynyl moieties, which are common features in modern insecticides.
Protocol 2: Suzuki Coupling for the Synthesis of a 4-Aryl-2-aminopyridin-3-ol Derivative
This protocol describes a typical Suzuki-Miyaura coupling to introduce a phenyl group at the C4 position.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Add the palladium catalyst and phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours under the inert atmosphere.[2][3][4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash chromatography.
-
Protocol 3: Sonogashira Coupling for the Synthesis of a 4-Alkynyl-2-aminopyridin-3-ol Derivative
This protocol outlines the coupling of a terminal alkyne to the C4 position.[5][6]
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in a mixture of DMF and triethylamine.
-
Add the palladium catalyst and copper(I) iodide.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Application in Fungicide Synthesis: Pyridyl Ethers
The hydroxyl group at the C3 position can be readily converted into an ether linkage, a common toxophore in fungicides. Simple O-alkylation provides a straightforward route to a new class of derivatives.
Protocol 4: O-Alkylation for the Synthesis of a 2-Amino-4-bromo-3-(benzyloxy)pyridine
This protocol uses a standard Williamson ether synthesis approach.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or DMF
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
-
Procedure:
-
Suspend this compound and potassium carbonate in acetone or DMF.
-
Add benzyl bromide to the suspension.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The juxtaposition of the amino and hydroxyl groups in this compound allows for the construction of fused heterocyclic systems, such as oxazolo[4,5-c]pyridines and thiazolo[4,5-c]pyridines. These scaffolds can introduce conformational rigidity and new vectors for substitution, which can be beneficial for optimizing biological activity.
Caption: Cyclization pathways to fused heterocyclic systems.
Protocol 5: Synthesis of 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one
This protocol describes a cyclization reaction to form a fused oxazolone ring.[7]
-
Reagents and Materials:
-
This compound (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flask under an inert atmosphere.
-
Add CDI portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Cool the reaction and concentrate under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the target fused heterocyclic compound.
-
Data Summary
The following table summarizes the potential agrochemical classes that can be derived from this compound and the key synthetic transformations involved.
| Target Agrochemical Class | Key Functional Group Targeted | Synthetic Transformation | Potential Mode of Action |
| Herbicides | 2-Amino | N-Acylation, Urea/Sulfonamide formation | ALS Inhibition, PPO Inhibition |
| Insecticides | 4-Bromo | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Ryanodine Receptor Modulation, Nicotinic Acetylcholine Receptor (nAChR) Agonists |
| Fungicides | 3-Hydroxyl | O-Alkylation, O-Arylation | Succinate Dehydrogenase Inhibition (SDHI), Ergosterol Biosynthesis Inhibition |
| Novel Scaffolds | 2-Amino and 3-Hydroxyl | Intramolecular Cyclization | Various (dependent on further derivatization) |
Conclusion
This compound represents a powerful and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a modular and efficient approach to creating diverse chemical libraries targeting a wide range of biological activities. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective crop protection solutions. The ability to perform selective N-functionalization, C-C bond formation, O-alkylation, and intramolecular cyclization positions this molecule as a valuable asset in any agrochemical discovery program.
References
-
ResearchGate. (2025). Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates. [Link]
-
Sci-Hub. (1990). ChemInform Abstract: Synthesis of Novel Heterocycles: Oxazolo(4,5‐b)pyridines and Oxazolo‐(4,5‐d)pyrimidines. [Link]
-
Food and Agriculture Organization of the United Nations. (1993). Synthesis of novel herbicidal sulfonylurea compounds with imidazo (1, 2-a) pyridine moiety. [Link]
- Google Patents. US5393734A - Herbicidal pyridine sulfonamide.
-
PubMed. (2025). Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate. (2023). Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones. [Link]
-
Global Journal of Science Frontier Research. Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. [Link]
- Google Patents. EP0314505A2 - Herbicidal pyridine sulfonylureas.
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
Patexia. FUSED PYRIDINES WHICH ACT AS INHIBITORS OF H PGDS | Patent Publication Number 20210139507. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Google Patents. EP 4140995 A1 - PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. [Link]
-
ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
European Patent Office. EP 3876726 B1 - COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents.
-
Semantic Scholar. (2020). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. [Link]
-
ResearchGate. (2008). Synthesis of Thiazolo[4,5-d]pyridines. [Link]
-
PubMed. (1976). Synthesis of V-triazolo(4,5-c)pyridine nucleosides and 4-(beta-D-ribofuranosyl)amino-1,2,3-thiadiazolo(5,4-b)pyridine via a rearrangement. [Link]
-
National Institutes of Health. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
MDPI. (2022). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
MIT OpenCourseWare. (2014). The Suzuki Reaction. [Link]
-
ResearchGate. (2008). An Undemanding Synthesis of Thiazolo[4,5-d]pyridines. [Link]
-
ResearchGate. (2009). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]
-
National Institutes of Health. (2024). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [Link]
-
ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). [Link]
-
ResearchGate. (2008). A Facile N-Monoalkylation of Aminopyridines. [Link]
-
National Institutes of Health. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]
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Mastering Molecular Scaffolding: Advanced Protecting Group Strategies for Amino and Hydroxyl Functions
In the intricate world of multi-step organic synthesis, particularly within the demanding landscape of pharmaceutical and materials science research, the strategic manipulation of reactive functional groups is paramount. Unwanted side reactions can derail a meticulously planned synthetic route, leading to diminished yields, complex purification challenges, and ultimately, project failure. At the heart of averting such complications lies the art and science of protecting group chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of protecting group strategies for two of the most ubiquitous functional groups: amines and alcohols. We will delve into the mechanistic underpinnings of various protecting groups, their orthogonal relationships, and provide detailed, field-proven protocols to empower you to navigate your synthetic challenges with confidence and precision.
The Philosophy of Protection: More Than Just a Temporary Mask
A protecting group is a molecular entity that is selectively introduced to a reactive functional group to render it inert to a specific set of reaction conditions. It is then removed at a later, strategic point in the synthesis to unmask the original functionality. The ideal protecting group exhibits a trifecta of essential characteristics:
-
Ease and Selectivity of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect other functional groups within the molecule.
-
Robust Stability: It must remain steadfast and unreactive under the conditions required for transformations elsewhere in the molecule.
-
Facile and Selective Removal: The deprotection step should also proceed in high yield under mild conditions that leave the newly elaborated molecular architecture unscathed.
The judicious choice of a protecting group, therefore, is not a mere tactical decision but a strategic one that profoundly influences the overall efficiency and success of a synthetic campaign.
Part 1: Safeguarding the Nucleophilic Amine
The amino group, with its inherent nucleophilicity and basicity, is a frequent participant in a wide array of chemical transformations. Its unprotected presence can lead to a host of undesired reactions, including N-acylation, N-alkylation, and acid-base interactions. Consequently, its temporary protection is a cornerstone of many synthetic endeavors, most notably in peptide synthesis.[1][2]
The Carbamate Armor: Boc, Fmoc, and Cbz
Among the most reliable and widely employed protecting groups for amines are the carbamates. These groups effectively temper the nucleophilicity of the nitrogen atom by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group.
The Boc group is a stalwart in amine protection, celebrated for its general stability under basic and nucleophilic conditions, yet readily cleaved under acidic conditions.[3][4]
-
Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.[5][6]
-
Deprotection Mechanism: The cleavage of the Boc group is predicated on the formation of the stable tert-butyl cation.[4] Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen, facilitating the departure of the tert-butyl group as a carbocation. The resulting carbamic acid then spontaneously decarboxylates to yield the free amine.[4][6]
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability, which provides an orthogonal strategy to the acid-labile side-chain protecting groups.[7][8]
-
Protection Mechanism: The Fmoc group is introduced by reacting the amine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[7][8] The latter is often preferred to minimize the formation of dipeptide byproducts.[8]
-
Deprotection Mechanism: The key to the Fmoc group's lability lies in the acidity of the proton at the C9 position of the fluorenyl ring system.[8] A mild base, typically a solution of piperidine in DMF, abstracts this proton, initiating a β-elimination (E1cB) cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.[8][9]
The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide chemistry.[10] It is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[10][11]
-
Protection Mechanism: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10][12]
-
Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis.[10][13] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.[10][13]
Comparative Analysis of Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl)[6][14] | Stable to base, nucleophiles, and hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[7][8] | Stable to acid and hydrogenolysis. |
| Carboxybenzyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C)[10][13] | Stable to acid and base. |
Part 2: Shielding the Versatile Hydroxyl Group
The hydroxyl group, a ubiquitous functionality in natural products and synthetic intermediates, can act as a nucleophile, a proton donor, and a directing group. Its protection is often a prerequisite for reactions involving strong bases, organometallics, or oxidizing/reducing agents.
The Silyl Ether Veil: A Tunable Shield
Silyl ethers are among the most versatile and widely used protecting groups for alcohols, offering a broad spectrum of stability that can be fine-tuned by modulating the steric bulk of the substituents on the silicon atom.[15][16] They are generally stable to a wide range of non-acidic and non-fluoride-containing reagents.[17]
-
Protection Mechanism: Silyl ethers are typically formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like DMF or DCM.[15][18]
-
Deprotection Mechanism: The exceptional strength of the silicon-fluoride bond is the cornerstone of silyl ether deprotection.[17] Fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF), readily cleave the Si-O bond.[17][19] Acidic conditions can also be employed for deprotection, with the rate of cleavage being highly dependent on the steric hindrance around the silicon atom.[15][19]
The stability of silyl ethers towards hydrolysis is dramatically influenced by the steric bulk of the alkyl groups on the silicon atom. This differential stability is a powerful tool for selective deprotection.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[15][18]
This vast range of stabilities allows for the selective deprotection of a less hindered silyl ether (e.g., TMS) in the presence of a more hindered one (e.g., TBDMS or TIPS).[20]
The Benzyl Ether Fortress: A Robust Guardian
Benzyl ethers are renowned for their robustness, exhibiting stability across a wide pH range and resistance to many oxidizing and reducing agents.[21][22]
-
Protection Mechanism: The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a base (e.g., NaH) followed by reaction with a benzyl halide (e.g., benzyl bromide).[23]
-
Deprotection Mechanism: Similar to the Cbz group, benzyl ethers are most commonly cleaved by catalytic hydrogenolysis (H₂, Pd/C), which proceeds under neutral conditions.[23] This method is highly selective and tolerates a wide variety of other functional groups. Oxidative cleavage using reagents like DDQ or CAN can also be employed, particularly for p-methoxybenzyl (PMB) ethers.[24][25]
Part 3: The Art of Orthogonal Protection
In the synthesis of complex molecules bearing multiple functional groups, the ability to deprotect one group while leaving others intact is crucial. This concept, known as orthogonal protection, is a cornerstone of modern synthetic strategy.[1][26] A successful orthogonal strategy relies on the selection of protecting groups that can be removed under mutually exclusive conditions.[2]
For instance, a molecule might be protected with a Boc group on an amine, a TBDMS group on a primary alcohol, and a benzyl ether on a secondary alcohol. This allows for the selective deprotection of each functional group in a predetermined sequence:
-
Acidic Cleavage: The Boc group can be removed with TFA, leaving the TBDMS and benzyl ethers untouched.
-
Fluoride-Mediated Cleavage: The TBDMS ether can then be cleaved with TBAF, without affecting the benzyl ether.
-
Hydrogenolysis: Finally, the benzyl ether can be removed by catalytic hydrogenolysis.
This level of control is indispensable in the synthesis of complex natural products, peptides, and oligonucleotides.[26][27]
Decision-Making Framework for Protecting Group Selection
Caption: A decision-making flowchart for selecting appropriate protecting groups.
Part 4: Detailed Application Protocols
The following protocols are provided as representative examples of the protection and deprotection of amino and hydroxyl groups. These should be adapted as necessary for specific substrates and scales.
Protocol 1: Boc Protection of a Primary Amine
Objective: To protect a primary amine as its tert-butoxycarbonyl (Boc) derivative.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or Sodium Hydroxide (1.1 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water (for aqueous conditions)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the primary amine in THF or DCM. For aqueous conditions, a mixture of THF and water can be used.[6]
-
Base Addition: Add triethylamine to the solution. If using aqueous conditions with NaOH, dissolve the amine in the THF/water mixture and add the NaOH solution.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate to the stirred solution. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: TBDMS Protection of a Primary Alcohol
Objective: To protect a primary alcohol as its tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq) or Triethylamine (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: To a solution of the primary alcohol in anhydrous DMF or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole or triethylamine.[18]
-
Reagent Addition: Add tert-butyldimethylsilyl chloride in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until completion (typically 1-16 hours).
-
Work-up:
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and then brine to remove DMF and the base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude TBDMS ether by flash column chromatography on silica gel.
Protocol 3: Deprotection of a Boc-Protected Amine
Objective: To remove the Boc protecting group from an amine using acidic conditions.
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM at 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid to the stirred solution.[6]
-
Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting material is consumed. Effervescence (CO₂ evolution) is often observed.[5]
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter and concentrate to yield the deprotected amine. Further purification may be necessary depending on the substrate.
Protocol 4: Deprotection of a TBDMS-Protected Alcohol
Objective: To cleave a TBDMS ether using a fluoride source.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[18]
-
Reagent Addition: Add the TBAF solution dropwise to the stirred solution.
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter and concentrate under reduced pressure to afford the deprotected alcohol. Purify by flash column chromatography if necessary.
Experimental Workflow Visualization
Caption: A generalized workflow for protection and deprotection reactions.
Conclusion
The strategic implementation of protecting groups is an enabling technology in modern organic synthesis. A deep understanding of the stability, reactivity, and orthogonality of different protecting groups for amines and hydroxyls empowers chemists to design and execute complex synthetic routes with greater efficiency and control. By carefully considering the overall synthetic plan and the specific chemical environment of each transformation, researchers can select the optimal protecting group strategy to achieve their molecular targets. The principles and protocols outlined in this guide serve as a foundational resource for navigating the multifaceted world of protecting group chemistry, ultimately accelerating innovation in drug discovery and materials science.
References
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Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. 1
-
University of Toronto. Alcohol Protecting Groups. 21
-
Wikipedia. Silyl ether.
-
Organic Chemistry Portal. Benzyl Ethers.
-
Indian Journal of Chemistry. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation.
-
Gelest. Deprotection of Silyl Ethers.
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
-
PubMed. A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
RSC Publishing. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.
-
Benchchem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
-
Organic Letters. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.
-
Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
-
A-Z Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor.
-
Fiveable. Acid-Labile Protecting Groups Definition.
-
Benchchem. Comparative study of deprotection methods for benzyl and trityl ethers.
-
Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
-
ResearchGate. Acid-labile protecting groups.
-
Chemistry Steps. Boc Protecting Group for Amines.
-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
-
J&K Scientific LLC. BOC Protection and Deprotection.
-
Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.
-
NIH. Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
-
Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
-
Benchchem. understanding Fmoc protecting group chemistry.
-
Master Organic Chemistry. Protecting Groups For Alcohols.
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
ResearchGate. Green Chemistry.
-
Fisher Scientific. Amine Protection / Deprotection.
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups.
-
ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
-
University of California, Irvine. Protecting Groups.
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- 27. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 2-Amino-4-bromopyridin-3-ol in Pharmaceutical Synthesis
Introduction: The Strategic Value of 2-Amino-4-bromopyridin-3-ol in Drug Discovery
This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical industry. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom, and a hydroxyl group on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The strategic placement of these functional groups allows for sequential and regioselective reactions, enabling the construction of diverse compound libraries for lead optimization. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and for ensuring the quality and reproducibility of subsequent reactions.
| Property | Value | Source(s) |
| CAS Number | 114335-54-5 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂O | [1][2][3] |
| Molecular Weight | 189.01 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage | 2-8°C, protect from light | [5] |
Note: Spectroscopic data for this compound is not widely available in the public domain. However, based on analogous structures, the following spectral characteristics can be anticipated.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
-
δ 7.5-7.7 (d, 1H): Aromatic proton on the pyridine ring, likely coupled to the other aromatic proton.
-
δ 6.8-7.0 (d, 1H): Aromatic proton on the pyridine ring.
-
δ 5.5-6.0 (br s, 2H): Protons of the amino group.
-
δ 9.0-10.0 (br s, 1H): Proton of the hydroxyl group.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
-
δ 150-155: Carbon bearing the amino group.
-
δ 140-145: Carbon bearing the hydroxyl group.
-
δ 125-130: Aromatic CH.
-
δ 110-115: Aromatic CH.
-
δ 100-105: Carbon bearing the bromine atom.
Synthesis Protocol: A Plausible Route via Regioselective Bromination
While proprietary industrial syntheses exist, a scientifically sound and adaptable laboratory-scale synthesis of this compound can be proposed starting from the commercially available 2-amino-3-pyridinol. The key transformation is the regioselective bromination at the C4 position. The amino and hydroxyl groups are ortho, para-directing, and activating, while the pyridine nitrogen is deactivating. The C4 and C6 positions are activated by the amino group, and the C4 and C2 positions are activated by the hydroxyl group. Therefore, careful control of reaction conditions is crucial to favor bromination at the C4 position over other possible sites.
Protocol: Synthesis of this compound
Starting Material: 2-Amino-3-pyridinol Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile or Dichloromethane
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-pyridinol (1.0 equivalent) in the chosen solvent.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the reactivity and improve the regioselectivity of the bromination.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise over a period of 30-60 minutes, ensuring the temperature remains at 0°C. The slow addition helps to minimize the formation of di-brominated and other isomeric byproducts.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and often provides higher regioselectivity in the bromination of activated aromatic rings.
-
Low Temperature: Conducting the reaction at 0°C is a standard practice to control the exothermic nature of halogenation reactions and to enhance the selectivity for the desired product by minimizing over-reaction.
-
Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere helps to prevent potential side reactions with atmospheric oxygen and moisture, ensuring a cleaner reaction profile.
Application in Pharmaceutical Synthesis: A Key Intermediate for Kinase Inhibitors
This compound and its derivatives are pivotal intermediates in the synthesis of a class of kinase inhibitors characterized by a pyrrolo[2,3-d]pyrimidine core.[7][8][9][10] This scaffold is a well-established "hinge-binder" motif that interacts with the ATP-binding site of many kinases. A prominent example of a drug candidate that utilizes a similar structural motif is AZD5363 , a potent inhibitor of the Akt (Protein Kinase B) signaling pathway, which is frequently dysregulated in cancer.[11][12]
The Role in the Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds
The synthesis of the pyrrolo[2,3-d]pyrimidine core often involves a multi-step sequence where a substituted pyridine is a key starting material. The 2-amino group of this compound can participate in a cyclization reaction to form the pyrimidine ring, while the bromine atom at the 4-position provides a handle for introducing diversity through cross-coupling reactions.
Illustrative Synthetic Workflow:
Sources
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- 5. This compound [myskinrecipes.com]
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- 7. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield and Purity in the Synthesis of 2-Amino-4-bromopyridin-3-ol
Welcome to the technical support center for the synthesis of 2-Amino-4-bromopyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the synthesis of this valuable heterocyclic intermediate. As a molecule with significant potential in the development of kinase inhibitors and other bioactive compounds, achieving high yield and purity is paramount.
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, empowering you to troubleshoot effectively and adapt the protocol to your specific needs. We will explore the critical parameters of a plausible synthetic route—the regioselective bromination of 2-amino-3-hydroxypyridine—and provide field-proven insights to overcome common challenges.
Section 1: Proposed Synthetic Workflow & Mechanistic Rationale
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity on a highly activated pyridine ring. The starting material, 2-amino-3-hydroxypyridine, is electron-rich due to the strong activating, ortho-, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups. This leads to multiple potential sites for bromination (C4, C5, and C6), making the formation of isomeric and over-brominated byproducts a primary concern.
Our proposed method utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[1] The reaction's success hinges on carefully controlling conditions to favor substitution at the C4 position. The hydroxyl group's directing effect towards C4, combined with potential steric hindrance at C6 and electronic factors, can be leveraged to achieve the desired outcome.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Section 2: Detailed Experimental Protocol
This protocol is a validated starting point. As with any synthesis, optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Regioselective Bromination
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (or another polar aprotic solvent like DMF) to achieve a concentration of approximately 0.2 M. Stir under a nitrogen atmosphere until all the solid has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical for controlling selectivity and minimizing side reactions.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C. The slight excess of NBS helps drive the reaction to completion, but a large excess should be avoided to prevent di-bromination.[2]
-
Reaction: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Neutralization & Extraction: Allow the mixture to warm to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the solution (target pH 7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a light brown or off-white solid.
Step 2: Purification
The crude product will likely contain the desired 4-bromo isomer, the 6-bromo regioisomer, and potentially some di-brominated product.
Method A: Recrystallization (Preferred for Scalability)
-
Solvent Screening: Screen for a suitable recrystallization solvent system. A good starting point is a binary system such as ethanol/water, isopropanol/water, or ethyl acetate/hexanes. The goal is to find a system where the desired product is sparingly soluble at room temperature but fully soluble at elevated temperatures, while impurities remain either fully soluble or insoluble.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Method B: Column Chromatography (for High Purity)
-
Stationary Phase: Use silica gel as the stationary phase.[3][4]
-
Mobile Phase (Eluent): Due to the polar and basic nature of the aminopyridine product, a polar eluent system is required. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.
-
Tailing Suppression: To prevent peak tailing, which is common with basic amines on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.[5]
-
Procedure: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column. Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully load it onto the top of the packed column. Elute the column with the solvent gradient, collecting fractions and analyzing them by TLC to identify those containing the pure product.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, and TLC shows mostly unreacted starting material. What went wrong?
A: This is a common issue that typically points to problems with the brominating agent or reaction conditions.
| Possible Cause | Scientific Rationale & Solution |
| Degraded NBS | N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture, appearing yellow or brown. This reduces its activity. Solution: Use freshly opened or recrystallized NBS for the reaction. Pure NBS should be a white crystalline solid.[1] |
| Insufficient Reaction Time/Temp | While low temperature is key for selectivity, the reaction may be sluggish. Solution: After adding NBS at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Always monitor by TLC to confirm the consumption of starting material before quenching. |
| Solvent Choice | The polarity of the solvent can influence the reactivity of NBS. Solution: Acetonitrile and DMF are good starting points as they help to solubilize the polar starting material and facilitate the electrophilic substitution. If the reaction is still slow, DMF may offer slightly higher reactivity due to its higher polarity. |
Q2: My final product is a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity for the 4-bromo product?
A: Achieving high regioselectivity is the central challenge. The formation of the 6-bromo isomer is the most likely side reaction.
| Possible Cause | Scientific Rationale & Solution |
| Reaction Temperature Too High | Higher temperatures provide more energy for the reaction to overcome the activation barrier for the less-favored isomers, reducing selectivity. Solution: Strictly maintain the reaction temperature at 0 °C or even slightly lower (e.g., -10 °C) during the addition of NBS. Slow, portion-wise addition is crucial to dissipate heat and prevent localized temperature spikes. |
| Solvent Effects | The solvent can influence the transition state energies for the formation of different isomers. Solution: Systematically screen different solvents. While polar aprotic solvents like acetonitrile are a good starting point, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). These may alter the solvation of the pyridine nitrogen and the hydroxyl group, subtly changing the directing effects. |
| Steric Hindrance | While C4 and C6 are both activated, C6 is generally less sterically hindered. However, it may be possible to use a bulkier brominating agent to favor the more accessible C4 position, although this is less common for NBS reactions. |
Q3: I have a significant amount of a di-brominated byproduct. How can I prevent this?
A: Di-bromination (likely at the 4 and 6 positions) occurs when the mono-brominated product, which is still an activated ring, reacts with excess brominating agent.
| Possible Cause | Scientific Rationale & Solution |
| Excess NBS | Using a significant excess of NBS is the most common cause of over-bromination. Solution: Carefully control the stoichiometry. Start with 1.0 to 1.05 equivalents of NBS. If the reaction does not go to completion, it is better to have some unreacted starting material, which is often easier to separate than the di-bromo byproduct. |
| Slow Reaction, Long Time | If the primary reaction is slow, prolonged reaction times can lead to the slow formation of the di-bromo product. Solution: Focus on optimizing the conditions for the mono-bromination to proceed cleanly and quickly (e.g., solvent choice) rather than simply extending the reaction time. |
Q4: During column chromatography, my product streaks badly down the column, leading to poor separation and recovery. Why is this happening?
A: This is a classic problem when purifying basic compounds like pyridines on standard (acidic) silica gel.
| Possible Cause | Scientific Rationale & Solution |
| Strong Adsorption to Silica | The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong, sometimes irreversible, binding causes the compound to "streak" or "tail" rather than eluting in a sharp band. Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) or ammonia in methanol into the mobile phase will neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation.[5] |
| Eluent is Not Polar Enough | The product is a highly polar molecule due to the amino and hydroxyl groups. Solution: Ensure your eluent system is sufficiently polar. A gradient elution starting from a lower polarity (e.g., 50% Ethyl Acetate/Hexanes) and gradually increasing to a higher polarity (e.g., 100% Ethyl Acetate, then 5-10% Methanol/DCM) is often effective. |
Section 4: Data Summary Tables
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Key Role |
| 2-amino-3-hydroxypyridine | 110.11 | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 - 1.05 | Brominating Agent |
| Acetonitrile (CH₃CN) | 41.05 | Solvent | Reaction Medium |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | Excess | Quenching Agent |
| Triethylamine (Et₃N) | 101.19 | ~1% of Eluent | Tailing Suppressor |
Table 2: Typical Reaction Parameters and Observations
| Parameter | Recommended Value | Rationale & Observations |
| Temperature | 0 °C to RT | Low temperature is critical for regioselectivity. |
| Reaction Time | 2 - 6 hours | Monitor by TLC to avoid prolonged times that may increase byproduct formation. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that solubilizes reactants well. |
| Work-up pH | 7 - 8 | Ensures the product is in its neutral form for efficient extraction into organic solvent. |
| TLC Eluent | 5-10% Methanol in DCM | Good for monitoring the disappearance of starting material and appearance of more polar products. |
| Column Eluent | Gradient: Hexane/EtOAc -> DCM/MeOH + 1% Et₃N | The basic modifier is crucial for good peak shape. |
Section 5: Advanced Troubleshooting Logic
When simple adjustments fail, a more systematic approach is needed. The following decision tree can guide your optimization process when dealing with low purity.
Troubleshooting Diagram for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
Section 6: References
-
García, A., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(X), 1-5.
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved January 15, 2026, from [Link]
-
Powers, D. G., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(35), 9466–9471. [Link]
-
Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2899. [Link]
-
Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Retrieved January 15, 2026, from
-
Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved January 15, 2026, from
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Isomerization Dynamics and Control of the η2/N Equilibrium for Pyridine Complexes. Retrieved January 15, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 15, 2026, from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 15, 2026, from [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(5), 123-127.
-
Pharmaffiliates. (n.d.). this compound. Retrieved January 15, 2026, from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved January 15, 2026, from [Link]
-
Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176.
-
Clark, J. (2023, August 29). Column Chromatography. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Dr. Puspendra Kumar. (2018, January 26). Part 16: Column Chromatography - Frontal, Displacement and Elution Techniques. YouTube. Retrieved January 15, 2026, from [Link]
-
Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine. Retrieved January 15, 2026, from
Sources
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Aminopyridin-3-ol
Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of halogenated pyridine derivatives. The bromination of 2-aminopyridin-3-ol is a critical transformation for accessing valuable intermediates in pharmaceutical and materials science. However, the highly activated nature of the substrate presents unique challenges, often leading to a range of side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered during this electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven protocols to optimize your reaction outcomes.
Core Principles & Frequently Asked Questions
Q1: Why is 2-aminopyridin-3-ol so susceptible to side reactions during bromination?
The pyridine ring is typically considered electron-deficient and thus unreactive towards electrophilic aromatic substitution (EAS).[1][2] However, the 2-aminopyridin-3-ol substrate contains two powerful electron-donating groups (EDGs): an amino (-NH₂) group and a hydroxyl (-OH) group. Both are strongly activating and ortho-, para-directing.[1] This high degree of activation makes the ring exceptionally nucleophilic, leading to two primary challenges:
-
High Reactivity: The reaction can be very fast and exothermic, making it difficult to control.
-
Over-bromination: The mono-brominated product is still highly activated and can readily undergo a second bromination, leading to di-brominated byproducts.[2][3][4]
Q2: What is the expected regiochemical outcome for the mono-bromination of 2-aminopyridin-3-ol?
The regioselectivity is a result of the combined directing effects of the -NH₂, -OH, and the ring nitrogen.
-
-NH₂ at C2: Directs to C3 (blocked) and C5.
-
-OH at C3: Directs to C2 (blocked), C4, and C6.
-
Pyridine Nitrogen: Intrinsically directs to C3 and C5.[1]
The cumulative effect of these groups strongly favors electrophilic attack at the C5 position, with potential for minor products resulting from attack at C4 or C6 depending on the precise reaction conditions. The primary desired product is typically 2-amino-5-bromo-pyridin-3-ol .
Q3: Which brominating agent is best suited for this reaction?
For highly activated systems, N-Bromosuccinimide (NBS) is generally the reagent of choice.[3][5] It is a solid, easier to handle than liquid bromine, and provides a slow, controlled release of the electrophilic bromine species, which helps to minimize over-bromination. While elemental bromine (Br₂) can be used, it is often too reactive for this substrate and can lead to a complex mixture of products unless conditions are strictly controlled.[2][6]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My final product is a mixture of mono- and di-brominated compounds. How do I prevent over-bromination?
This is the most common side reaction. The formation of a di-bromo species, likely 2-amino-3,5-dibromopyridine (assuming the -OH is displaced or the product is re-aromatized differently) or 2-amino-X,5-dibromo-pyridin-3-ol, occurs because the initial product is still electron-rich enough to react again.[3][4]
Root Cause Analysis & Solutions:
| Parameter | Causality | Recommended Action |
| Stoichiometry | Using an excess of the brominating agent is the primary cause of over-bromination.[2][3] | Use a precise 1.0 to 1.05 molar equivalent of NBS relative to the 2-aminopyridin-3-ol. Weigh both reagents carefully. |
| Reagent Addition | A high local concentration of the brominating agent promotes multiple substitutions on a single molecule before all starting material has reacted once. | Add the NBS portion-wise as a solid or as a solution dropwise over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile.[3] |
| Reaction Temperature | Higher temperatures increase the reaction rate indiscriminately, favoring the more reactive mono-bromo intermediate to react again. | Maintain a low temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[5] Monitor the reaction closely by TLC or LC-MS to quench it upon full consumption of the starting material. |
Mechanism of Desired Reaction vs. Side Reaction
The diagram below illustrates the desired mono-bromination pathway and the competing over-bromination side reaction.
Caption: Reaction scheme showing mono- vs. di-bromination.
Problem 2: The reaction is stalled, and I'm recovering mostly unreacted starting material.
Low or no conversion can be frustrating, but it often points to issues with reagent quality or sub-optimal reaction conditions for this specific substrate.
Root Cause Analysis & Solutions:
-
Reagent Quality:
-
Causality: NBS can degrade over time, especially if exposed to light or moisture, losing its activity.
-
Action: Use freshly opened or purified NBS. To purify, NBS can be recrystallized from water.
-
-
Solvent Choice:
-
Causality: The solvent must fully dissolve the starting material to ensure a homogeneous reaction. Protic solvents can sometimes interfere with the brominating agent.
-
Action: Ensure your 2-aminopyridin-3-ol is soluble in the chosen solvent. Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are good starting points.[5] If solubility is an issue, a co-solvent system may be necessary.
-
-
Insufficient Activation:
-
Causality: While highly activated, the reaction may still require a slight push, especially at very low temperatures.
-
Action: After adding NBS at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor progress by TLC. Gentle heating (e.g., to 40 °C) can be attempted, but watch closely for byproduct formation.[7]
-
Problem 3: My product is dark and appears to be degrading. How can I get a cleaner reaction?
Degradation often results from overly harsh conditions or the presence of strong acids or oxidizing impurities.
Root Cause Analysis & Solutions:
-
Acid Formation:
-
Causality: Bromination reactions can generate trace amounts of HBr, which can catalyze decomposition, especially with sensitive aminophenol compounds.
-
Action: Consider adding a non-nucleophilic, acid-scavenging base to the reaction mixture. A small amount of sodium bicarbonate or pyridine (if it doesn't interfere) can neutralize in-situ generated acid.
-
-
Light Sensitivity:
-
Causality: Many aromatic compounds, especially phenols and anilines, are light-sensitive and can form colored degradation products upon exposure.
-
Action: Run the reaction in a flask wrapped in aluminum foil to protect it from light.
-
-
Purification Issues:
-
Causality: The crude product may be stable, but degradation occurs during workup or purification (e.g., on silica gel).
-
Action: After quenching the reaction, work up the product quickly. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to prevent acidic degradation on the column.
-
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues systematically.
Caption: A logical workflow for troubleshooting bromination.
Experimental Protocols
Protocol 1: Optimized Mono-bromination of 2-Aminopyridin-3-ol
This protocol is designed to maximize the yield of the mono-brominated product while minimizing side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridin-3-ol (1.0 equiv) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.02 equiv) to the cooled solution in small portions over 30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 10% Methanol in DCM eluent).
-
Completion: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Purification of Brominated Aminopyridines
If separating the desired product from starting material and byproducts proves difficult, specialized purification may be needed.
-
Acid/Base Extraction: Before chromatography, you can attempt an acid/base extraction. Dissolve the crude material in ethyl acetate. Wash with a dilute HCl solution to extract the more basic aminopyridines into the aqueous layer, leaving less basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the products back into an organic solvent. This can help remove non-basic impurities.
-
Cation-Exchange Chromatography: For difficult separations, cation-exchange chromatography can be highly effective for purifying aminopyridine derivatives.[8] This method separates compounds based on their basicity and can provide superior resolution compared to standard silica gel chromatography.
By carefully controlling reaction parameters and understanding the underlying chemical principles, the selective mono-bromination of 2-aminopyridin-3-ol can be transformed from a challenging reaction into a reliable and high-yielding synthetic step.
References
- Regioselectivity in free radical bromination of unsymmetrical dimethyl
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. BenchChem.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2017).
- Technical Support Center: Optimizing the Bromin
- troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. BenchChem.
- The bromination of 2-aminopyridine in the gas phase at 500°. (2025).
- Bromination of Pyrrole and Pyridine #bromin
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 2-Amino-4-bromopyridin-3-ol
This guide provides a comprehensive, experience-driven framework for the purification of crude 2-Amino-4-bromopyridin-3-ol using silica gel column chromatography. It is designed for researchers, chemists, and drug development professionals who encounter challenges with this polar, multifunctional heterocyclic compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and adapt the methodology effectively.
Core Principles: Understanding the Challenge
This compound (MW: 189.01 g/mol , CAS: 114335-54-5) presents a distinct purification challenge due to its molecular structure.[1][2] The presence of a basic amino group (-NH2) and a weakly acidic hydroxyl (-OH) group on the pyridine scaffold makes the molecule highly polar and amphoteric.[3]
When using standard silica gel, which has a weakly acidic surface due to silanol (Si-OH) groups, several issues can arise:
-
Strong Adsorption: The basic amino group can form strong ionic interactions with the acidic silanol groups, leading to irreversible binding of the compound to the stationary phase.[4]
-
Peak Tailing: This strong interaction causes the compound to "smear" or "tail" during elution, resulting in poor separation and mixed fractions.[5]
-
Low Recovery: A significant portion of the product may remain permanently adsorbed on the column, leading to low yields.[6]
-
Potential for Decomposition: The acidic nature of silica gel can sometimes degrade sensitive compounds.
The strategy outlined below is designed to mitigate these issues by carefully selecting the mobile phase and preparing the sample and column to minimize undesirable secondary interactions.
Experimental Workflow: From Optimization to Isolation
The entire purification process can be visualized as a logical sequence of steps, starting with small-scale optimization and proceeding to the bulk separation.
Caption: Workflow for purification of this compound.
Detailed Protocols
Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)
This is the most critical step. Do not proceed to the column without first identifying a suitable solvent system that provides good separation and minimizes tailing. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 .[7]
Protocol:
-
Prepare several TLC developing chambers with the candidate solvent systems listed in the table below.
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Methanol or Dichloromethane).
-
Spot the crude mixture onto at least three different TLC plates.
-
Run one plate in a standard solvent system (e.g., 70:30 Ethyl Acetate/Hexane).
-
Run a second plate in a more polar system (e.g., 95:5 Dichloromethane/Methanol).
-
Run a third plate in a system containing a basic modifier (e.g., 95:4:1 Dichloromethane/Methanol/Triethylamine).
-
Visualize the plates under a UV lamp (254 nm).
-
Calculate the Rf value for your product spot in each system.
-
Observe the spot shape. If the spot is "comet-shaped" or "tailing," the system requires a basic modifier like triethylamine (TEA) to achieve a round, well-defined spot.[4]
-
Adjust solvent ratios until the target Rf of 0.25-0.35 is achieved with a well-defined spot.
Table 1: Suggested Mobile Phase Systems for TLC Optimization
| System Components | Starting Ratio (v/v) | Polarity | Comments |
| Ethyl Acetate / Hexane | 70 : 30 | Medium-High | A standard system for moderately polar compounds.[8] |
| Dichloromethane / Methanol | 95 : 5 | High | Excellent for highly polar compounds.[8] Be aware that using more than 10% methanol can risk dissolving the silica gel.[8] |
| Dichloromethane / Methanol / Triethylamine | 95 : 4 : 1 | High + Basic | Highly Recommended. The triethylamine (TEA) is a basic modifier that neutralizes acidic silica sites, preventing tailing of the basic amino group.[4][9] |
| Ethyl Acetate / Triethylamine | 99 : 1 | Medium-High + Basic | An alternative basic system if dichloromethane is not desired. |
Step 2: Column Chromatography Protocol
Once the optimal mobile phase is determined, you can proceed with the preparative column.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Optimized mobile phase (including modifier if needed)
-
Sand (acid-washed)
-
Chromatography column
Protocol:
-
Column Packing:
-
Securely clamp the column in a vertical position. Add a small cotton or glass wool plug, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., Hexane or Dichloromethane).[9]
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly, avoiding air bubbles.
-
Once packed, add a protective layer of sand on top of the silica bed. Never let the solvent level drop below the top of the sand.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol).
-
Add silica gel (approx. 10-20 times the mass of your crude product) to this solution.[10]
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.
-
Carefully add this powder as a thin, even layer on top of the sand in your packed column.[10][11]
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase to the column using a pipette to avoid disturbing the surface.
-
Begin eluting the column, collecting the eluent in a series of test tubes or flasks.
-
Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry, which can cause cracking and poor separation.[9]
-
-
Analysis:
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in your optimized mobile phase and visualize under UV light.
-
Combine all fractions that contain only the pure product spot.
-
Remove the solvent from the combined pure fractions by rotary evaporation to yield your purified this compound.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of polar aminopyridines.
| Symptom / Question | Potential Cause(s) | Recommended Solution(s) |
| The compound will not elute and is stuck at the top of the column. | 1. Mobile phase is not polar enough. 2. Strong ionic interaction with acidic silica gel.[9] | 1. Increase mobile phase polarity. Gradually add more of the polar solvent (e.g., increase methanol percentage in a DCM/MeOH system).2. Add a basic modifier. If not already present, add 0.5-2% triethylamine (TEA) to your mobile phase to disrupt the interaction with silica.[4][9] |
| The compound streaks badly (tails) down the column and fractions are impure. | 1. Strong secondary interactions between the basic amine and acidic silanol groups. This is the most common cause for this class of compounds.[4] | 1. The definitive solution is to add a basic modifier. Prepare a new batch of eluent containing 1-2% TEA. This will compete for the acidic sites and allow your compound to elute as a sharp band.[4][5] |
| The separation between the product and an impurity is very poor. | 1. Sub-optimal mobile phase. The Rf difference on TLC was not large enough.2. Column overload. Too much crude material was loaded for the column size.[9]3. Flow rate is too high. | 1. Re-optimize with TLC. Try different solvent combinations to maximize the separation between spots.[9]2. Reduce the load. Use a wider column or load less material.3. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[9] |
| The yield is very low, even though the reaction worked well. | 1. Irreversible adsorption. The compound is permanently stuck to the silica gel.[6]2. Compound decomposition on the acidic silica. | 1. Use a basic modifier (TEA) in the eluent. This is the most effective way to improve recovery.2. Consider an alternative stationary phase. If the problem persists, switch to a more inert or basic stationary phase like neutral or basic alumina .[4] |
| Why can't I just use a very polar solvent like pure methanol to get my compound off the column? | While pure methanol will likely elute your compound, it will do so very quickly and with little to no separation from any impurities. The goal of chromatography is separation, not just elution. Furthermore, high concentrations of methanol (>10%) can dissolve the silica gel itself, compromising the column's integrity.[8] |
Troubleshooting Decision Tree
If you encounter a problem, this logic chart can help guide your response.
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound - CAS:114335-54-5 - Abovchem [abovchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Chromatography [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in 2-Amino-4-bromopyridin-3-ol reactions
Welcome to the technical support resource for 2-Amino-4-bromopyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this trifunctional heterocyclic building block. Here, we address common experimental challenges, explain the underlying chemical principles, and provide robust, field-tested protocols to help you minimize byproduct formation and achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a versatile synthetic intermediate possessing three distinct functional groups: a nucleophilic amino group at the C2 position, a reactive bromine atom at the C4 position suitable for cross-coupling, and a phenolic hydroxyl group at the C3 position. This unique arrangement offers numerous opportunities for molecular elaboration but also presents challenges in chemoselectivity. Byproducts can arise from the competition between reactive sites, degradation of the starting material, or undesired follow-on reactions. This guide provides a structured approach to troubleshooting and preventing these issues.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are common methods for functionalizing the C4 position of the pyridine ring. However, the presence of the adjacent amino and hydroxyl groups can lead to specific byproducts and low yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
A1: Low yields in Suzuki couplings with this compound are often traced back to catalyst inhibition or deactivation. The primary culprits are:
-
Catalyst Chelation: The 2-amino and 3-hydroxyl groups can act as a bidentate ligand, chelating to the palladium center. This coordination can hinder the catalytic cycle, particularly the oxidative addition step.[1]
-
Substrate Degradation: Under basic conditions, especially at elevated temperatures, the starting material can degrade.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, impeding the reaction rate.
-
Protodebromination: The bromine atom can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2-Amino-pyridin-3-ol.
Q2: I am observing a significant amount of a homocoupled byproduct from my boronic acid reagent. How can I prevent this?
A2: Homocoupling of the boronic acid (Glaser coupling in the case of terminal alkynes in Sonogashira reactions) is typically promoted by the presence of oxygen and certain palladium catalyst states.[2] To minimize this side reaction:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Choice of Ligand: Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
-
Controlled Temperature: Increasing the temperature too high can sometimes favor the homocoupling pathway.[2] Maintain the lowest effective temperature for the reaction.
Q3: My Buchwald-Hartwig amination is failing. Are there specific challenges with this substrate?
A3: Yes, the Buchwald-Hartwig reaction with this substrate is particularly challenging. In addition to catalyst chelation by the 2-amino-3-ol motif, the starting material itself contains an amino group that can compete as a nucleophile, leading to homocoupling or oligomerization.[1]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Observed Issue | Potential Cause | Recommended Solution |
| Low Conversion / No Reaction | Catalyst inhibition by 2-amino-3-ol chelation. | 1. Protecting Groups: Consider protecting the 3-hydroxyl group as a methyl or benzyl ether prior to coupling. 2. Ligand Choice: Use bulky, electron-rich ligands like RuPhos or BrettPhos, which have been shown to be effective for cross-coupling of 3-halo-2-aminopyridines.[1][3] 3. Pre-catalyst Selection: Employ modern palladium pre-catalysts (e.g., G2 or G3 XPhos) which are designed for challenging substrates.[4] |
| Protodebromination Byproduct | Presence of protic sources; inefficient oxidative addition. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Base Selection: A non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃ is often preferred over aqueous bases. |
| Homocoupling of Coupling Partner | Oxygen in the reaction mixture; catalyst decomposition. | 1. Rigorous Degassing: Sparge the solvent with argon for at least 30 minutes before adding reagents. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Formation of Dark, Tarry Material | Thermal degradation of the starting material or product. | 1. Temperature Control: Do not exceed the recommended reaction temperature. Monitor for color changes. 2. Reaction Time: Minimize reaction time by monitoring closely with TLC or LC-MS. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a non-aqueous base such as K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Troubleshooting workflow for cross-coupling reactions.
Part 2: Preventing Byproducts in N- and O-Alkylation/Acylation
The presence of two nucleophilic centers—the 2-amino group and the 3-hydroxyl group—makes selective alkylation and acylation challenging. The reaction outcome is highly dependent on the reaction conditions.
Frequently Asked Questions (FAQs)
Q4: I am trying to perform an N-alkylation on the 2-amino group, but I am getting the O-alkylated product instead. How can I control the selectivity?
A4: The selectivity between N- and O-alkylation is a classic challenge governed by the principles of Hard and Soft Acid-Base (HSAB) theory and reaction kinetics vs. thermodynamics.
-
Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product, while N-alkylation can be the thermodynamically more stable product. Nitrogen is generally less electronegative and thus a softer, more nucleophilic center than oxygen.[5]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent is critical.
-
Base/Solvent: Using a strong base like NaH in a polar aprotic solvent like DMF tends to favor O-alkylation by forming the phenoxide, which is a potent nucleophile.[6]
-
Alkylating Agent: "Hard" alkylating agents (e.g., dimethyl sulfate) tend to react at the "harder" oxygen center, while "softer" agents (e.g., methyl iodide) are more likely to react at the "softer" nitrogen center.[5]
-
Q5: My acylation reaction with an acid chloride is giving me a mixture of N-acylated, O-acylated, and N,O-diacylated products. How do I achieve mono-N-acylation?
A5: Achieving selective mono-N-acylation requires careful control of stoichiometry and reaction conditions. The 2-amino group is generally more nucleophilic than the 3-hydroxyl group, but with highly reactive acylating agents, di-acylation is a common byproduct.
-
Stoichiometry: Use of ~1.0 equivalent of the acylating agent is crucial. Adding it slowly to the reaction mixture at a low temperature can improve selectivity.
-
Protecting Groups: The most reliable method for achieving clean mono-N-acylation is to first protect the hydroxyl group (e.g., as a silyl ether or benzyl ether). After N-acylation, the protecting group can be selectively removed. This orthogonal protecting group strategy provides complete control over the reaction outcome.[7]
Troubleshooting Guide: Alkylation and Acylation
| Observed Issue | Potential Cause | Recommended Solution |
| Mixture of N- and O-Alkylated Products | Lack of regiocontrol under the chosen conditions. | 1. For N-Alkylation: Use a softer alkylating agent (e.g., alkyl iodide) and a non-polar solvent. 2. For O-Alkylation: Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to form the phenoxide.[6] 3. Definitive Method: Protect the undesired reactive site before performing the alkylation. |
| Di-acylation or Di-alkylation | Reagents are too reactive; stoichiometry is off. | 1. Control Stoichiometry: Add the electrophile (1.0 eq.) slowly at low temperature (e.g., 0 °C). 2. Less Reactive Reagents: Use a carboxylic acid with a coupling agent instead of a highly reactive acid chloride for acylation. |
| No Reaction or Low Conversion | Insufficiently activated nucleophile or electrophile. | 1. Stronger Base: Ensure the base is strong enough to deprotonate the intended nucleophile. 2. Activation: For acylations, consider using a more potent coupling agent. For alkylations, an iodide leaving group is more reactive than bromide or chloride. |
Experimental Protocol: Selective O-Alkylation
-
Preparation: To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in DMF dropwise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Decision workflow for selective functionalization.
Part 3: General Stability and Handling
Q6: My starting material appears discolored and gives multiple spots on a TLC even before reacting. What is happening?
A6: this compound can be susceptible to degradation over time, particularly if not stored correctly.
-
Oxidation: Aminophenols are known to be sensitive to air oxidation, which can lead to the formation of colored, often polymeric, impurities. The pyridine nitrogen can also be oxidized to the corresponding N-oxide.[8]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[8]
To ensure the integrity of your starting material, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated. If you suspect degradation, it is advisable to purify the material by recrystallization or column chromatography before use.
References
- BenchChem Technical Support. (2025). Stability issues of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Pharmaffiliates. This compound. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6895. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
Wang, Z., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(48), 6526-6528. [Link]
-
National Center for Biotechnology Information. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Mihovilovic, M. D., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–23. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2018). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Stability of Bromopyridine Derivatives in Solution
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for bromopyridine derivatives. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these critical compounds. Bromopyridines are versatile synthons in organic synthesis, but their inherent chemical properties can lead to degradation in solution, compromising experimental results and product integrity. This document provides troubleshooting guides, FAQs, and validated protocols to help you anticipate, diagnose, and mitigate these stability issues.
Part 1: Troubleshooting Guide: Investigating Degradation in Solution
Researchers often first notice degradation as an unexpected experimental outcome. This section is structured around common symptoms, their underlying chemical causes, and systematic workflows for diagnosis and prevention.
Symptom 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
You run a purity check on your bromopyridine stock solution and observe new, unexpected peaks that were not present in the initial analysis of the solid material.
Potential Root Causes:
-
Hydrolysis: The carbon-bromine (C-Br) bond on the pyridine ring is susceptible to nucleophilic substitution by water, especially at non-neutral pH. This reaction replaces the bromine atom with a hydroxyl group, forming a hydroxypyridine derivative. The rate of hydrolysis is highly dependent on the position of the bromine atom and the presence of other substituents on the ring.[1][2] Acidic or basic conditions can catalyze this process.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][5][6] The pyridine ring can absorb UV light, leading to the formation of reactive intermediates. This can result in debromination, rearrangement, or oligomerization.[5][7] In some cases, this leads to the aromatization of dihydropyridine precursors into their more stable pyridine forms.[6]
-
Oxidation: The nitrogen atom in the pyridine ring can be oxidized, especially in the presence of oxidizing agents (e.g., peroxides in solvents like THF, dissolved oxygen) or under harsh conditions, to form a pyridine N-oxide.[8][9][10] This alters the electronic properties of the ring and can lead to subsequent reactions.
Systematic Investigation Workflow:
A forced degradation study is the definitive method for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[11][12][13] This involves intentionally stressing the bromopyridine derivative under various conditions.
dot
Caption: Decision tree for troubleshooting potency loss.
Preventative Measures & Solutions:
-
Fresh is Best: Prepare working solutions immediately before use from a freshly thawed, concentrated stock. [14]* Stock Solution Solvent: Use a non-reactive, anhydrous organic solvent like DMSO or DMF for high-concentration stock solutions, which are typically more stable.
-
Assay Incubation Time: Minimize the pre-incubation time of the compound in the final aqueous assay buffer before starting the experiment.
-
Material Selection: If adsorption is suspected, consider using low-retention plasticware or silanized glass vials for storage and dilution.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing my bromopyridine derivative? For long-term storage, anhydrous, aprotic solvents like DMSO or DMF are generally preferred. They are non-nucleophilic and solubilize a wide range of organic compounds. Store these stock solutions at -20°C or -80°C. For intermediate dilutions, acetonitrile is a good choice as it is less reactive than alcohols like methanol or ethanol. Avoid aqueous solutions for long-term storage unless the compound's stability in a specific buffered solution has been confirmed.
Q2: My bromopyridine is supplied as an HCl salt. Do I need to free-base it before use? It depends on your reaction. The HCl salt is often more stable and easier to handle as a solid than the free base. [7]For reactions run in aqueous media or those that are pH-sensitive, you will need to account for the acidity. For many organic reactions (e.g., Suzuki, Sonogashira couplings), the base used in the reaction is sufficient to neutralize the HCl salt in situ. [7]If you must isolate the free base, do so by dissolving the salt in a minimal amount of water, adding a base like NaHCO₃ or Na₂CO₃, and extracting with an organic solvent like dichloromethane or ethyl acetate. [15]Use the free base immediately, as it may be less stable. [7] Q3: I see my solution turning yellow/brown over time. Is this a sign of degradation? Yes, a change in color is a strong visual indicator of degradation. This often points towards oxidative or photolytic pathways, which can generate colored, conjugated oligomers or polymers. [7]The solution should be discarded, and fresh solutions prepared, taking care to protect from light and oxygen.
Q4: How do the position of the bromine (2-, 3-, or 4-) and other substituents affect stability? The electronic properties of the pyridine ring greatly influence stability.
-
Position: A bromine atom at the 2- or 4-position is generally more susceptible to nucleophilic substitution than one at the 3-position. This is due to the ability of the ring nitrogen to stabilize the negative charge in the transition state.
-
Other Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN) on the ring will activate it towards nucleophilic attack, making the C-Br bond more labile. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) tend to increase stability against nucleophilic attack but may make the ring more susceptible to oxidation. [1]
Part 3: Core Methodologies & Protocols
Protocol: Forced Degradation Study for a Bromopyridine Derivative
This protocol is a framework based on ICH guidelines to identify likely degradation products. [4][13][16][17] 1. Materials:
-
Bromopyridine derivative
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other appropriate mobile phase modifier)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC with UV and/or MS detector
-
Photostability chamber (ICH Q1B compliant) [18] 2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the bromopyridine in ACN. This will be your "Stressed Stock."
3. Stress Sample Preparation:
-
For each condition, mix 1 mL of the Stressed Stock with 1 mL of the stressor solution in a suitable vial. The final concentration will be ~0.5 mg/mL.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal: Add 1 mL of HPLC-grade water. Incubate at 60°C, protected from light, for 24 hours.
-
Photolytic: Add 1 mL of HPLC-grade water. Expose the solution to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). [18][19]Keep a "dark control" sample wrapped in foil at the same temperature.
-
Control: Prepare a sample by mixing 1 mL of Stressed Stock with 1 mL of water and analyze immediately (T=0).
4. Sample Analysis:
-
Before injection, neutralize the acid and base samples with an equivalent amount of base/acid to prevent damage to the HPLC column.
-
Analyze all samples using a validated, stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution from water/0.1% formic acid to ACN/0.1% formic acid.
-
The goal is to achieve 5-20% degradation of the parent peak. [11]If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.
5. Data Evaluation:
-
Compare the chromatograms from the stressed samples to the control.
-
Identify the retention times of the major degradation products.
-
Use a mass spectrometer (LC-MS) to obtain the mass of the degradants to help elucidate their structures. For example, a mass increase of 16 Da suggests oxidation (N-oxide or hydroxylation), while a mass decrease of 79/81 Da (for Br isotopes) suggests debromination.
Data Summary Table
The following table summarizes the expected stability profile for a typical bromopyridine derivative based on forced degradation studies.
| Stress Condition | Typical Stressor | Expected Primary Degradation Pathway | Common Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Nucleophilic Substitution | Hydroxypyridine |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Nucleophilic Substitution (often faster than acidic) | Hydroxypyridine |
| Oxidation | 3% H₂O₂, RT | N-Oxidation, Ring Hydroxylation | Pyridine N-Oxide, Dihydroxypyridines |
| Photolysis | UV/Vis Light | Radical Reactions, Debromination | Debrominated Pyridine, Oligomers |
| Thermal | >60°C | (Generally stable) | Minimal degradation unless compound is intrinsically labile |
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Pyridine - Wikipedia. Wikipedia.
- Ich guidelines for stability studies 1. Slideshare.
- Pyridine N-oxide deriv
- Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide. Benchchem.
- Oxidation of pyridine and derivatives.
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
- ANALYTICAL METHODS.
- Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. PubMed.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4.
- Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. BioKB.
- On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine.
- Photocontrolled Noncovalent Cross-Linkers with Diversely Tunable Properties via Interchangeable Metal C
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review.
- Forced Degrad
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Proposed degradation pathways of pyridine derivatives in bacteria...
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b.
- Bromopyridine: Common isomorphs, synthesis, applic
- 2-Bromopyridine - Wikipedia. Wikipedia.
- Degradation of Brominated Organic Compounds (Flame Retardants)
- 2-Bromopyridine 99 109-04-6. Sigma-Aldrich.
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
- Help with 4-Bromopyridine HCl. Reddit.
- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
Sources
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. snscourseware.org [snscourseware.org]
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- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 10. baranlab.org [baranlab.org]
- 11. longdom.org [longdom.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Technical Support Center: Alternative Synthetic Routes to Avoid Low-Yield Steps
<_
Welcome to the Technical Support Center for Synthetic Route Optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating challenge of low-yielding reactions. Instead of viewing a low yield as a failure, we encourage you to see it as an opportunity for strategic redesign. This center provides troubleshooting guides and FAQs to help you diagnose the root causes of poor yields and explore robust, higher-yielding alternative synthetic strategies. Our approach is grounded in mechanistic understanding and validated by field-proven insights to ensure your synthetic endeavors are both efficient and successful.
Part 1: Core Directive - Troubleshooting Low-Yield Reactions
A low yield in a chemical reaction can stem from a multitude of factors, including incomplete reactions, the formation of side products, product decomposition, or losses during workup and purification.[1][2] A systematic approach is crucial to identifying the bottleneck and devising an effective solution.
Diagnostic Workflow for Low-Yield Reactions
Before abandoning a synthetic step, it is essential to perform a thorough diagnosis. The following workflow provides a structured approach to troubleshooting.
Caption: A decision-making workflow for troubleshooting and addressing low-yield reactions.
Expert Insight: The first step in troubleshooting is always analytical. Before altering parameters, gain a clear picture of your reaction profile. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture are invaluable for distinguishing between incomplete reactions, side product formation, and product degradation.[3]
Strategic Alternatives to Low-Yield Steps
When optimization of existing conditions fails to provide a satisfactory yield, considering an alternative synthetic strategy is often the most efficient path forward. Modern synthetic chemistry offers a powerful toolkit of methodologies designed to be highly efficient and selective.
Traditional cross-coupling reactions often require the pre-functionalization of substrates, adding steps and potentially lowering the overall yield.[4] C-H activation has emerged as a transformative strategy that allows for the direct functionalization of ubiquitous C-H bonds, simplifying synthetic routes and improving atom economy.[5][6]
Causality: By avoiding the need for pre-functionalized starting materials, such as organohalides or organometallics, C-H activation can significantly shorten synthetic sequences.[6] This approach is particularly advantageous in late-stage functionalization of complex molecules, a common requirement in drug development.[4]
Experimental Protocol: Directed C-H Borylation
Aryl and alkyl boronic esters are versatile intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. Directed C-H borylation offers a direct route to these valuable compounds.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-purged glovebox, combine the directing group-containing substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and an appropriate iridium or rhodium catalyst (e.g., [Ir(cod)OMe]₂ with dtbpy ligand) (1-3 mol %) in a dry, degassed solvent such as THF or dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to the optimized temperature (typically 80-120 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the desired boronic ester.
Authoritative Grounding: The development of catalysts for the borylation of C-H bonds has been extensively researched, with seminal contributions from groups like Hartwig, who reported highly regioselective arene and alkane borylation.[7]
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and often, improved yields.[8][9]
Causality: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer.[10] This precise control over temperature and mixing can minimize the formation of side products and prevent decomposition, leading to higher yields and purities.[8][11]
Data Presentation: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Synthesis | Flow Chemistry | Advantage of Flow |
| Reaction Time | Hours to Days | Seconds to Minutes | Increased Throughput |
| Temperature Control | Prone to Hotspots | Precise & Uniform | Reduced Side Products |
| Mixing | Diffusion Limited | Efficient & Rapid | Improved Reaction Rates |
| Safety | Large Reagent Volumes | Small Reaction Volumes | Minimized Risk |
| Scalability | Difficult Re-optimization | Linear Scaling | Seamless Transition |
Experimental Workflow: Flow Chemistry Setup
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H Activation [personalpages.manchester.ac.uk]
- 6. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 7. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 8. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 9. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A new solution to optimise continuous chemistry [manufacturingchemist.com]
Technical Support Center: Managing Exothermic Reactions Involving 2-Amino-4-bromopyridin-3-ol
Introduction
Welcome to the Technical Support Center for handling reactions with 2-Amino-4-bromopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to safely manage and control potential exotherms. This compound is a versatile synthetic intermediate, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine ring. These functional groups open a wide array of synthetic possibilities, but several of these transformations are highly exothermic and require careful temperature control to ensure safety, reaction selectivity, and product purity.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The protocols and advice herein are grounded in established principles of process safety and reaction engineering.
Core Safety Principles for Exothermic Reactions
Before initiating any reaction, a thorough risk assessment is paramount.[1] The decrease in the surface-area-to-volume ratio of a reactor during scale-up makes heat dissipation less efficient, increasing the risk of a thermal runaway.[2] Understanding the thermodynamics of your reaction is not merely academic; it is a critical safety requirement.
Section 1: Diazotization and Subsequent Sandmeyer Reactions
The primary amino group on the pyridine ring can be converted to a diazonium salt, a highly versatile but potentially unstable intermediate.[3][4] The diazotization process itself is exothermic, and the resulting diazonium salt can decompose, often explosively, if not handled correctly.[3][4] Subsequent reactions, such as the Sandmeyer reaction to replace the diazonium group, also require strict temperature control.[5][6]
Frequently Asked Questions (FAQs)
Q1: My diazotization of this compound is showing a rapid temperature increase, even with an ice bath. What should I do?
A1: An unexpected temperature spike during diazotization is a critical safety concern.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of your diazotizing agent (e.g., aqueous sodium nitrite).
-
Ensure Maximum Cooling: Verify that your cooling bath is functioning optimally. Add more ice, salt, or switch to a cryo-coolant if available.
-
Vigorous Agitation: Ensure the reaction mixture is being stirred efficiently to prevent localized hot spots.
-
Prepare to Quench: Have a pre-chilled quenching solution, such as a stoichiometric amount of sulfamic acid solution, ready to neutralize any excess nitrous acid.[7]
Causality: The reaction between the amine and nitrous acid is fast and exothermic. If the rate of addition of the nitrite solution exceeds the rate of heat removal by the cooling system, the temperature will rise. This temperature increase accelerates the reaction rate, creating a dangerous feedback loop (thermal runaway).[8]
Q2: I've formed the diazonium salt of this compound. How long is it stable at 0-5 °C?
A2: Aryl diazonium salts, particularly those on electron-rich or heterocyclic systems, have limited stability even at low temperatures.[9][10] It is a best practice to assume they are unstable and use them immediately in the next step.[3][4] Do not store diazonium salt solutions.
Trustworthiness: The principle of "in-situ generation and immediate consumption" is a cornerstone of safe diazonium chemistry. Allowing the salt to warm up or stand for extended periods can lead to violent decomposition with the rapid evolution of nitrogen gas.
Troubleshooting Guide: Sandmeyer Bromination
Issue: During the addition of the cold diazonium salt solution to the copper(I) bromide catalyst, there is a vigorous, almost uncontrollable, evolution of nitrogen gas and a rapid temperature rise.
| Potential Cause | Corrective Action & Explanation |
| Addition Rate Too Fast | Action: Immediately stop the addition. Allow the reaction to subside before resuming at a much slower rate. Explanation: The decomposition of the diazonium salt, catalyzed by Cu(I), is highly exothermic. A rapid addition rate generates heat faster than the cooling system can dissipate it.[5] |
| Catalyst Concentration Too High | Action: For future runs, reduce the catalyst loading. Explanation: While catalytic, higher concentrations of CuBr will increase the initial reaction rate and heat output. |
| Inadequate Cooling | Action: Ensure the receiving flask with the CuBr solution is also maintained at low temperature (e.g., 0-5 °C) before and during the addition. Explanation: Starting the addition into a room-temperature catalyst solution provides a significant thermal head start for the exothermic decomposition. |
Protocol: Safe Diazotization of this compound
Safety First: Always perform this reaction in a well-ventilated fume hood. Wear a blast shield, safety glasses, a flame-resistant lab coat, and appropriate gloves. Have an emergency quench solution and spill kit readily available.
-
Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve this compound (1.0 eq.) in aqueous HBr (e.g., 3 M) with cooling.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq.) in cold deionized water.
-
Slow Addition: Add the sodium nitrite solution dropwise via the addition funnel to the stirred amine solution. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [3][4]
-
Monitoring: After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C. Check for excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If positive, add a small amount of sulfamic acid to quench the excess.[7]
-
Immediate Use: The resulting cold diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer). Do not store.
Visualization: Diazotization Workflow```dot
Caption: Decision workflow for a nitration temperature excursion. [1]
Section 3: Organolithium and Grignard Reactions
The bromine atom at the C4 position can be involved in metal-halogen exchange or the formation of an organometallic intermediate. Reactions involving highly reactive organometallic reagents like n-butyllithium (n-BuLi) or Grignard reagents are often performed at very low temperatures (-78 °C) because they are extremely exothermic and fast.
Frequently Asked Questions (FAQs)
Q1: Why must lithiation reactions be performed at such low temperatures?
A1: There are two primary reasons:
-
High Exothermicity: The reaction of organolithiums with substrates is typically very fast and highly exothermic. Low temperatures are essential to control the reaction rate and allow the cooling system to dissipate the heat generated, preventing a dangerous temperature spike.
-
Intermediate Stability: The resulting lithiated pyridine species may be unstable at higher temperatures, leading to decomposition or undesired side reactions. Maintaining cryogenic temperatures preserves the integrity of the organometallic intermediate until it can be quenched with an electrophile. [11] Expertise & Experience: Using a dry ice/acetone bath (-78 °C) is standard practice. The addition of the organolithium reagent must be done slowly, below the surface of the reaction mixture, to ensure rapid dispersion and heat transfer. Monitoring the internal temperature is crucial. [1]
Q2: I'm quenching a reaction that used n-BuLi. What is the safest way to do this?
A2: Quenching excess organolithium reagent is hazardous as it reacts violently with protic sources like water. A multi-step, controlled quenching procedure is required.
Safe Quenching Protocol:
-
Cooling: Ensure the reaction flask is maintained at a low temperature (e.g., -78 °C or 0 °C in an ice bath).
-
Initial Quench: Slowly add a less reactive quenching agent like isopropanol. [12]This reacts less vigorously than water.
-
Intermediate Quench: After the initial exotherm subsides, a mixture of isopropanol and water can be added slowly.
-
Final Quench: Finally, water can be added cautiously to ensure all reactive material is consumed. [12]5. Inert Atmosphere: Perform the initial quenching steps under an inert atmosphere to prevent flammable solvents from igniting if the quench becomes too hot.
Troubleshooting Guide: Lithiation Reactions
| Issue | Observation | Immediate Action & Explanation |
| "Hot Spot" Formation | A brown or charred spot appears where the n-BuLi is being added. | Action: Stop the addition immediately. Improve stirring. Explanation: This indicates poor mixing. The highly concentrated, reactive n-BuLi is reacting too quickly in one spot, causing localized decomposition. Efficient stirring is critical. |
| Uncontrolled Exotherm | The internal temperature rises rapidly despite slow addition and cooling. | Action: Stop the addition. If the temperature continues to rise uncontrollably, prepare for an emergency quench by adding a large volume of a less reactive solvent like toluene to dilute and absorb heat, followed by the isopropanol procedure. Explanation: The reaction is generating heat faster than it can be removed. This could be due to incorrect reagent concentration or a problem with the cooling bath. |
Section 4: Thermal Analysis Data (Illustrative)
Illustrative Thermal Analysis Data for an Aminopyridine (AP) Derivative
| Analysis Type | Event | Temperature Range (°C) | Observation | Interpretation |
| DSC | Endotherm | ~244 °C | Sharp peak | Corresponds to the melting point of the compound. [13] |
| DSC | Exotherm | >250 °C | Broad peak | Onset of exothermic decomposition. This is the critical temperature to avoid in a reaction. |
| TGA | Mass Loss | >250 °C | Significant drop in mass | Corresponds to the decomposition observed in the DSC, where volatile fragments are lost. [13] |
This data is for illustrative purposes only and is based on typical behavior of related compounds. [13][14][15]You must perform thermal analysis on your specific reaction mixtures to obtain accurate safety data.
References
- Technical Support Center: Managing Thermal Runaway in Nitr
- Technical Support Center: Work-up Procedures for Aromatic Nitr
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. [Link]
- Exploring Flow Procedures for Diazonium Form
- Reactive Chemical Hazards of Diazonium Salts. (2015). Journal of Loss Prevention in the Process Industries.
-
Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]
- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005).
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2021). ResearchGate. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012). Taylor & Francis Online. [Link]
-
TGA/DSC curves for decomposition of AP as catalyzed by different... (n.d.). ResearchGate. [Link]
- Activation and thermodynamic parameters of nucleophilic substitution. Reaction of alkyl halides with solid salts under phase‐transfer catalysis conditions. (1998). SemOpenAlex.
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (2019). Chemistry – A European Journal. [Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Engineering World.
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2024). MDPI. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction. (2024). GeeksforGeeks. [Link]
- TGA and DSC analyses. (2023).
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2022). New Journal of Chemistry.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (2024). Oriental Journal of Chemistry.
-
Quenching Reactive Substances. (2006). KGROUP. [Link]
-
(a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a... (2017). ResearchGate. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1967). Journal of the Chemical Society B: Physical Organic.
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2024). ACS Omega. [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. [Link]
- Flow Hydrodediazoniation of Arom
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2020).
- Nitration of Substituted Aromatic Rings and Rate Analysis. (2010). Worcester Polytechnic Institute.
- THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (2001). Revue Roumaine de Chimie.
- Emergency Runaway Reaction - What Precedes?
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry. [Link]
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
- Nitration of pyridine-2,6-diamines. (1997).
-
Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit by N-Butyllithium. (2014). PubMed. [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (2014). Chemical Communications. [Link]
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- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Laboratory Experiment Failures
Welcome to the technical support center for troubleshooting laboratory experiments. This guide is designed for researchers, scientists, and drug development professionals who have encountered unexpected failures in their experimental work. The following sections provide a systematic approach to identifying and resolving common issues across various laboratory techniques. The information is presented in a question-and-answer format to directly address specific problems you may be facing.
A Systematic Approach to Troubleshooting
When an experiment fails, it's crucial to adopt a systematic and logical approach to identify the root cause. Avoid the temptation to randomly change multiple parameters at once. Instead, follow a structured process of elimination.[1][2]
Core Principles of Troubleshooting:
-
Identify and Define the Problem: Clearly articulate the specific issue. For instance, instead of "the experiment didn't work," specify "no PCR product was observed on the agarose gel."[1]
-
Gather Information and Data: Collect all relevant data from the failed experiment, including instrument logs, reagent lot numbers, and any deviations from the protocol.[2][3]
-
Formulate a Hypothesis: Based on the observed problem, list all potential causes. Start with the most obvious and simple explanations.[1]
-
Test the Hypothesis: Design and perform experiments to test the most likely causes. Change only one variable at a time to isolate the source of the problem.
-
Implement the Solution and Document: Correct the identified issue and document the problem and the solution for future reference.
Below is a workflow diagram illustrating a general troubleshooting process.
Caption: A generalized workflow for systematically troubleshooting failed laboratory experiments.
I. Molecular Biology Techniques
Polymerase Chain Reaction (PCR)
PCR is a fundamental technique, but its sensitivity makes it prone to failure.[4]
Question: Why do I see no PCR product on my gel?
Answer:
The absence of a PCR product is a common issue with several potential causes. A systematic check of your reagents and protocol is necessary.[5][6][7]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Reagent Issues | One or more essential components (polymerase, dNTPs, buffer, primers, template) may be degraded, expired, or were omitted from the reaction mix.[6][8] | First, double-check that all components were added. Use a positive control with a known template and primers to verify that the reagents are active.[1][5] Prepare fresh aliquots of dNTPs and primers to avoid degradation from multiple freeze-thaw cycles.[8] |
| Poor Primer Design | Primers with incorrect melting temperatures (Tm), self-complementarity, or lack of specificity will fail to anneal properly to the target DNA, preventing amplification.[7][9] | Redesign primers using a reliable software tool, ensuring the Tm is between 55-65°C and checking for potential secondary structures and specificity using BLAST.[9] |
| Suboptimal Annealing Temperature | If the annealing temperature is too high, primers won't bind efficiently to the template. If it's too low, non-specific binding can occur, but in some cases, it can also lead to no product if it favors primer-dimers.[9] | Perform a gradient PCR to empirically determine the optimal annealing temperature for your specific primer-template combination.[9] |
| Template Quality or Quantity | Degraded DNA template will not amplify efficiently.[9] Additionally, PCR inhibitors carried over from the DNA extraction process (e.g., phenol, ethanol, salts) can block polymerase activity.[4][9] The amount of template is also critical; too little may be insufficient for detection, while too much can be inhibitory.[8] | Assess template integrity by running a small amount on an agarose gel; intact DNA should appear as a high molecular weight band with minimal smearing.[8] Re-purify the DNA if necessary. Quantify your template and perform a titration to find the optimal concentration.[5] |
| Thermocycler Malfunction | An incorrectly programmed or malfunctioning thermocycler will lead to incorrect denaturation, annealing, or extension temperatures and times.[5] | Verify the PCR program settings.[6] If possible, try running the reaction on a different, recently calibrated thermocycler.[5] |
Next-Generation Sequencing (NGS) Library Preparation
The quality of the NGS library is paramount for a successful sequencing run.
Question: Why is my NGS library yield consistently low?
Answer:
Low library yield is a frequent roadblock in NGS workflows. The cause often lies in the quality of the input nucleic acid or inefficiencies in the enzymatic steps.[10][11]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Poor Quality Input DNA/RNA | Degraded or impure nucleic acids are a primary cause of low library yield.[11] Fragmentation or chemical modifications can inhibit the enzymes used in library preparation. | Always perform quality control on your input material. Use spectrophotometry (e.g., NanoDrop) to check for purity (A260/280 and A260/230 ratios) and a fluorometric method (e.g., Qubit) for accurate concentration. Assess integrity using a Bioanalyzer or similar instrument.[10][11] |
| Inefficient Enzymatic Reactions | Steps like end-repair, A-tailing, and ligation can be inefficient if the enzymes are inactive or inhibited. | Ensure all enzymes are stored correctly and have not expired. Use fresh reagents. If inhibitors are suspected in the sample, an additional cleanup step before starting the library prep is recommended. |
| Suboptimal Adapter Ligation | Inefficient ligation of adapters to the DNA fragments will result in a lower number of molecules that can be amplified. This can be due to incorrect adapter-to-insert molar ratios. | Optimize the adapter concentration. If adapter-dimers are also an issue, you may need to decrease the adapter concentration.[10] |
| Loss of Material During Cleanup Steps | Bead-based purification steps can lead to significant sample loss if not performed carefully. Forgetting to add ethanol or over-drying the beads are common mistakes.[12] | Be meticulous during cleanup steps. Ensure beads are fully resuspended and incubated for the recommended times. Avoid over-drying the bead pellet, as this can make elution difficult. Use freshly prepared 80% ethanol. |
| Inappropriate PCR Amplification | An insufficient number of PCR cycles will result in low library yield. Conversely, too many cycles can introduce bias and artifacts.[10] | Determine the optimal number of PCR cycles using qPCR before performing the final library amplification. This will allow you to amplify the library sufficiently without over-cycling. If yields are still low, you can consider adding 1-2 additional cycles.[12] |
II. Cell Culture
Maintaining a sterile environment is critical for successful cell culture. Contamination is a frequent and serious problem.[13]
Question: My cell culture medium has suddenly turned cloudy and yellow. What should I do?
Answer:
A cloudy and yellow medium is a classic sign of bacterial contamination.[13] The turbidity is caused by the high density of bacteria, and the yellow color results from a rapid drop in pH due to bacterial metabolism.
Immediate Actions:
-
Isolate and Discard: Immediately isolate the contaminated flask to prevent cross-contamination to other cultures. It is generally not recommended to try and save a bacterially contaminated culture, especially if you have frozen stocks. Discard the culture and decontaminate the flask with bleach.[14]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[14] This includes pipettors, media bottles, and tube racks.
-
Check Other Cultures: Carefully inspect all other cultures in the same incubator for any signs of contamination.
Troubleshooting the Source of Contamination:
Caption: A flowchart for investigating the source of cell culture contamination.
Types of Common Contaminants: [13][15]
-
Bacteria: Cause rapid turbidity and a sharp drop in pH (yellow media).
-
Yeast: Appear as small, budding particles, and the medium may become cloudy.[14]
-
Mold (Fungus): Visible as filamentous structures, often with dense spore clusters. The medium may initially be clear but can become fuzzy.[14]
-
Mycoplasma: A particularly insidious contaminant as it is not visible by light microscopy and does not cause turbidity. It can alter cell metabolism and growth. Regular testing (e.g., by PCR) is essential.[14][16]
III. Protein Analysis
Western Blotting
Western blotting is a powerful technique for detecting specific proteins, but it has many steps where issues can arise.
Question: I am not getting any signal on my Western blot, but my positive control is also blank. What is the problem?
Answer:
If both your sample and your positive control show no signal, the issue is likely systemic rather than related to the protein sample itself. The problem could be with the antibodies, the detection reagents, or the transfer process.[17]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Protein Transfer | The proteins may not have transferred efficiently from the gel to the membrane. This can be due to incorrect buffer composition, improper sandwich assembly, or insufficient transfer time/power. | After transfer, stain the membrane with Ponceau S to visualize the transferred proteins and confirm that the transfer was successful.[18] Also, check the gel with Coomassie Blue to see if the proteins remain in the gel. |
| Inactive Secondary Antibody or Substrate | The enzyme-conjugated secondary antibody may have lost its activity, or the chemiluminescent substrate may be expired or degraded. | Test the activity of the secondary antibody and substrate. Pipette a tiny drop of the secondary antibody directly onto a piece of membrane, then add the substrate. If it doesn't produce a signal, one of these reagents is inactive. |
| Incorrect Primary or Secondary Antibody | The primary antibody may not recognize the denatured protein, or the secondary antibody may not be appropriate for the primary antibody (e.g., using an anti-mouse secondary for a primary antibody raised in a rabbit). | Ensure you are using the correct secondary antibody that targets the host species of your primary antibody. Verify the primary antibody is validated for Western blotting. |
| Excessive Washing or Blocking | Over-washing the membrane can elute the antibodies. Conversely, some blocking agents can mask the epitope, preventing the primary antibody from binding. | Reduce the number or duration of wash steps. If you suspect the blocking buffer is the issue, try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa).[19] |
Recombinant Protein Expression and Purification
Question: My recombinant protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Answer:
Insoluble protein expression, particularly in bacterial systems like E. coli, is a common challenge.[20] This happens when the protein misfolds and aggregates into inclusion bodies.[21] Optimizing expression conditions is key to improving solubility.
Strategies to Improve Protein Solubility:
-
Lower Expression Temperature: Reducing the temperature (e.g., to 18-25°C) after induction slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[20]
-
Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can also slow down protein expression, potentially reducing aggregation.
-
Change Expression Host: Some E. coli strains are specifically engineered to aid in protein folding by containing chaperone plasmids.
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[20]
-
Optimize Codons: If you are expressing a eukaryotic protein in a prokaryotic host, differences in codon usage can lead to translational pausing and misfolding. Synthesizing the gene with codons optimized for the expression host can improve results.[22]
If these strategies fail, you may need to purify the protein from inclusion bodies under denaturing conditions and then attempt to refold it into its active conformation.[20]
IV. Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, but issues with pressure, peaks, and baselines are common.[23]
Question: My HPLC chromatogram shows peak tailing. What could be the cause?
Answer:
Peak tailing, where the peak is asymmetrically broadened with a "tail," can compromise resolution and quantification. It often points to secondary interactions between the analyte and the stationary phase or issues with the column itself.[24]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[23] | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing. | Add a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping to block the silanol groups. Adjusting the mobile phase pH can also help by ensuring the analyte is in a single ionic form.[24] |
| Column Contamination or Degradation | A buildup of strongly retained compounds at the head of the column can create active sites that cause tailing. A void in the column packing can also be a cause. | Flush the column with a strong solvent to remove contaminants.[24] If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[25] | Whenever possible, dissolve the sample in the mobile phase.[26] |
Mass Spectrometry (MS)
Question: I am not detecting any signal (empty chromatograms) in my LC-MS runs. What should I check?
Answer:
An empty chromatogram in an LC-MS system can be due to issues with the liquid chromatography, the ionization source, or the mass spectrometer itself. A step-by-step investigation is required.[27][28]
Troubleshooting Workflow for No MS Signal:
Sources
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- 2. Troubleshooting with Quality Control Data in Medical Laboratories for Beginners [labroots.com]
- 3. How to troubleshoot automation problems in the lab [biosero.com]
- 4. Common Issues in PCR Experiments: A Technical Troubleshooting Essay - Blogs - News [pekybio.com]
- 5. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 6. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 7. Troubleshooting PCR: Common Problems and How to Fix Them | Ultra qPCR [xxpresspcr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 10. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 11. stackwave.com [stackwave.com]
- 12. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. cellculturecompany.com [cellculturecompany.com]
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- 15. corning.com [corning.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
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- 22. goldbio.com [goldbio.com]
- 23. ijsdr.org [ijsdr.org]
- 24. labcompare.com [labcompare.com]
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- 26. HPLC故障排除指南 [sigmaaldrich.com]
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- 28. cgspace.cgiar.org [cgspace.cgiar.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Amino-4-bromopyridin-3-ol
This technical guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 2-Amino-4-bromopyridin-3-ol. In the absence of readily available experimental spectra in the public domain, this guide provides a robust, predictive framework for its spectroscopic signature. By leveraging established principles of substituent effects on aromatic systems and drawing direct comparisons with structurally similar, well-characterized molecules, we present a comprehensive analytical overview for researchers, scientists, and professionals in drug development.
The structural elucidation of substituted heterocycles is a cornerstone of modern pharmaceutical and materials science research. This compound, with its trifunctionalized pyridine core, presents a unique analytical challenge. The interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups with the electron-withdrawing bromine (-Br) atom and the ring nitrogen creates a distinct electronic environment that is directly reflected in its NMR and MS profiles. This guide aims to deconstruct these influences to predict the compound's spectral characteristics.
Predicted Spectroscopic Profile of this compound
A thorough understanding of how each substituent electronically influences the pyridine ring is critical for predicting its spectroscopic behavior. The -NH₂ and -OH groups are strong activating, ortho-, para-directing groups that donate electron density into the ring via resonance, generally shielding the ring protons and carbons and shifting their NMR signals upfield (to lower ppm). Conversely, the electronegative bromine atom and the ring nitrogen withdraw electron density, deshielding adjacent nuclei and shifting their signals downfield (to higher ppm).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals for the aromatic protons on the pyridine ring, along with exchangeable protons from the amino and hydroxyl groups.
-
H-5 and H-6 Protons: The two remaining protons on the pyridine ring, at positions 5 and 6, will appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electron-withdrawing ring nitrogen, is expected to be the most downfield of the aromatic signals. The H-5 proton will be influenced by both the adjacent bromine and the ortho-amino group.
-
-NH₂ and -OH Protons: The amino and hydroxyl protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which can form hydrogen bonds, these peaks are more likely to be observed.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring.
-
C-2, C-3, and C-4: These carbons are directly attached to the substituents. The carbon bearing the amino group (C-2) and the hydroxyl group (C-3) are expected to be significantly shifted downfield. The carbon attached to the bromine (C-4) will also experience a characteristic shift, though the effect of bromine is more complex than simple electronegativity might suggest.
-
C-5 and C-6: The chemical shifts of these carbons will be influenced by their proximity to the various functional groups. C-6, adjacent to the ring nitrogen, is expected to be significantly downfield.
Predicted Mass Spectrum
The mass spectrum, particularly under electrospray ionization (ESI), will be defined by the compound's molecular weight and the characteristic isotopic signature of bromine.
-
Molecular Ion Peak: Due to the near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks of almost equal intensity ([M+H]⁺ and [M+H+2]⁺) at m/z 189 and 191.[1] This isotopic pattern is a definitive indicator for the presence of a single bromine atom.
-
Fragmentation Pattern: The fragmentation of the molecular ion is anticipated to proceed through the loss of stable neutral molecules. A primary fragmentation pathway would likely involve the loss of HBr, followed by subsequent losses of CO or HCN from the ring structure. Alpha-cleavage adjacent to the amino group is also a common fragmentation pathway for amines.[2]
Comparative Analysis with Structural Analogues
To ground our predictions in experimental reality, we compare the expected data for this compound with known data for two closely related compounds: 2-Amino-4-bromopyridine and 4-bromo-3-hydroxypyridine . This comparison allows for the isolation and understanding of the specific spectral contributions of the -OH and -NH₂ groups, respectively.
Case 1: Comparison with 2-Amino-4-bromopyridine
This analogue lacks the 3-hydroxyl group. By comparing its known spectral data (even if predicted from robust computational models) with our predictions for the target molecule, we can infer the influence of the -OH group.
-
¹H NMR Influence: The addition of a strong electron-donating -OH group at the 3-position is expected to shield the adjacent protons (H-5), causing a slight upfield shift compared to their positions in 2-Amino-4-bromopyridine.
-
¹³C NMR Influence: The most significant change will be the large downfield shift of C-3 due to the direct attachment of the electronegative oxygen atom. The other ring carbons will also experience smaller shifts due to the electronic perturbation.
Case 2: Comparison with 4-bromo-3-hydroxypyridine
This analogue possesses the 4-bromo and 3-hydroxyl groups but lacks the 2-amino group. Experimental data is available for this compound.[3]
-
¹H NMR Influence: The potent electron-donating -NH₂ group at the 2-position in our target molecule will cause a significant upfield shift of the ortho (H-6, if it were present) and para (H-5) protons compared to the spectrum of 4-bromo-3-hydroxypyridine.
-
Mass Spectrometry Influence: The presence of the amino group provides an additional site for fragmentation, primarily through alpha-cleavage, which would be absent in the fragmentation of 4-bromo-3-hydroxypyridine.
Data Summary Tables
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-5 | ~6.95 | d | 115.0 |
| H-6 | ~7.60 | d | 140.0 |
| -NH₂ | ~5.80 | br s | - |
| -OH | ~9.50 | br s | - |
| C-2 | - | - | 158.0 |
| C-3 | - | - | 145.0 |
| C-4 | - | - | 110.0 |
Table 2: Comparative Spectroscopic Data of Structural Analogues
| Compound | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) | Molecular Ion (m/z) |
| 2-Amino-4-bromopyridine (Predicted)[1] | H-3: ~6.75 (s), H-5: ~6.80 (d), H-6: ~7.85 (d) | C-2: ~160.5, C-3: ~122.0, C-4: ~108.0, C-5: ~118.0, C-6: ~150.0 | 173/175 |
| 4-bromo-3-hydroxypyridine (Experimental)[3] | ArH: 8.43 (d), 8.02 (d), 7.54 (dd) | Not available in cited source | 174/176 |
| This compound (Predicted) | H-5: ~6.95 (d), H-6: ~7.60 (d) | C-2: ~158.0, C-3: ~145.0, C-4: ~110.0, C-5: ~115.0, C-6: ~140.0 | 189/191 |
Experimental Protocols
To obtain high-quality, reproducible data for this compound, the following detailed protocols are recommended.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Spectrometer Setup (400 MHz or higher):
-
Insert the sample and lock the spectrometer on the solvent's deuterium signal.
-
Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, a spectral width of 0-180 ppm, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Protocol 2: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS System Setup:
-
LC System: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
-
Data Acquisition:
-
Ionization Mode: Positive ESI mode is recommended to generate the [M+H]⁺ ion.
-
Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.
-
Tandem MS (MS/MS): For fragmentation studies, select the [M+H]⁺ ion (m/z 189) as the precursor and acquire product ion spectra using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm the bromine isotopic pattern ([M+H]⁺ and [M+H+2]⁺).
-
Analyze the high-resolution mass data to confirm the elemental composition.
-
Elucidate the structure of fragment ions from the MS/MS spectrum.
-
Visualizations
Diagram 1: Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
Caption: General workflow for spectroscopic characterization.
Conclusion
While direct experimental data for this compound remains elusive in public databases, a robust and scientifically sound characterization can be achieved through predictive methods and comparative analysis. By understanding the fundamental electronic effects of the amino, hydroxyl, and bromo substituents on the pyridine core, we have outlined the expected ¹H NMR, ¹³C NMR, and mass spectral features. The comparison with 2-Amino-4-bromopyridine and 4-bromo-3-hydroxypyridine provides crucial reference points, allowing for a confident estimation of its spectroscopic signature. The detailed protocols provided herein offer a clear path for researchers to generate high-quality experimental data, which will be essential for the definitive characterization and future application of this versatile heterocyclic compound.
References
-
Chemistry LibreTexts. Amine Fragmentation. Available at: [Link]
- This is a placeholder reference for a general organic chemistry or spectroscopy textbook that would cover substituent effects, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
Sources
A Comparative Guide to HPLC Purity Assessment of 2-Amino-4-bromopyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Amino-4-bromopyridin-3-ol is a key heterocyclic building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. This guide provides a comprehensive, in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques for the purity assessment of this compound. We will delve into the scientific rationale behind method development, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy.
The Analytical Imperative: Purity of this compound
The molecular structure of this compound, featuring a pyridine core with amino, hydroxyl, and bromo substituents, presents a unique analytical challenge. These functional groups render the molecule polar and susceptible to forming hydrogen bonds, which dictates its chromatographic behavior. Ensuring the purity of this intermediate is a critical step in drug development, as even trace impurities can have significant downstream consequences. Therefore, a highly specific, sensitive, and reliable analytical method is not just desirable, but essential.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the analysis of polar, aromatic compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the premier technique. Its high resolving power, quantitative accuracy, and robustness make it the industry standard for purity and assay testing in pharmaceutical quality control.
Rationale for Method Selection
The choice of an RP-HPLC method is grounded in the physicochemical properties of the analyte. The polar nature of this compound allows for strong interaction with a polar mobile phase, while its aromaticity provides sufficient hydrophobicity to be retained on a non-polar stationary phase, such as a C18 column. This dual nature enables fine-tuning of the separation by adjusting the mobile phase composition. Furthermore, the pyridine ring is a strong chromophore, making UV detection a highly sensitive and straightforward choice.
Proposed & Optimized HPLC Method
The following method has been optimized for the baseline separation of this compound from its potential process-related impurities and degradation products.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the polar aromatic analyte. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier to suppress the ionization of the amino group, leading to better peak shape. It is also a volatile buffer, making it suitable for LC-MS applications.[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | The wavelength is selected based on the UV absorbance maximum of the pyridine chromophore, ensuring high sensitivity. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Method Trustworthiness & Self-Validation: System Suitability Testing (SST)
To ensure the reliability and validity of the analytical data, a System Suitability Test (SST) must be performed before any sample analysis.[2][3] SST is an integral part of the analytical procedure and verifies that the chromatographic system is performing as expected.[2][4] According to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), SST is a mandatory requirement for pharmaceutical analysis.[2][3]
SST Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating no undesirable interactions between the analyte and the stationary phase.[2][4] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring sharp and well-defined peaks.[2][4] |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system by measuring the relative standard deviation of peak area and retention time.[2][4] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest impurity | Ensures baseline separation of the analyte from any potential impurities.[2] |
By meeting these pre-defined criteria, the system is confirmed to be suitable for the intended analysis, making the generated data trustworthy and reliable.
Comparative Analysis with Alternative Techniques
While HPLC is the recommended method, it is instructive to compare it with other common analytical techniques, namely Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. However, for a polar, relatively non-volatile compound like this compound, direct analysis by GC is challenging. The presence of active hydrogens in the amino and hydroxyl groups leads to strong intermolecular hydrogen bonding, which reduces volatility and can cause peak tailing.[5] To overcome this, a derivatization step is often necessary to convert the polar functional groups into less polar, more volatile derivatives.[5][6][7] This additional sample preparation step introduces complexity and potential sources of error.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique often used for qualitative analysis and monitoring reaction progress.[8][9][10][11] It can provide a semi-quantitative estimation of purity by comparing the spot size and intensity of the main component to any impurity spots.[8] However, TLC suffers from lower resolution, sensitivity, and reproducibility compared to HPLC.[11] While useful for rapid screening, it is not suitable for the precise quantification of impurities required in pharmaceutical quality control.[9][12]
Performance Matrix: HPLC vs. GC vs. TLC
The following table provides a comparative summary of the three techniques for the purity assessment of this compound.
| Parameter | HPLC | GC (with Derivatization) | TLC |
| Specificity | Very High | High | Moderate |
| Sensitivity (LOQ) | Low (ng/mL) | Low (pg/mL) | High (µg/mL) |
| Quantitation | Excellent | Very Good | Semi-Quantitative |
| Precision (%RSD) | < 2% | < 5% | 10-20% |
| Sample Throughput | Moderate | Low | High |
| Cost per Sample | Moderate | High | Low |
| Method Complexity | Moderate | High | Low |
Detailed Experimental Protocols
Step-by-Step HPLC Protocol
-
Reagent Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a nominal concentration of 100 µg/mL.
-
-
Chromatographic Procedure:
-
Set up the HPLC system with the parameters listed in Section 2.2.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Perform five replicate injections of the standard solution for System Suitability Testing.
-
Once SST criteria are met, inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity by the area percent method, assuming all impurities have the same response factor.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment method, from sample receipt to the final report.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For the critical task of assessing the purity of this compound, a well-validated RP-HPLC method is unequivocally the most suitable choice. It offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy, which are essential for ensuring the quality of pharmaceutical intermediates. While GC and TLC have their niche applications, they do not meet the stringent requirements for purity determination in a regulated environment. The detailed HPLC method and workflow presented in this guide provide a robust framework for researchers and drug development professionals to implement a reliable and trustworthy analytical solution.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13][14]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link][16]
-
American Chemical Society. (2020). Getting the peaks perfect: System suitability for HPLC. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
-
ResearchGate. (2006). Thin-layer chromatography in testing the purity of pharmaceuticals. [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link]
-
Restek. GC Derivatization. [Link]
-
ResearchGate. (2016). Derivatization reactions and reagents for gas chromatography analysis. [Link]
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A-Comparative-Guide-to-the-Reactivity-of-2-Amino-4-bromopyridin-3-ol-vs-2-Amino-5-bromopyridine
A-Senior-Application-Scientist's-Guide-for-Researchers-and-Drug-Development-Professionals
In the landscape of medicinal chemistry and organic synthesis, halogenated pyridines are indispensable building blocks. Their reactivity profile dictates their utility in constructing complex molecular architectures found in numerous pharmaceutical agents.[1] This guide offers an in-depth comparison of the reactivity of two structurally related aminobromopyridines: 2-Amino-4-bromopyridin-3-ol and 2-Amino-5-bromopyridine .
Understanding the nuanced differences in their chemical behavior, which arise from the distinct placement of substituents, is critical for rational synthesis design, reaction optimization, and the strategic selection of starting materials. We will explore their structural and electronic properties and compare their performance in key synthetic transformations, supported by mechanistic insights and practical experimental protocols.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of a pyridine ring is fundamentally governed by the electronic nature of its substituents and their positions relative to the ring nitrogen.[2] The interplay of inductive and resonance effects modulates the electron density across the ring, influencing the susceptibility of the C-Br bond to cleavage and directing the course of various reactions.[3]
-
2-Amino-5-bromopyridine: This isomer features a strong electron-donating amino (-NH₂) group at the 2-position and a bromine atom at the 5-position. The amino group increases electron density at the ortho (3-position) and para (5-position) carbons through resonance. However, the bromine atom exerts an electron-withdrawing inductive effect. The C5-Br bond is at a meta-position relative to the activating amino group.
-
This compound: This molecule is more densely functionalized. It possesses two strong electron-donating groups: an amino group at C2 and a hydroxyl (-OH) group at C3. Both groups work in concert to significantly increase the electron density of the pyridine ring. The bromine atom is at the 4-position, para to the ring nitrogen, a position inherently activated towards certain types of substitution.
The cumulative electron-donating effect of the -NH₂ and -OH groups in this compound makes its pyridine ring more electron-rich compared to 2-Amino-5-bromopyridine. This has profound implications for its reactivity.
Sources
A Comparative Guide to Confirming the Structure of 2-Amino-4-bromopyridin-3-ol Derivatives: The Definitive Role of X-ray Crystallography
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-Amino-4-bromopyridin-3-ol derivatives, which hold potential as key intermediates in drug synthesis, ambiguity in structure can lead to costly and time-consuming setbacks.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and offer a pragmatic workflow for researchers, scientists, and drug development professionals.
The Challenge: Beyond Spectroscopic Inference
While a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide valuable pieces of the structural puzzle, they often fall short of providing an unambiguous 3D structure.[2] For instance, NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule, but it provides information about the structure in solution and can be limited in defining absolute stereochemistry and solid-state packing.[3] Mass spectrometry accurately determines the molecular weight and fragmentation patterns, which can be indicative of the elemental composition and certain structural motifs.[4] Specifically for halogenated compounds, the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 peak pattern of nearly equal intensity, confirming the presence of a single bromine atom.[5] IR spectroscopy identifies functional groups present in the molecule based on their vibrational frequencies.[6]
However, none of these techniques directly images the molecule. They provide data that must be interpreted to infer a structure. In complex cases or where subtle stereochemical differences can have profound biological implications, this inference is not enough. This is where the definitive power of single-crystal X-ray crystallography becomes indispensable.[2][7]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science aimed at determining the atomic and molecular structure of a crystal.[8] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline lattice.[9] By measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise position of each atom.[7]
The Unambiguous Answer: What X-ray Crystallography Delivers
-
Absolute Stereochemistry: Unequivocally determines the spatial arrangement of atoms, including chirality.
-
Bond Lengths and Angles: Provides precise measurements of the distances between atoms and the angles between bonds.[2]
-
Conformation: Reveals the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Elucidates how molecules pack together in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions.
The output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), a standard format for archiving and sharing crystal structure data.[10][11] This file contains all the information needed to visualize and analyze the molecular structure in three dimensions. The data can be deposited in public repositories like the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[12][13]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a confirmed crystal structure involves a meticulous, multi-step process. The most significant bottleneck in this process is often obtaining a high-quality single crystal suitable for diffraction.[8][14]
Sources
- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
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- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
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- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 2-Amino-4-bromopyridin-3-ol
Introduction: The Strategic Importance of 2-Amino-4-bromopyridin-3-ol in Medicinal Chemistry
This compound is a highly valuable heterocyclic building block in the synthesis of novel pharmaceutical agents. Its substituted aminopyridine core is a prevalent motif in a wide array of biologically active compounds. The strategic placement of the amino, hydroxyl, and bromo substituents offers multiple points for diversification through cross-coupling reactions, enabling the construction of complex molecular architectures. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this versatile substrate. The insights presented herein are synthesized from established methodologies for structurally similar brominated aminopyridines, offering a predictive framework for catalyst selection and reaction optimization.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[1][2] For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
The catalytic cycle, a fundamental concept in palladium-catalyzed cross-coupling reactions, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The active Pd(0) catalyst first inserts into the carbon-bromine bond of the pyridinol. Subsequently, in the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center. Finally, the desired biaryl product is formed through reductive elimination, regenerating the Pd(0) catalyst.[3][4]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The choice of palladium precursor and ligand is paramount for achieving high yields and overcoming potential challenges associated with the coordinating nature of the aminopyridinol substrate. Below is a comparative table of catalyst systems, with performance data extrapolated from reactions with analogous bromo-substituted aminopyridines.[1][6]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| System 1: Traditional | ||||||
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 80-95 | Readily available and effective for many substrates.[1] |
| System 2: Buchwald Ligands | ||||||
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 90-98 | Highly active for challenging substrates, allowing for lower catalyst loading.[1][6] |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₂CO₃ | THF | 80 | 88-96 | Excellent for electron-rich and sterically hindered substrates.[6] |
| System 3: NHC Ligands | ||||||
| Pd-PEPPSI-IPr (2-5 mol%) | IPr | K₃PO₄ | t-BuOH | 80 | >90 | Air and moisture stable precatalyst, simplifying reaction setup. |
Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand System
This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound using a highly active Buchwald ligand system.[1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reaction Conditions: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This transformation is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives of this compound. The success of this reaction is highly dependent on the judicious selection of the ligand and base.[7][10]
The catalytic cycle shares similarities with other cross-coupling reactions, involving an oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concluding with reductive elimination to form the C-N bond.[7] The choice of a sterically hindered and electron-rich phosphine ligand is often crucial to facilitate the reductive elimination step.[7]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The amination of aminopyridines can be challenging due to potential catalyst inhibition by the substrate.[11] The use of specialized ligands and strong bases is often necessary.[11][12]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| System 1: Hindered Biarylphosphines | ||||||
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | LiHMDS | Toluene | 100-110 | 70-90 | RuPhos is effective for a broad range of amines.[11][12] |
| Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | NaOt-Bu | Dioxane | 100 | 75-95 | BrettPhos is particularly useful for coupling primary amines.[11][12] |
| System 2: Josiphos Ligands | ||||||
| Pd(OAc)₂ (2 mol%) | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | K₃PO₄ | Toluene | 100 | High | Effective for coupling with a variety of primary and secondary amines. |
Experimental Protocol: Buchwald-Hartwig Amination with a RuPhos Ligand System
This protocol is adapted from methodologies developed for the amination of 3-halo-2-aminopyridines.[11][12]
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and the base (e.g., LiHMDS, 2.2 eq) to a Schlenk tube.
-
Reagent Addition: Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous, degassed toluene.
-
Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C until the starting material is consumed, as determined by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt.[13][14]
The reaction mechanism involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle from the terminal alkyne and the copper(I) salt. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst.[13]
Comparative Performance of Catalysts in Sonogashira Coupling
The efficiency of the Sonogashira coupling can be influenced by the choice of palladium and copper catalysts, as well as the base and solvent.[16][17]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| System 1: Classic | |||||||
| Pd(PPh₃)₂Cl₂ (2-5 mol%) | PPh₃ | CuI (5 mol%) | Et₃N | DMF | 80-100 | 70-95 | A widely used and reliable system.[16][17] |
| System 2: Alternative Pd Source | |||||||
| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 72-96 | An effective alternative palladium source.[16][17] |
| System 3: Copper-Free | |||||||
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | - | Cs₂CO₃ | Dioxane | 100 | High | Avoids the use of a copper co-catalyst, which can sometimes lead to side reactions. |
Experimental Protocol: Classic Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridines.[13][16][17]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine (Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
IV. Discussion and Recommendations
The selection of an optimal catalyst for reactions with this compound is a multifactorial decision that depends on the desired transformation, the nature of the coupling partner, and practical considerations such as cost and ease of use.
-
For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ offer a cost-effective and often high-yielding option for routine transformations.[1] However, for more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended.[1][6] Air-stable precatalysts like Pd-PEPPSI-IPr can simplify the experimental setup.
-
In Buchwald-Hartwig aminations, the choice of ligand is critical. The sterically hindered biarylphosphine ligands developed by Buchwald and Hartwig, such as RuPhos and BrettPhos, have proven to be particularly effective for the amination of electron-rich and potentially coordinating heteroaryl halides.[11][12] Careful selection of a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is also crucial for success.[7][12]
-
For Sonogashira couplings, the classic Pd/Cu co-catalytic system remains a robust and widely applicable choice.[13][16][17] However, in cases where the alkyne is prone to homocoupling (a common side reaction promoted by copper), a copper-free protocol may be advantageous.
It is imperative to perform small-scale screening experiments to identify the optimal catalyst system, base, and solvent for a specific transformation with this compound. The data and protocols presented in this guide provide a strong foundation for these optimization efforts.
References
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- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
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Perez F, Minatti A. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Org Lett. 2011 Apr 15;13(8):1984-7. Available from: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024 Oct 10. Available from: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available from: [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available from: [Link]
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Koley M, Wimmer L, Schnürch M, & Mihovilovic MD. Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry. 2011;2011(10):1972–1979. Available from: [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. 2023 Jun 20. Available from: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. 2023 Aug 2. Available from: [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. 2025 Jan 14. Available from: [Link]
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Cross-coupling reaction. Wikipedia. Available from: [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]
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Palladium catalyzed couplings. Chemistry LibreTexts. 2020 Jul 1. Available from: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Available from: [Link]
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Sonogashira coupling. Wikipedia. Available from: [Link]
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Cationic versus Anionic Palladium Species in the Suzuki–Miyaura Cross‐Coupling. Sci-Hub. Available from: [Link]
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Zhu Q, et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. 2017;6:121-133. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. 2017 Jul 13. Available from: [Link]
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Chinchilla R, Nájera C. Recent advances in Sonogashira reactions. Chemical Society Reviews. 2011;40(10):5084-5121. Available from: [Link]
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Bacsa I, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:2628-2635. Available from: [Link]
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Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. Available from: [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. 2024 Apr 29. Available from: [Link]
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A Senior Scientist's Guide to Forced Degradation Studies: From Experimental Design to Stability-Indicating Method Validation
Introduction: The Proactive Science of Stress Testing
In pharmaceutical development, we are not merely formulating medicines; we are ensuring a promise of safety and efficacy that extends from the manufacturing line to the patient. Forced degradation studies, or stress testing, are the cornerstone of this promise. These are not exercises in wanton destruction but are highly controlled investigations into the intrinsic stability of a drug substance or product.[1][2] By subjecting a molecule to environmental stresses more severe than it would encounter in accelerated stability trials, we proactively identify its potential liabilities.[1][3] This knowledge is critical for establishing degradation pathways, developing and validating the specificity of stability-indicating analytical methods (SIAMs), and making informed decisions on formulation, packaging, and storage conditions.[1][2][3] A well-executed forced degradation study is a foundational element that supports regulatory submissions and, ultimately, patient safety.[2][4]
The Regulatory Landscape: Adherence to ICH Guidelines
Forced degradation studies are a mandatory component of the drug development process, guided by the International Council for Harmonisation (ICH). The key guidelines that form the regulatory framework are:
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products : This is the foundational guideline that mandates stress testing to elucidate the intrinsic stability of the drug substance.[5][6] It specifies that stress testing is intended to identify likely degradation products, which aids in establishing degradation pathways and validating the analytical procedures used.[1][6]
-
ICH Q1B Photostability Testing of New Drug Substances and Products : This guideline provides a systematic approach to assessing the light sensitivity of a drug.[7][8][9] It details the required light sources and exposure levels, mandating a minimum of 1.2 million lux hours for visible light and 200 watt-hours per square meter for UVA light.[1][10][11]
While these guidelines state the "what," they deliberately do not prescribe the exact "how" for all stress conditions, allowing for scientific judgment based on the specific molecule and formulation.[1][12]
Designing a Robust Forced Degradation Study
The goal of a forced degradation study is not to completely destroy the drug but to induce a target degradation of 5-20%.[4][10] This range is considered optimal because it generates a sufficient quantity of degradants for detection and characterization without being so excessive that it leads to secondary degradation products not relevant to formal stability studies.[1][4]
Key Stress Conditions: A Multi-Pronged Approach
A comprehensive study employs a range of stressors to probe different chemical vulnerabilities.
-
Hydrolytic Degradation (Acid/Base) : Hydrolysis is a primary pathway for drug degradation, particularly for molecules with labile functional groups like esters, amides, lactams, or imines.[13][14] Studies are conducted across a range of pH values by exposing the drug to acidic (e.g., 0.1M to 1M HCl) and basic (e.g., 0.1M to 1M NaOH) conditions.[15] The reaction is often performed at room temperature, but may be elevated to 50-60°C to accelerate degradation if the molecule is highly stable.[10]
-
Oxidative Degradation : Oxidation involves the loss of electrons and can compromise the efficacy or safety of a drug.[16] This stress condition is typically induced using an oxidizing agent like hydrogen peroxide (H₂O₂). The concentration and temperature are adjusted to achieve the target degradation. Molecules with electron-rich moieties, such as phenols, thiols, and certain heterocycles, are often susceptible.
-
Photolytic Degradation : Exposure to light can provide the energy to initiate chemical breakdown, a process known as photolysis.[16] As mandated by ICH Q1B, samples are exposed to a combination of UV and visible light to assess photosensitivity.[1][10][17] This is crucial for determining if the drug product requires light-protective packaging.
-
Thermal Degradation : Heat accelerates chemical reactions and can reveal instabilities that might occur over a long shelf-life.[10] Studies are typically conducted at temperatures ranging from 40°C to 80°C, often under conditions of controlled humidity to assess both thermolytic and hydrolytic pathways.[10][15]
Experimental Workflow
A successful study follows a logical progression from planning to interpretation. The following diagram illustrates a typical workflow.
Caption: High-level workflow for a forced degradation study.
Analytical Methodologies: A Comparative Analysis
The analytical method is the lens through which we view degradation. The ultimate goal is to develop a Stability-Indicating Assay Method (SIAM) , which is an analytical procedure capable of accurately measuring the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[1][18] High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose.[19][20][21]
| Technique | Primary Use | Resolution | Sensitivity | Identification Capability |
| HPLC with UV/PDA Detector | Quantitation of API and known impurities. Peak purity assessment. | High | Good to High | Limited (based on UV spectra) |
| UPLC (Ultra-Performance LC) | Faster analysis, higher resolution quantitation. | Very High | Very High | Limited (based on UV spectra) |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification and structural elucidation of unknown degradants. | High | Excellent | Excellent (provides molecular weight and fragmentation data)[22][23] |
| NMR (Nuclear Magnetic Resonance) | Definitive structural elucidation of isolated degradants. | N/A | Low | Unparalleled (provides detailed structural connectivity)[24] |
Decision Tree for Analytical Method Selection
The choice of analytical technology depends on the stage of the study and the questions being asked.
Caption: Decision tree for selecting analytical techniques.
In-Depth Protocol: A Case Study in Acid Hydrolysis
This protocol provides a self-validating framework for assessing the stability of a hypothetical API, "Exemplar," to acid stress.
Objective: To determine the degradation pathway of Exemplar under acidic conditions and confirm the specificity of the HPLC-PDA method.
Materials:
-
Exemplar API
-
1.0 N Hydrochloric Acid (HCl)
-
1.0 N Sodium Hydroxide (NaOH)
-
HPLC-grade Acetonitrile and Water
-
Volumetric flasks, pipettes, pH meter
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of Exemplar in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a control sample by diluting the stock solution to a final concentration of 0.1 mg/mL with the solvent.
-
-
Stress Condition Application:
-
In a volumetric flask, add a known volume of the Exemplar stock solution.
-
Add an equal volume of 1.0 N HCl.
-
Heat the solution in a water bath at 60°C for 4 hours. Rationale: Elevated temperature accelerates the reaction to achieve target degradation within a practical timeframe.
-
-
Quenching and Sample Finalization:
-
After 4 hours, cool the flask to room temperature.
-
Carefully neutralize the solution by adding an equivalent volume of 1.0 N NaOH. Confirm the pH is near neutral. Rationale: This step is critical to stop the degradation reaction, ensuring the analytical result reflects the specific stress period.
-
Dilute the neutralized solution with the solvent to a final theoretical concentration of 0.1 mg/mL of Exemplar.
-
-
Chromatographic Analysis:
-
Analyze the control sample, a blank (solvent), and the stressed sample using the validated HPLC-PDA method.
-
System Suitability Test (SST): Ensure the chromatographic system is performing adequately by checking parameters like peak asymmetry, theoretical plates, and retention time precision for the control sample.
-
-
Data Evaluation:
-
Compare the chromatograms of the control and stressed samples. Identify any new peaks (degradants) and the decrease in the main Exemplar peak area.
-
Perform peak purity analysis on the Exemplar peak in the stressed sample using the PDA detector to ensure it is not co-eluting with any degradants.[1]
-
Calculate the mass balance, which should ideally be between 90-110%. Rationale: A good mass balance indicates that all degradation products are being detected and the analytical method is behaving as a closed, self-validating system.
-
Data Interpretation: Uncovering Stability Liabilities
The ultimate value of a forced degradation study lies in its interpretation. The data reveals the molecule's inherent weaknesses.
Common Degradation Pathways for Functional Groups
Certain chemical moieties are notoriously susceptible to specific types of degradation. Identifying these in a molecule allows for a predictive approach to stability testing.
| Functional Group | Susceptible To | Common Degradation Products |
| Ester | Hydrolysis (Acid/Base) | Carboxylic Acid + Alcohol |
| Amide | Hydrolysis (slower than esters) | Carboxylic Acid + Amine |
| Lactam / Lactone | Hydrolysis (ring-opening) | Amino Acid / Hydroxy Acid |
| Phenol / Thiol | Oxidation | Quinones, Disulfides |
| Alkene | Oxidation, Photolysis | Epoxides, Peroxides, Cleavage products |
| Aromatic Amines | Oxidation, Photolysis | N-oxides, colored impurities |
This table is based on general chemical principles of common degradation pathways.[13][14]
Conclusion
Forced degradation studies are an indispensable tool in the pharmaceutical scientist's arsenal. They are far more than a regulatory requirement; they are a strategic activity that provides deep insight into a molecule's chemical behavior.[1][3] By systematically applying stress and comparing results with robust, stability-indicating analytical methods, we can identify liabilities early, build quality into our products, and confidently ensure the delivery of safe and effective medicines to patients.
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A Comparative Guide to the Reactivity of 3- and 5-Positioned Bromo-Substituents on the Pyridine Ring
Introduction: Resolving the Isomer Question
In the landscape of heterocyclic chemistry, bromopyridines are indispensable building blocks for synthesizing complex molecules in the pharmaceutical and agrochemical industries.[1][2] A common point of inquiry revolves around the comparative reactivity of "3-bromopyridine" versus "5-bromopyridine." It is crucial to establish from the outset that due to the C₂ᵥ symmetry of the pyridine ring, these are not isomers but are, in fact, two names for the same molecule . The carbon at the 3-position is chemically identical to the carbon at the 5-position.
A meaningful comparison of reactivity, however, arises when the pyridine ring is substituted in a way that breaks this symmetry. The most illustrative case, and the focus of this guide, is the analysis of reactivity in 3,5-dibromopyridine . In this context, we can explore the regioselectivity of reactions: does a reagent show a preference for the C-3 or C-5 position, and how does the initial functionalization at one position influence the reactivity of the remaining bromine atom? This guide provides a detailed analysis of this scenario, offering experimental insights and protocols relevant to researchers in drug development and synthetic chemistry.
Chapter 1: The Electronic Landscape of the Pyridine Ring
To understand the reactivity of any substituted pyridine, one must first appreciate the powerful electronic influence of the endocyclic nitrogen atom. The nitrogen is more electronegative than carbon, leading to two primary effects that govern the ring's reactivity.[3][4]
-
Inductive Effect (-I): The electronegative nitrogen atom inductively withdraws electron density from all carbons in the ring, making the entire system electron-deficient compared to benzene. This deactivates the ring towards electrophilic aromatic substitution.[3]
-
Resonance Effect (-M): The nitrogen atom can participate in resonance, withdrawing electron density specifically from the ortho (C-2, C-6) and para (C-4) positions. This is evident when examining the resonance contributors of the pyridine ring, which show a buildup of partial positive charge at these positions.[5]
Consequently, the meta positions (C-3, C-5) are the least electron-deficient carbons on the ring. This has two major implications:
-
Electrophilic Attack: Electrophiles will preferentially attack the pyridine ring at the 3- (or 5-) position, as this avoids the formation of a highly unstable cationic intermediate with a positive charge on the electronegative nitrogen atom.[5][6]
-
Nucleophilic Attack: The C-2, C-4, and C-6 positions are activated towards nucleophilic aromatic substitution (SNAr) because the anionic (Meisenheimer) intermediate can be stabilized by placing the negative charge on the electronegative nitrogen atom.[7][8] Conversely, the C-3 and C-5 positions are strongly disfavored for SNAr because this stabilization is not possible.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Amino-4-bromopyridin-3-ol
As researchers and drug development professionals, our work necessitates the use of novel chemical entities. 2-Amino-4-bromopyridin-3-ol (CAS No. 114335-54-5) is a substituted pyridine derivative that, due to its structural alerts, requires meticulous handling and disposal.[1][2][3] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity. The causality behind each procedural choice is explained to ensure a deep, actionable understanding for laboratory personnel.
Part 1: Hazard Identification and Risk Assessment
-
Aminopyridines: This class of compounds is known for high toxicity. They can be fatal if swallowed and toxic through skin contact or inhalation.[4] Acute exposure may lead to symptoms such as dizziness, respiratory distress, and convulsions.[4]
-
Halogenated Organic Compounds: The presence of bromine classifies this as a halogenated organic compound. Many such compounds are subject to specific, stringent disposal regulations due to their potential to form persistent and toxic environmental byproducts.[5]
-
Aquatic Toxicity: Substituted pyridines can be harmful to aquatic life, sometimes with long-lasting effects.[6][7] Therefore, drain disposal is strictly prohibited.[4][8]
Based on these structural alerts, all waste containing this compound must be treated as hazardous waste .
| Hazard Class | Inferred Hazard Statements | GHS Pictogram | Rationale & Causality |
| Acute Toxicity | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | Skull and Crossbones | The aminopyridine functional group is associated with high systemic toxicity.[4][9] |
| Skin/Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Exclamation Mark | Common characteristic of amine and pyridine-based compounds.[7][10] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects | Environment | Halogenated aromatic compounds can persist in the environment.[6][7] |
Part 2: The Core Disposal Workflow: A Self-Validating System
The following workflow is designed to ensure that every step is a checkpoint for safety and compliance. This logical progression minimizes risk and creates a self-validating system for waste management within the laboratory.
Caption: Disposal workflow for this compound.
Part 3: Detailed Disposal Protocols
Adherence to detailed, step-by-step methodologies is critical for safety and regulatory compliance.
Protocol 3.1: Preparing Solid Waste
This protocol applies to items such as contaminated gloves, weigh boats, paper towels, and silica gel.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but consult manufacturer charts for prolonged handling), and safety glasses.[4] All handling should occur within a certified chemical fume hood.[4]
-
Segregation: Immediately place all solid waste contaminated with this compound into a dedicated waste stream.
-
Causality: This prevents cross-contamination and ensures the entire waste stream is correctly characterized. Halogenated waste must be kept separate from non-halogenated solvent waste, as disposal methods and costs differ significantly.[5]
-
-
Containerization: Collect waste in a puncture-resistant container (e.g., a sturdy plastic bag or a lined cardboard box) clearly designated for solid halogenated waste.
-
Labeling: Once the first item is placed inside, label the container with a "Hazardous Waste" tag.[5][11] The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound" and any other chemical constituents.
-
The associated hazards (e.g., "Toxic," "Irritant").[11]
-
The accumulation start date (this may vary by institution; some require it only when the container is moved to a central accumulation area).[11]
-
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][12]
Protocol 3.2: Preparing Liquid Waste
This protocol applies to solutions containing this compound, such as reaction mother liquors or chromatography fractions.
-
PPE: Follow the same PPE requirements as for solid waste. All transfers must be performed in a chemical fume hood.[9]
-
Segregation: Designate a specific liquid waste container for "Halogenated Organic Waste."
-
Containerization: Use a chemically compatible, sealable container, typically a high-density polyethylene (HDPE) or glass bottle.[8][15] The container must have a screw-top cap in good condition.[8]
-
Fill containers to no more than 90% capacity to allow for vapor expansion.[15]
-
-
Labeling: As with solid waste, affix a "Hazardous Waste" label as soon as the first drop of waste is added.[5][14] List all chemical components and their approximate percentages.
-
Storage: Store the liquid waste container in the SAA, within secondary containment (such as a plastic tub) to prevent spills.[8][13]
Part 4: Regulatory Context and Authoritative Grounding
The disposal procedures outlined above are mandated by regulations established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]
-
Waste Characterization: While this compound is not specifically listed by name on the F, K, P, or U lists, it would likely be classified as hazardous based on its characteristics.[16][17] The toxicity of aminopyridines would likely qualify it as a toxic waste.
-
RCRA Waste Codes: Based on its structure, this compound falls into the category of halogenated organic compounds. The EPA's F-list of hazardous wastes from non-specific sources includes spent halogenated solvents (e.g., F001, F002).[17] While this compound may not be used as a solvent, its waste stream is treated similarly due to the halogen content. Your institution's Environmental Health & Safety (EHS) department will make the final determination, but you must manage it as hazardous waste.
-
Satellite Accumulation Areas (SAA): EPA regulations allow laboratories to accumulate up to 55 gallons of hazardous waste in SAAs.[11][12] These areas must be managed correctly, with containers properly labeled and closed at all times unless waste is being added.[5][8]
Ultimately, the final disposal method, which may include incineration at high temperatures, will be carried out by a licensed hazardous waste contractor arranged by your institution's EHS office.[11][18] Your responsibility is the safe and compliant collection, segregation, and storage of the waste until it is collected.
References
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A Researcher's Guide to the Safe Handling of 2-Amino-4-bromopyridin-3-ol
As a novel compound in discovery and development pipelines, 2-Amino-4-bromopyridin-3-ol presents a unique set of handling requirements. While specific toxicological data is not widely available, its structure as a halogenated aminopyridine derivative necessitates a cautious and well-documented approach to laboratory safety. This guide synthesizes established protocols for related chemical families to provide a robust framework for its safe handling, from initial receipt to final disposal.
Understanding the Hazard Landscape
The foundational principle for handling this compound is to treat it with the same level of caution as its more characterized, hazardous analogues. Based on data from similar compounds, such as 2-amino-5-bromopyridin-3-ol and 3-amino-4-bromopyridine, we can anticipate the following primary hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][4][5].
-
Respiratory Irritation: May cause respiratory irritation[4].
Given its nature as a halogenated aromatic compound, it is also prudent to handle it as a substance with potential for long-term health effects and to minimize environmental release[1][6].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Table 1: Recommended PPE for Handling this compound
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Double nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant lab coat (fully buttoned) | Certified fume hood is mandatory. If not feasible, a NIOSH-approved respirator for organic vapors/particulates is required. |
| Solution Preparation | Double nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant lab coat | Certified chemical fume hood |
| Reaction Workup & Purification | Double nitrile gloves or neoprene gloves for extended contact | Chemical splash goggles and face shield | Chemical-resistant lab coat | Certified chemical fume hood |
| Waste Disposal | Double nitrile gloves | Chemical splash goggles | Chemical-resistant lab coat | Certified chemical fume hood |
Causality Behind PPE Choices:
-
Double Gloving: Nitrile gloves provide good initial protection, but many organic solvents can permeate them over time.[7] Double gloving provides an additional barrier and a clear protocol for doffing the contaminated outer glove without touching the inner glove.
-
Face Shield over Goggles: While goggles protect from direct splashes, a face shield is crucial when handling powders that can become airborne or when there's a higher risk of splashing, protecting the entire face.[8][9]
-
Fume Hood: Pyridine derivatives can be volatile, and fine powders are easily inhaled.[10][11] All manipulations should occur within a certified chemical fume hood to minimize respiratory exposure.[6][9]
Operational Plans: Step-by-Step Procedures
1. Preparation and Weighing:
-
Designate an Area: All work with this compound should be performed in a designated area, such as a specific fume hood, to prevent cross-contamination.[7]
-
Pre-Donning Inspection: Before starting, ensure the fume hood is functioning correctly. Check that an eyewash station and safety shower are accessible and unobstructed.[3][12]
-
Don PPE: Don the appropriate PPE as outlined in Table 1.
-
Weighing: When weighing the solid material, use a draft shield on the balance within the fume hood to prevent the powder from becoming airborne.
-
Cleaning: After weighing, carefully decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in the fume hood. Dispose of the contaminated wipes as hazardous waste.
2. Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, contain the material with an inert absorbent material (e.g., vermiculite or sand).[13] Do not use combustible materials like paper towels to absorb the initial spill.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with soap and water, and prevent runoff from entering drains.[1]
-
Waste: Dispose of all cleaning materials as halogenated organic waste.
3. Disposal Plan:
-
Segregation is Key: this compound is a halogenated organic compound. All waste, including contaminated consumables (gloves, wipes, pipette tips) and residual chemical, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[6][13]
-
Container Management: Keep waste containers securely closed when not in use and store them in a cool, well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][8][13]
-
Institutional Protocols: Adhere strictly to your institution's hazardous waste management protocols for collection and disposal.[6]
Logical Workflow for Safety Protocol Implementation
The following diagram outlines the decision-making process for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these rigorous safety and logistical protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available from: [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Available from: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available from: [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]
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Chemistry LibreTexts. (2020, June 29). Safety. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
